molecular formula C7H10N2O B1331431 4,5,6,7-Tetrahydro-1h-indazol-3-ol CAS No. 4344-73-4

4,5,6,7-Tetrahydro-1h-indazol-3-ol

Cat. No.: B1331431
CAS No.: 4344-73-4
M. Wt: 138.17 g/mol
InChI Key: UFNPJQRQWKZJNL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1h-indazol-3-ol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,6,7-Tetrahydro-1h-indazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-1h-indazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,4,5,6,7-hexahydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNPJQRQWKZJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016446
Record name 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4344-73-4
Record name 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4344-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Data of 4,5,6,7-tetrahydro-1H-indazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 4,5,6,7-tetrahydro-1H-indazol-3-ol. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally related compounds, including 4,5,6,7-tetrahydro-1H-indazole and various substituted indazole derivatives. Detailed, generalized experimental protocols for acquiring these spectra are also provided to assist researchers in their laboratory work.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 4,5,6,7-tetrahydro-1H-indazol-3-ol. These values are estimations based on known chemical shift and fragmentation patterns of similar structures and should be used as a reference for experimental data confirmation.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~11.5br s1HN1-H
~9.5s1HO3-H
~2.5 - 2.3m4HH-4, H-7
~1.8 - 1.6m4HH-5, H-6

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150C3
~140C7a
~110C3a
~25C4
~23C7
~22C5
~21C6

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch
3200 - 3000BroadN-H stretch
2930 - 2850Medium-StrongC-H stretch (aliphatic)
~1620MediumC=N stretch
~1580MediumN-H bend
~1450MediumC-H bend (aliphatic)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
152100[M]⁺
12460[M - CO]⁺
12340[M - CO - H]⁺
9630[C₆H₈N]⁺
9550[C₆H₇N]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe for the specific solvent to ensure optimal magnetic field homogeneity.

    • Set the acquisition parameters for both ¹H and ¹³C NMR experiments. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds for ¹H and 2-5 seconds for ¹³C, and an appropriate number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans for ¹H, 1024 or more for ¹³C).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • If further structural elucidation is required, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the Fourier transform and background subtraction.

    • Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • For Electron Ionization (EI), a solid probe can be used to introduce the sample directly into the ion source.

    • For Electrospray Ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that may contain a small percentage of formic acid or ammonium acetate to promote ionization.

  • Instrument Setup:

    • Use a mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).

    • For EI, set the electron energy, typically 70 eV.

    • For ESI, optimize the spray voltage, capillary temperature, and gas flow rates.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and inducing fragmentation.

  • Data Processing:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to deduce the structure of the fragments and confirm the overall molecular structure.

Mandatory Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Prep_NMR Dissolution in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H, ¹³C, 2D) Prep_NMR->Acq_NMR Prep_IR Solid on ATR Crystal Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolution or Solid Probe Acq_MS Mass Spectrometer (EI or ESI) Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Calibration Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Identification Acq_IR->Proc_IR Proc_MS Mass Calibration, Fragmentation Analysis Acq_MS->Proc_MS Interp Structural Elucidation & Data Correlation Proc_NMR->Interp Proc_IR->Interp Proc_MS->Interp

Caption: General workflow for spectroscopic analysis.

Chemical_Structure cluster_mol 4,5,6,7-tetrahydro-1H-indazol-3-ol cluster_labels Key Structural Features mol Features Tetrahydro-indazole core Hydroxyl group at C3 Tautomerism possible between the -ol and -one forms Saturated six-membered ring fused to the pyrazole ring

Caption: Chemical structure of 4,5,6,7-tetrahydro-1H-indazol-3-ol.

An In-depth Technical Guide on the Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, and potential biological activities of 4,5,6,7-tetrahydro-1H-indazol-3-ol and its derivatives. The indazole scaffold is a prominent feature in numerous therapeutic agents, and understanding the characteristics of its saturated analogues is crucial for the development of novel pharmaceuticals.

Physicochemical Properties

Table 1: Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazole

PropertyValueSource
Molecular Formula C₇H₁₀N₂--INVALID-LINK--
Molecular Weight 122.17 g/mol [1][2]
XLogP3 1.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 28.7 Ų[1]
pKa (most basic) 3.2 (Predicted)[1]

Table 2: Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂--INVALID-LINK--
Molecular Weight 166.18 g/mol [3]
XLogP3 1.3[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 66 Ų[3]
pKa (most acidic) 4.5 (Predicted)[3]

Based on these related structures, 4,5,6,7-tetrahydro-1H-indazol-3-ol (C₇H₁₀N₂O) would have a molecular weight of 138.17 g/mol . The presence of the hydroxyl group would likely decrease the LogP value and increase the polar surface area compared to the parent tetrahydroindazole.

Experimental Protocols

A variety of synthetic routes to the indazole core have been developed.[4] The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol can be conceptually approached through the cyclization of a suitably functionalized cyclohexanone derivative. A general, plausible experimental protocol is outlined below.

General Synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol

The synthesis can be envisioned as a two-step process starting from 2-oxocyclohexanecarboxylic acid.

  • Esterification of 2-oxocyclohexanecarboxylic acid: The starting material is first converted to its corresponding ester (e.g., ethyl 2-oxocyclohexanecarboxylate) to protect the carboxylic acid and prevent unwanted side reactions. This is a standard esterification reaction, often carried out in the presence of an alcohol (e.g., ethanol) and a catalytic amount of strong acid.

  • Cyclization with Hydrazine: The resulting β-keto ester is then reacted with hydrazine hydrate. The reaction proceeds via condensation of the hydrazine with the ketone, followed by an intramolecular cyclization and dehydration to form the pyrazole ring, yielding the target 4,5,6,7-tetrahydro-1H-indazol-3-ol.

G cluster_synthesis Synthesis Workflow start 2-oxocyclohexanecarboxylic acid step1 Esterification (Ethanol, H+) start->step1 intermediate Ethyl 2-oxocyclohexanecarboxylate step1->intermediate step2 Cyclization (Hydrazine Hydrate) intermediate->step2 product 4,5,6,7-tetrahydro-1H-indazol-3-ol step2->product

A plausible synthetic workflow for 4,5,6,7-tetrahydro-1H-indazol-3-ol.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 4,5,6,7-tetrahydro-1H-indazol-3-ol has not been extensively reported, the broader class of indazole and tetrahydroindazole derivatives has shown significant promise in medicinal chemistry, particularly in oncology.[5][6]

Derivatives of this scaffold have been investigated as:

  • Anti-cancer agents: Many indazole-containing compounds have been found to inhibit cancer cell proliferation and induce apoptosis.[5]

  • Sigma-2 Receptor Ligands: Tetrahydroindazole-based compounds have been developed as potent and selective ligands for the sigma-2 receptor, which is implicated in various CNS disorders and cancers.[7][8][9]

  • CDK2/Cyclin Complex Inhibitors: Certain tetrahydroindazoles have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[10]

A potential mechanism of action for a tetrahydroindazole derivative as an anti-cancer agent could involve the induction of apoptosis through the intrinsic mitochondrial pathway. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.

G cluster_pathway Potential Anticancer Signaling Pathway drug Tetrahydroindazole Derivative bcl2 Bcl-2 drug->bcl2 inhibition bax Bax drug->bax activation mito Mitochondrial Membrane Potential (ΔΨm) Disruption bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic pathway initiated by a tetrahydroindazole derivative.

References

In-Depth Technical Guide to the Structural Analysis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive examination of the structural analysis of 4,5,6,7-tetrahydro-1H-indazol-3-ol and its closely related analogs. Due to the absence of a publicly available crystal structure for 4,5,6,7-tetrahydro-1H-indazol-3-ol, this guide presents a detailed crystallographic analysis of a cognate compound, 6,6-dimethyl-1(2),5,6,7-tetrahydro-4H-indazol-4-one, as a case study. Furthermore, this document collates spectroscopic data for various tetrahydroindazole derivatives and outlines detailed experimental protocols for their synthesis and characterization, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. A thorough understanding of the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. While extensive research has been conducted on various derivatives, a complete single-crystal X-ray diffraction analysis of 4,5,6,7-tetrahydro-1H-indazol-3-ol has not been reported in publicly accessible literature.

This guide aims to bridge this gap by providing a detailed overview of the structural elucidation of this class of compounds. We will present a comprehensive analysis of a closely related analog with published crystallographic data to offer insights into the expected structural features, including bond lengths, bond angles, and intermolecular interactions.

Case Study: Crystal Structure Analysis of 6,6-dimethyl-1(2),5,6,7-tetrahydro-4H-indazol-4-one

As a representative example of the tetrahydroindazole core, the crystal structure of 6,6-dimethyl-1(2),5,6,7-tetrahydro-4H-indazol-4-one provides critical insights into the solid-state conformation and packing of this family of compounds. The study revealed the presence of two distinct trimers formed through N–H···N hydrogen bonds, involving both the 1H and 2H tautomers.[1]

Crystallographic Data

The following table summarizes the crystallographic data for 6,6-dimethyl-1(2),5,6,7-tetrahydro-4H-indazol-4-one.[1]

ParameterValue
Chemical FormulaC9H12N2O
Molecular Weight164.21 g/mol
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)10.1243(8)
b (Å)21.526(2)
c (Å)24.992(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)5445.9(8)
Z4
Temperature (K)293

Spectroscopic Data Compilation

The characterization of 4,5,6,7-tetrahydro-1H-indazole derivatives relies heavily on spectroscopic techniques. The following tables summarize typical spectroscopic data for this class of compounds, compiled from various sources.

¹H NMR Spectral Data (Expected Chemical Shifts in ppm)
ProtonExpected Chemical Shift (ppm)
N-H (indazole)12.0 - 12.5 (broad singlet)
C-H (indole, if present)6.5 - 7.9
O-H (hydroxyl, if present)4.0 - 5.5 (broad singlet)
CH (cyclohexane ring)2.5 - 4.5
CH₂ (cyclohexane ring)1.5 - 2.8
CH₃ (if present)0.9 - 2.2

Note: Chemical shifts are dependent on the solvent and substitution pattern.

¹³C NMR Spectral Data (Expected Chemical Shifts in ppm)
CarbonExpected Chemical Shift (ppm)
C=O (keto, if present)190 - 220
C (indazole ring)110 - 150
C (indole ring, if present)100 - 140
CH (cyclohexane ring)30 - 50
CH₂ (cyclohexane ring)20 - 40
CH₃ (if present)15 - 30

Note: The position of the nitrogen proton (1H vs. 2H tautomer) can influence the chemical shifts of the indazole ring carbons.[2]

Infrared (IR) Spectral Data (Expected Wavenumbers in cm⁻¹)
Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (hydroxyl)3200 - 3600 (broad)
N-H Stretch (indazole)3100 - 3500
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (keto)1680 - 1720
C=N Stretch (indazole)1600 - 1650
C=C Stretch (aromatic)1450 - 1600

Experimental Protocols

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol and its derivatives typically involves the condensation of a cyclic β-diketone or a related precursor with hydrazine or a substituted hydrazine.

General Synthesis of 4,5,6,7-Tetrahydro-1H-indazoles

A common route involves the reaction of a 1,3-cyclohexanedione derivative with hydrazine hydrate.[1]

Materials:

  • Substituted 1,3-cyclohexanedione

  • Hydrazine hydrate

  • Ethanol or another suitable solvent

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Dissolve the substituted 1,3-cyclohexanedione in ethanol.

  • Add hydrazine hydrate to the solution (a slight molar excess is often used).

  • If necessary, add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or after the addition of water.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis of 1H-Indazole from o-Toluidine

A classical synthesis of the parent indazole ring involves the nitrosation of o-acetotoluidide followed by cyclization.[3]

Procedure Outline:

  • Acetylate o-toluidine with acetic anhydride.

  • Nitrosate the resulting N-acetyl-o-toluidine using nitrous gases at low temperatures (1-4 °C).

  • The intermediate N-nitroso-o-acetotoluidide is then cyclized in the presence of a base to form the indazole ring.

  • The product is isolated by extraction and purified by distillation or recrystallization.[3]

Visualizations

Experimental Workflow for Tetrahydroindazole Synthesis

G start Start: 1,3-Cyclohexanedione Derivative & Hydrazine Hydrate dissolve Dissolve in Ethanol start->dissolve reflux Reflux with Catalytic Acid dissolve->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate Product cool->precipitate filter Filter and Wash precipitate->filter dry Dry Under Vacuum filter->dry purify Recrystallize dry->purify end End: Purified 4,5,6,7-Tetrahydro-1H-indazole Derivative purify->end Tautomers node1 1H-Tetrahydroindazolone node2 2H-Tetrahydroindazolone node1->node2 Tautomerization

References

Tautomerism in 4,5,6,7-Tetrahydro-1H-indazol-3-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomeric phenomena observed in 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug design and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This document details the structural aspects of the primary tautomeric forms of 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives, presents available quantitative data on their equilibrium, outlines detailed experimental protocols for their characterization, and provides visual representations of the tautomeric relationships and analytical workflows.

Introduction to Tautomerism in Tetrahydroindazol-3-ols

The 4,5,6,7-tetrahydro-1H-indazol-3-ol scaffold is subject to several forms of tautomerism, primarily prototropic tautomerism. This includes both annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, and keto-enol tautomerism, involving the interconversion between the indazol-3-ol (enol) form and its corresponding 1,2,4,5,6,7-hexahydro-3H-indazol-3-one (keto) form.

The principal tautomers under consideration are:

  • 1H-indazol-3-ol form (A): The hydroxyl group is at the C3 position, and the proton is on the N1 atom of the pyrazole ring.

  • 2H-indazol-3-ol form (B): The hydroxyl group is at the C3 position, and the proton is on the N2 atom of the pyrazole ring.

  • 1,2-dihydro-3H-indazol-3-one form (C, 1H-keto): A ketone at the C3 position with the proton on the N1 atom.

  • 1,2-dihydro-3H-indazol-3-one form (D, 2H-keto): A ketone at the C3 position with the proton on the N2 atom.

Theoretical studies suggest that for the closely related 1,5,6,7-tetrahydro-4H-indazol-4-ones, the OH (enol) form is energetically unfavorable.[1] Generally, for indazole systems, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1]

Quantitative Analysis of Tautomeric Equilibrium

The following table summarizes the calculated energy differences for the tautomers of parent and substituted 1,5,6,7-tetrahydro-4H-indazol-4-ones, which serve as a relevant model for the keto-enol equilibrium of the title compounds. A lower energy value indicates greater stability.

Compound/DerivativeTautomerCalculation MethodRelative Energy (kJ/mol)Reference
Parent Tetrahydroindazolone 1H-ketoB3LYP/6-31G 0.0[1]
2H-ketoB3LYP/6-31G3.0[1]
OH-form (enol)B3LYP/6-31G 41.8[1]
3-Methyl Derivative 1H-ketoB3LYP/6-31G0.0[1]
2H-ketoB3LYP/6-31G -8.6[1]
OH-form (enol)B3LYP/6-31G35.1[1]
3,6,6-Trimethyl Derivative 1H-ketoB3LYP/6-31G 0.0[1]
2H-ketoB3LYP/6-31G-8.0[1]
OH-form (enol)B3LYP/6-31G**35.5[1]

Note: The data is for 1,5,6,7-tetrahydro-4H-indazol-4-ones, which are structural isomers of the keto form of 4,5,6,7-tetrahydro-1H-indazol-3-ols. The trend of the enol form being significantly less stable is expected to be similar.

Experimentally, for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in DMSO-d6, both the 1H and 2H keto forms are observed in a ratio of approximately 45:55.[1]

Experimental Protocols for Tautomer Characterization

The characterization and quantification of tautomeric mixtures rely heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol Derivatives

A general synthetic route involves the cyclization of a substituted 2-oxocyclohexanecarboxylate with hydrazine or a substituted hydrazine.

Example Protocol:

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 4,5,6,7-tetrahydro-1H-indazol-3-ol.

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for identifying and quantifying tautomers in solution, as the exchange between tautomers is often slow on the NMR timescale.

Sample Preparation:

  • Dissolve 5-10 mg of the purified tetrahydroindazol-3-ol derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K).

¹H NMR Spectroscopy:

  • Key Signals to Monitor:

    • OH proton (enol form): A broad singlet, typically in the range of 9-12 ppm. Its chemical shift can be highly dependent on solvent and concentration.

    • NH proton (annular tautomers): A broad singlet, often in the range of 10-13 ppm.

    • CH₂ protons of the keto form: The C4 protons of the hexahydro-indazol-3-one tautomer will appear as a distinct signal, often a singlet or multiplet, in the aliphatic region (around 3-4 ppm).

  • Quantification: The ratio of tautomers can be determined by integrating the signals corresponding to unique protons in each form. For example, the integral of the C4-CH₂ signal of the keto form can be compared to the integral of a unique proton on the aromatic or cyclohexene ring of the enol form.

¹³C NMR Spectroscopy:

  • Key Signals to Monitor:

    • C3 Carbon: In the enol (indazol-3-ol) form, the C3 carbon is attached to a hydroxyl group and will resonate in the range of 150-160 ppm. In the keto (indazol-3-one) form, the C3 carbon is a carbonyl carbon and will be significantly downfield, typically in the range of 170-180 ppm.

    • C3a and C7a Carbons: The chemical shifts of these bridgehead carbons can also differ between the 1H and 2H annular tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in the tautomeric forms.

  • Enol Form (Indazol-3-ol): A broad O-H stretching band around 3200-3400 cm⁻¹ and a C=N stretching vibration around 1620-1640 cm⁻¹.

  • Keto Form (Indazol-3-one): A sharp C=O stretching band for the lactam carbonyl group, typically in the range of 1680-1720 cm⁻¹.

Visualization of Tautomeric Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the tautomeric equilibria and a typical experimental workflow for their analysis.

Tautomeric_Equilibrium A 1H-Indazol-3-ol (Enol) B 2H-Indazol-3-ol (Enol) A->B Annular Tautomerism C 1H-Indazol-3-one (Keto) A->C Keto-Enol Tautomerism D 2H-Indazol-3-one (Keto) B->D Keto-Enol Tautomerism C->D Annular Tautomerism

Tautomeric equilibria in tetrahydroindazol-3-ol derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_quantification Data Interpretation start Start: Substituted 2-Oxocyclohexanecarboxylate react Reaction with Hydrazine Derivative start->react purify Purification (Recrystallization/Chromatography) react->purify nmr NMR Spectroscopy (1H, 13C in various solvents) purify->nmr ir IR Spectroscopy purify->ir xray X-ray Crystallography (for solid-state structure) purify->xray assign Signal Assignment nmr->assign integrate Integration of NMR Signals assign->integrate ratio Determine Tautomer Ratio integrate->ratio

Workflow for the analysis of tautomerism.

Conclusion

The tautomerism of 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives is a complex interplay of annular and keto-enol forms. While theoretical calculations suggest a strong preference for the keto (indazol-3-one) tautomers over the enol (indazol-3-ol) form, the exact equilibrium in solution is highly dependent on the substitution pattern and the solvent environment. For drug development professionals, a thorough characterization of the tautomeric landscape using the spectroscopic methods outlined in this guide is essential. Understanding which tautomer predominates under physiological conditions is a critical step in designing and optimizing new therapeutic agents based on this versatile scaffold.

References

A Technical Guide to the Solubility and Stability of 4,5,6,7-tetrahydro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the aqueous solubility and chemical stability of the heterocyclic compound 4,5,6,7-tetrahydro-1H-indazol-3-ol. Given the critical role of these physicochemical properties in drug discovery and development, this document outlines detailed experimental protocols and data presentation formats to ensure robust and reproducible results.

Introduction

4,5,6,7-tetrahydro-1H-indazol-3-ol belongs to the indazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological activities. The solubility and stability of a drug candidate are paramount as they directly influence bioavailability, formulation development, and shelf-life. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough evaluation of these parameters is essential in the early stages of drug development.

This guide details the standardized protocols for determining the kinetic and thermodynamic solubility of 4,5,6,7-tetrahydro-1H-indazol-3-ol, as well as a framework for conducting forced degradation studies to understand its intrinsic stability.

Solubility Assessment

The solubility of a compound can be determined under kinetic or thermodynamic conditions. Kinetic solubility is often measured in high-throughput screening to quickly assess compounds, while thermodynamic solubility represents the true equilibrium solubility and is considered the 'gold standard' for pre-formulation studies.[1][2][3][4]

Data Presentation: Solubility of 4,5,6,7-tetrahydro-1H-indazol-3-ol

The following tables are templates for presenting the solubility data for 4,5,6,7-tetrahydro-1H-indazol-3-ol in various aqueous and organic solvents.

Table 1: Kinetic Aqueous Solubility

pHTemperature (°C)Incubation Time (hours)Solubility (µg/mL)Method
5.0252[Insert Data]Nephelometry
7.4252[Insert Data]Nephelometry
9.0252[Insert Data]Nephelometry
7.4372[Insert Data]Nephelometry

Table 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

pHTemperature (°C)Incubation Time (hours)Solubility (µg/mL)Analytical Method
5.02548[Insert Data]HPLC-UV
7.42548[Insert Data]HPLC-UV
9.02548[Insert Data]HPLC-UV
7.43748[Insert Data]HPLC-UV

Table 3: Solubility in Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)
Methanol25[Insert Data]
Ethanol25[Insert Data]
DMSO25[Insert Data]
Acetonitrile25[Insert Data]
Experimental Protocols for Solubility Determination

This high-throughput method assesses the solubility of a compound by measuring the precipitation when a concentrated DMSO stock solution is added to an aqueous buffer.[5][6]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 4,5,6,7-tetrahydro-1H-indazol-3-ol in 100% DMSO.

  • Assay Plate Preparation: To the wells of a 96-well microtiter plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline at various pH values).

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration range.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours).[5]

  • Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the limit of kinetic solubility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO add_cmpd Add Stock Solution to Buffer stock->add_cmpd buffer Prepare Aqueous Buffers (various pH) plate Dispense Buffer to 96-well Plate buffer->plate plate->add_cmpd incubate Incubate (e.g., 2h at 25°C) add_cmpd->incubate measure Measure Light Scattering (Nephelometry) incubate->measure result Determine Kinetic Solubility measure->result

Kinetic Solubility Workflow

The shake-flask method is the benchmark for determining equilibrium solubility.[1][7]

  • Sample Preparation: Add an excess amount of solid 4,5,6,7-tetrahydro-1H-indazol-3-ol to a series of vials containing different aqueous buffers. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for separation.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calibration: Prepare a standard curve of the compound in the same solvent system to accurately quantify the solubility.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of a drug substance.[7][8][9] These studies involve exposing the compound to conditions more severe than accelerated stability testing.

Data Presentation: Stability of 4,5,6,7-tetrahydro-1H-indazol-3-ol

The results of the forced degradation studies should be summarized to show the extent of degradation under various stress conditions.

Table 4: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionTimeTemperature (°C)% DegradationMajor Degradants (if any)
Acid Hydrolysis0.1 N HCl24 h60[Insert Data][Insert Data]
Base Hydrolysis0.1 N NaOH24 h60[Insert Data][Insert Data]
Neutral HydrolysisWater24 h60[Insert Data][Insert Data]
Oxidation3% H₂O₂24 h25[Insert Data][Insert Data]
ThermalSolid State48 h80[Insert Data][Insert Data]
PhotostabilityICH Q1B--[Insert Data][Insert Data]
Experimental Protocols for Forced Degradation Studies

A systematic approach is required to evaluate the stability of 4,5,6,7-tetrahydro-1H-indazol-3-ol under various stress conditions.

  • Preparation of Sample Solutions: Prepare solutions of the compound in appropriate solvents for each stress condition.

  • Acid and Base Hydrolysis:

    • Treat a solution of the compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and dilute for analysis.

  • Oxidative Degradation:

    • Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3%).[10]

    • Keep the solution at room temperature and protect it from light.

    • Analyze samples at various time intervals.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).

    • Dissolve samples taken at different times and analyze for degradation.

  • Photostability:

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Analyze the samples for any degradation.

  • Analytical Method: A stability-indicating analytical method, typically HPLC, must be developed and validated to separate the parent compound from any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis result Quantify Degradation & Identify Degradants analysis->result

Forced Degradation Workflow

Conclusion

The solubility and stability of 4,5,6,7-tetrahydro-1H-indazol-3-ol are critical attributes that must be thoroughly characterized to support its development as a potential therapeutic agent. This guide provides a framework of standardized, robust methodologies for these assessments. The systematic application of these protocols will yield high-quality, reproducible data essential for informed decision-making in the drug development pipeline, from lead optimization to formulation design.

References

Novel Synthetic Routes to 4,5,6,7-Tetrahydro-1H-indazol-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4,5,6,7-tetrahydro-1H-indazol-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details the core synthetic pathways, provides exemplary experimental protocols, and presents key data in a structured format for ease of comparison and implementation in a research and development setting.

Introduction

The 4,5,6,7-tetrahydro-1H-indazole core is a prominent structural motif in a variety of biologically active compounds. The 3-hydroxy substituted analogue, 4,5,6,7-tetrahydro-1H-indazol-3-ol, and its tautomeric keto form, 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one, are versatile intermediates for the synthesis of novel therapeutic agents. This guide focuses on the practical synthesis of this scaffold, emphasizing novel and efficient routes amenable to laboratory and potential scale-up operations.

A crucial aspect of the chemistry of 4,5,6,7-tetrahydro-1H-indazol-3-ol is its existence in a tautomeric equilibrium with its corresponding keto form. The stability and reactivity of these tautomers can be influenced by factors such as solvent, pH, and substitution patterns.[1][2][3][4][5]

Primary Synthetic Pathway: Cyclocondensation of 1,3-Dicarbonyl Surrogates

The most established and versatile approach to the 4,5,6,7-tetrahydro-1H-indazol-3-ol core involves the cyclocondensation of a hydrazine with a masked or overt 1,3-dicarbonyl functionality on a cyclohexane ring. This strategy is widely applicable for the synthesis of various substituted tetrahydroindazoles.[6][7]

The general workflow for this synthesis is depicted below:

Synthetic_Workflow Start Cyclohexanone Step1 Formylation or Carboxylation at C2 Start->Step1 e.g., Ethyl formate, NaH Intermediate 2-Functionalized Cyclohexanone Step1->Intermediate Step2 Cyclocondensation with Hydrazine Intermediate->Step2 H2NNH2·H2O Product 4,5,6,7-Tetrahydro-1H-indazol-3-ol Step2->Product

Caption: General workflow for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol.

Preparation of the Key Intermediate: 2-Functionalized Cyclohexanone

The synthesis commences with the functionalization of cyclohexanone at the α-position to introduce a second carbonyl or a surrogate group, thereby creating the necessary 1,3-dicarbonyl synthon. Two primary methods for this transformation are:

  • Formylation: The Claisen condensation of cyclohexanone with an alkyl formate (e.g., ethyl formate) in the presence of a strong base like sodium hydride or sodium ethoxide yields 2-(hydroxymethylene)cyclohexanone. This intermediate exists in equilibrium with its keto-enol tautomer.

  • Carboxylation/Esterification: Reaction of cyclohexanone with a dialkyl carbonate (e.g., diethyl carbonate) and a strong base affords the ethyl 2-oxocyclohexane-1-carboxylate.

Cyclocondensation with Hydrazine

The subsequent and final step is the reaction of the 2-functionalized cyclohexanone intermediate with hydrazine hydrate. The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol or acetic acid. The hydrazine undergoes a condensation reaction with both carbonyl groups, followed by cyclization and dehydration to yield the 4,5,6,7-tetrahydro-1H-indazol-3-ol.

The proposed reaction mechanism is illustrated below:

Reaction_Mechanism Reactants 2-(Hydroxymethylene)cyclohexanone Hydrazine Intermediate1 Hydrazone Intermediate Reactants:c0->Intermediate1 Condensation Reactants:c1->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4,5,6,7-Tetrahydro-1H-indazol-3-ol Intermediate2->Product Dehydration

Caption: Proposed mechanism for the formation of the tetrahydroindazole ring.

Experimental Protocols

Synthesis of 2-(Hydroxymethylene)cyclohexanone

Materials:

  • Cyclohexanone

  • Ethyl formate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous diethyl ether, a solution of cyclohexanone in diethyl ether is added dropwise at 0 °C under an inert atmosphere.

  • Ethyl formate is then added dropwise, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of ice-cold water.

  • The aqueous layer is separated and acidified to pH 5-6 with 1 M HCl.

  • The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude 2-(hydroxymethylene)cyclohexanone, which can be used in the next step without further purification.

Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol

Materials:

  • 2-(Hydroxymethylene)cyclohexanone

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of 2-(hydroxymethylene)cyclohexanone in ethanol is prepared.

  • Hydrazine hydrate is added to this solution, and the mixture is refluxed for 4-6 hours.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is triturated with cold water or a mixture of diethyl ether and hexane to induce crystallization.

  • The solid product is collected by filtration, washed with a cold solvent, and dried to afford 4,5,6,7-tetrahydro-1H-indazol-3-ol.

Data Presentation

The following table summarizes the expected inputs and outputs for the described synthetic route. Yields are estimated based on reported values for analogous transformations.

Reaction Step Starting Material Key Reagents Product Estimated Yield (%)
Step 1: Formylation CyclohexanoneEthyl formate, Sodium hydride2-(Hydroxymethylene)cyclohexanone70-85
Step 2: Cyclocondensation 2-(Hydroxymethylene)cyclohexanoneHydrazine hydrate4,5,6,7-Tetrahydro-1H-indazol-3-ol60-75

Tautomerism: The Keto-Enol Equilibrium

As previously mentioned, 4,5,6,7-tetrahydro-1H-indazol-3-ol exists in equilibrium with its keto tautomer, 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one. This equilibrium is a critical consideration for characterization and subsequent reactions.

Tautomerism Enol 4,5,6,7-Tetrahydro-1H-indazol-3-ol (Enol Form) Keto 4,5,6,7-Tetrahydro-1H-indazol-3(2H)-one (Keto Form) Enol->Keto Equilibrium

Caption: Tautomeric equilibrium of the target compound.

The position of this equilibrium can be determined using spectroscopic methods such as NMR. In solution, the ratio of the two tautomers can be influenced by the solvent's polarity and hydrogen-bonding capabilities.

Conclusion

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol is readily achievable through a robust and well-documented cyclocondensation strategy. The key to a successful synthesis lies in the efficient preparation of the 2-functionalized cyclohexanone intermediate. Researchers and drug development professionals can utilize the methodologies outlined in this guide as a foundation for the synthesis of this valuable heterocyclic scaffold and its derivatives, keeping in mind the important role of tautomerism in the final product's structure and reactivity. Further exploration into one-pot procedures and the use of alternative activating groups for the cyclohexanone starting material may lead to even more efficient and scalable synthetic routes.

References

Biological Screening of Novel 4,5,6,7-Tetrahydro-1H-indazol-3-ol Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the biological screening of novel analogs based on the 4,5,6,7-tetrahydro-1H-indazol-3-ol core. This document outlines detailed experimental protocols for anticancer and antimicrobial screening, presents quantitative data from related indazole derivatives to serve as a template for data organization, and visualizes key experimental workflows and relevant signaling pathways.

Data Presentation

Table 1: In Vitro Anticancer Activity of Indazole Analogs

Compound IDR1R2Cell LineIC50 (µM)[1][2]
6o 4-fluorophenyl4-(2-hydroxyethyl)piperazin-1-ylK5625.15[1][2]
A549>40
PC-310.45
HepG212.31
2f H4-((6-(pyridin-3-yl)-1H-indazol-3-yl)ethynyl)phenyl4T10.23
HepG20.80
MCF-70.34
3b H3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzylidene)amino)WiDr27.20[3]

Table 2: Antimicrobial Activity of Tetrahydroindazole Analogs

Compound IDR1R2Bacterial StrainMIC (µg/mL)[4]
5a HHS. aureus>128
E. faecalis128
5c H4-ClS. aureus64
S. epidermidis64
9 --S. aureus (MDR)4[4]
E. faecalis4[4]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible biological screening of novel compounds. The following sections provide methodologies for key anticancer and antimicrobial assays.

Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol Analogs

A general method for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole core involves the condensation of a 1,3-cyclohexanedione derivative with hydrazine hydrate or a substituted hydrazine.

General Procedure:

  • To a solution of the appropriately substituted 2-formyl-1,3-cyclohexanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents).

  • The reaction mixture is heated to reflux for a period of 2-8 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired 4,5,6,7-tetrahydro-1H-indazol-3-ol analog.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological screening of novel 4,5,6,7-tetrahydro-1H-indazol-3-ol analogs.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization start Starting Materials (Substituted 1,3-Cyclohexanediones, Hydrazines) reaction Chemical Synthesis (e.g., Condensation Reaction) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro_cancer In Vitro Anticancer Assays (e.g., MTT Assay on Cancer Cell Lines) characterization->in_vitro_cancer in_vitro_antimicrobial In Vitro Antimicrobial Assays (e.g., MIC Determination) characterization->in_vitro_antimicrobial in_vitro_kinase In Vitro Kinase Assays (Optional) characterization->in_vitro_kinase sar Structure-Activity Relationship (SAR) Analysis in_vitro_cancer->sar in_vitro_antimicrobial->sar in_vitro_kinase->sar lead_id Lead Compound Identification sar->lead_id optimization Lead Optimization lead_id->optimization

Caption: General workflow for the development of novel 4,5,6,7-tetrahydro-1H-indazol-3-ol analogs.

Potential Signaling Pathway: PI3K/Akt/mTOR

Given that various indazole derivatives have been reported to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism, this pathway represents a plausible target for novel 4,5,6,7-tetrahydro-1H-indazol-3-ol analogs. Further investigation is required to confirm this specific interaction.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor 4,5,6,7-Tetrahydro- 1H-indazol-3-ol Analog Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for 4,5,6,7-tetrahydro-1H-indazol-3-ol analogs.

References

In Silico Modeling of 4,5,6,7-Tetrahydro-1H-indazol-3-ol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive, prospective framework for the in silico modeling of 4,5,6,7-tetrahydro-1H-indazol-3-ol, a representative member of this class. Due to the limited publicly available data on this specific molecule, this document outlines a foundational workflow based on the known interactions of structurally related compounds. We present detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations. Furthermore, we propose potential biological targets and contextualize them within relevant signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to investigate the therapeutic potential of novel tetrahydro-indazole derivatives.

Introduction

The indazole nucleus and its saturated derivatives, such as the 4,5,6,7-tetrahydro-1H-indazole system, are of significant interest in drug discovery. Compounds bearing this scaffold have been reported to possess diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The three-dimensional character of the tetrahydro-derivative can offer improved binding affinity and selectivity for various biological targets compared to its planar aromatic counterpart.

This guide focuses on a systematic in silico approach to characterizing the interactions of 4,5,6,7-tetrahydro-1H-indazol-3-ol. While specific experimental data for this compound is scarce, we can extrapolate from related molecules to identify potential protein targets and devise a robust computational strategy to predict and analyze its binding modes and interaction dynamics. The methodologies detailed herein are designed to provide a solid foundation for future virtual screening, lead optimization, and mechanistic studies.

Potential Biological Targets and Rationale

Based on the biological activities of structurally similar indazole and tetrahydro-indazole derivatives, several protein classes emerge as high-potential targets for 4,5,6,7-tetrahydro-1H-indazol-3-ol.

  • Protein Kinases: The 1H-indazole moiety is a well-established hinge-binding fragment in many protein kinase inhibitors. Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making them a prime target class for novel small molecules.

  • DNA Gyrase: In silico docking studies of certain 4,5,6,7-tetrahydro-1H-indazole derivatives have shown favorable interactions with the active site of DNA gyrase, an essential bacterial enzyme.[1] This suggests a potential antibacterial mechanism of action.

  • Other Potential Targets: The versatile indazole scaffold has been associated with a broad range of other targets, including but not limited to, enzymes involved in inflammatory pathways and various G-protein coupled receptors.

For the purpose of this guide, we will focus on a representative protein kinase and DNA gyrase as primary targets for our proposed in silico workflow.

Data Presentation: Interactions of Related Compounds

To establish a baseline for our in silico investigation, the following table summarizes the reported biological activities and docking scores for derivatives of the 4,5,6,7-tetrahydro-1H-indazole scaffold. This data, while not directly pertaining to 4,5,6,7-tetrahydro-1H-indazol-3-ol, provides valuable context for interpreting the results of our proposed modeling studies.

Compound ClassTarget ProteinActivity/ScoreReference
Tetrahydro-indazole derivativesDNA Gyrase (PDB: 1KZN)Docking studies indicated strong binding interactions for active compounds.[1]
1H-indazole-3-carboxamide derivativesp21-activated kinase 1 (PAK1)IC50 of 9.8 nM for a lead compound.
1H-indazole-3-carboxamide derivativesGlycogen Synthase Kinase 3β (GSK-3β)pIC50 values in the range of 4.9 - 5.5 for hit compounds.

Experimental Protocols: In Silico Methodologies

A rigorous and reproducible computational methodology is crucial for obtaining reliable insights into molecular interactions. The following sections detail the proposed protocols for the in silico analysis of 4,5,6,7-tetrahydro-1H-indazol-3-ol.

Ligand Preparation
  • 2D Structure Generation: Draw the 2D structure of 4,5,6,7-tetrahydro-1H-indazol-3-ol using a chemical sketcher (e.g., MarvinSketch, ChemDraw).

  • 3D Structure Generation: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This can be done in software packages like Avogadro or MOE.

  • File Format Conversion: Save the optimized structure in a format suitable for docking, such as .pdbqt, which includes partial charges and atom types.

Protein Preparation
  • Structure Retrieval: Download the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB). For this guide, we will use a representative kinase (e.g., a member of the SRC family) and DNA gyrase (e.g., PDB ID: 1KZN).

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands.

  • Protonation and Repair: Add polar hydrogens and repair any missing side chains or loops using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools.

  • Charge Assignment: Assign appropriate partial charges (e.g., Kollman charges).

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.

Molecular Docking

This protocol outlines the use of AutoDock Vina, a widely used open-source docking program.

  • Grid Box Definition: Define the search space for the docking simulation. This is typically a cubic grid box centered on the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand or through literature review.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Results Analysis: The output will be a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). Lower scores indicate more favorable binding.

  • Visualization: Visualize the top-ranked binding poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between 4,5,6,7-tetrahydro-1H-indazol-3-ol and the protein's active site.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic stability of the protein-ligand complex over time. This protocol provides a general workflow using GROMACS.

  • System Preparation:

    • Complex Formation: Create a complex of the protein with the best-ranked docked pose of the ligand.

    • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand (e.g., using CGenFF or antechamber).

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature to allow the solvent to equilibrate around the protein-ligand complex.

    • NPT Ensemble: Perform another short simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature to equilibrate the system's density.

  • Production MD: Run the main MD simulation for a longer duration (e.g., 50-100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and protein.

Visualization of Workflows and Pathways

Visual representations are essential for understanding complex biological and computational processes. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and the in silico workflow described in this guide.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Adaptor Adaptor Proteins Rec->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 4,5,6,7-tetrahydro- 1H-indazol-3-ol Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

G cluster_workflow In Silico Modeling Workflow LigandPrep Ligand Preparation (3D Structure Generation & Optimization) Docking Molecular Docking (Binding Pose Prediction) LigandPrep->Docking ProteinPrep Protein Preparation (Structure Cleaning & Protonation) ProteinPrep->Docking PoseAnalysis Binding Pose Analysis (Interaction Visualization) Docking->PoseAnalysis MD_Setup MD Simulation Setup (Solvation & Ionization) PoseAnalysis->MD_Setup MD_Run MD Simulation (Energy Minimization, Equilibration, Production) MD_Setup->MD_Run MD_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Run->MD_Analysis Conclusion Interpretation & Hypothesis Generation MD_Analysis->Conclusion

Caption: A generalized workflow for the in silico analysis of small molecule-protein interactions.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for investigating the molecular interactions of 4,5,6,7-tetrahydro-1H-indazol-3-ol. By leveraging knowledge from related compounds, we have identified potential biological targets and provided detailed protocols for molecular docking and molecular dynamics simulations. The successful application of this workflow will yield valuable predictions regarding the binding affinity, specific molecular interactions, and dynamic stability of the compound with its putative targets. These computational insights will be instrumental in guiding future experimental validation, such as in vitro binding assays and cell-based functional assays, and will serve as a critical foundation for any subsequent lead optimization efforts. The integration of these in silico and experimental approaches will ultimately accelerate the discovery and development of novel therapeutics based on the 4,5,6,7-tetrahydro-1H-indazole scaffold.

References

Technical Guide: Preliminary Cytotoxicity Assessment of 4,5,6,7-tetrahydro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature did not yield specific studies detailing the cytotoxicity of 4,5,6,7-tetrahydro-1H-indazol-3-ol. Therefore, this document serves as a technical guide outlining the standard methodologies and a representative framework for conducting such an assessment. The data presented herein is hypothetical and illustrative, intended to guide researchers in the design, execution, and reporting of preliminary cytotoxicity studies for this and other novel compounds.

Introduction

Indazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The compound 4,5,6,7-tetrahydro-1H-indazol-3-ol (referred to herein as "Compound T-I-3") is a member of this class. A preliminary cytotoxicity assessment is a critical first step in the drug discovery pipeline to evaluate its potential as a therapeutic agent and to determine its safety profile.[5][6] This guide details the essential in vitro assays required for an initial evaluation, including assessments of metabolic activity, membrane integrity, and the mechanism of cell death.

Data Presentation: Hypothetical Cytotoxicity Profile

Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC₅₀), which is a key measure of a compound's potency.[5] The following tables represent a hypothetical dataset for Compound T-I-3 against a panel of human cancer cell lines.

Table 1: Metabolic Viability (MTT Assay) - IC₅₀ Values

This table summarizes the concentration of Compound T-I-3 required to reduce the metabolic activity of cancer cells by 50% after 48 hours of treatment.

Cell LineTissue of OriginCompound T-I-3 (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)
A549Lung Carcinoma25.4 ± 2.10.9 ± 0.1
MCF-7Breast Adenocarcinoma18.9 ± 1.51.2 ± 0.2
HepG2Hepatocellular Carcinoma32.1 ± 3.51.5 ± 0.3
K562Chronic Myeloid Leukemia15.2 ± 1.80.5 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Membrane Integrity (LDH Release Assay)

This table shows the percentage of lactate dehydrogenase (LDH) released into the culture medium, an indicator of cell membrane damage, after 48 hours of treatment with Compound T-I-3 at its approximate IC₅₀ concentration.

Cell LineTreatmentLDH Release (% of Maximum)
A549Vehicle Control (0.1% DMSO)4.5 ± 0.8%
Compound T-I-3 (25 µM)48.2 ± 5.5%
MCF-7Vehicle Control (0.1% DMSO)5.1 ± 1.1%
Compound T-I-3 (20 µM)51.7 ± 6.2%

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed and reproducible protocols are fundamental for accurate cytotoxicity assessment.[7]

General Cell Culture and Compound Preparation
  • Cell Line Maintenance : Culture selected cell lines (e.g., A549, MCF-7) in their recommended complete growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Subculture cells upon reaching 80-90% confluency to ensure logarithmic growth.[7]

  • Compound Stock Preparation : Prepare a high-concentration stock solution (e.g., 20 mM) of Compound T-I-3 in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C.

  • Working Solutions : On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[5][7]

MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells, forming a purple formazan product.[5][8]

  • Cell Seeding : Harvest cells and perform a cell count. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment : Remove the medium and add 100 µL of fresh medium containing various concentrations of Compound T-I-3. Include vehicle control (medium with DMSO) and positive control wells.[5]

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on a plate shaker.[7]

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[5][9]

  • Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT protocol (Section 3.2). Prepare additional control wells for "maximum LDH release" by adding a lysis buffer 45 minutes before the end of the incubation period.[9]

  • Incubation : Incubate the plate for the desired time (e.g., 48 hours).

  • Sample Collection : After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement : Incubate at room temperature for 30 minutes in the dark. Measure the absorbance at 490 nm.

  • Calculation : Determine cytotoxicity percentage using the formula: (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Apoptosis Assay via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with Compound T-I-3 at relevant concentrations for 24-48 hours.

  • Cell Harvesting : Harvest the cells (including floating cells in the medium) by trypsinization. Wash the cells with cold PBS.

  • Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation : Incubate in the dark for 15 minutes at room temperature.[5]

  • Analysis : Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity assessment of a novel compound.

G cluster_assays Cytotoxicity Assays A Compound T-I-3 Stock Preparation (DMSO) D Compound Treatment (Serial Dilutions) A->D B Cell Line Maintenance (e.g., A549, MCF-7) C Cell Seeding (96-well & 6-well plates) B->C C->D E Incubation (24, 48, 72 hours) D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Annexin V / PI Assay (Apoptosis) E->H I Data Acquisition (Spectrophotometry, Flow Cytometry) F->I G->I H->I J Data Analysis (IC50 Calculation, Statistical Tests) I->J K Report & Interpretation J->K

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Hypothetical Signaling Pathway

Many indazole derivatives exert their cytotoxic effects by inducing apoptosis. One common pathway involves the p53 tumor suppressor and the Bcl-2 family of proteins. The diagram below illustrates a hypothetical mechanism for Compound T-I-3.

G compound Compound T-I-3 stress Cellular Stress (e.g., DNA Damage) compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito inhibits cytoc Cytochrome c Release mito->cytoc cas9 Caspase-9 Activation cytoc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical p53-mediated apoptotic pathway for Compound T-I-3.

References

Methodological & Application

Application Notes and Protocols for the Use of 4,5,6,7-Tetrahydro-1H-indazol-3-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials or received regulatory approval. The 4,5,6,7-tetrahydro-1H-indazol-3-ol moiety, with its unique combination of a saturated carbocyclic ring and a functionalized pyrazole, presents a versatile starting material for the synthesis of novel kinase inhibitors. Its three-dimensional structure can be exploited to achieve high binding affinity and selectivity towards various kinase targets. These application notes provide a comprehensive guide to the potential derivatization of 4,5,6,7-tetrahydro-1H-indazol-3-ol and its application in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Key Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors

Indazole-based compounds have been successfully developed to target a range of protein kinases involved in crucial cellular signaling pathways. Below are diagrams of representative pathways that can be targeted by inhibitors derived from the 4,5,6,7-tetrahydro-1H-indazol-3-ol scaffold.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Tetrahydroindazole Derivative (Proposed) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Inhibitor Tetrahydroindazole Derivative (Proposed) Inhibitor->RAF Inhibitor->MEK

Caption: Proposed inhibition of the MAPK/ERK signaling pathway.

Proposed Synthetic Strategies and Protocols

While direct literature on the use of 4,5,6,7-tetrahydro-1H-indazol-3-ol as a starting material for kinase inhibitors is limited, its functional groups (a secondary alcohol and two nitrogen atoms in the pyrazole ring) allow for a variety of chemical transformations. The following are proposed synthetic workflows and generalized protocols for the derivatization of this scaffold.

Workflow for the Synthesis of 3-O-Aryl and N-Substituted Tetrahydroindazole Derivatives

Synthesis_Workflow Start 4,5,6,7-Tetrahydro- 1H-indazol-3-ol N_Protect N-Protection (e.g., Boc, SEM) Start->N_Protect O_Alkylation O-Alkylation or O-Arylation (e.g., Williamson Ether Synthesis, Buchwald-Hartwig) N_Protect->O_Alkylation N_Deprotect N-Deprotection O_Alkylation->N_Deprotect N_Alkylation_Arylation N-Alkylation or N-Arylation (e.g., Suzuki, Buchwald-Hartwig, SNA_r) N_Deprotect->N_Alkylation_Arylation Final_Product Final Kinase Inhibitor Candidate N_Alkylation_Arylation->Final_Product

Application Notes and Protocols for the Development of Antimicrobial Agents from 4,5,6,7-Tetrahydro-1H-indazol-3-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 4,5,6,7-tetrahydro-1H-indazole core, a saturated version of the indazole ring system, offers a three-dimensional structure that can be exploited for developing novel therapeutic agents.[1] This document provides a summary of the current knowledge on the antimicrobial potential of derivatives of 4,5,6,7-tetrahydro-1H-indazol-3-ol, along with detailed protocols for their synthesis and antimicrobial evaluation. While specific data on the parent compound, 4,5,6,7-tetrahydro-1H-indazol-3-ol, is limited in publicly available literature, the information presented here is based on structurally related analogs and provides a solid foundation for further research and development in this area.

I. Antimicrobial Activity of Tetrahydroindazole Derivatives

Numerous studies have demonstrated the antimicrobial potential of various substituted 4,5,6,7-tetrahydro-1H-indazole derivatives. The antimicrobial activity is influenced by the nature and position of substituents on the indazole ring.

Quantitative Antimicrobial Data

The following tables summarize the antimicrobial activity of several reported 4,5,6,7-tetrahydro-1H-indazole derivatives against a panel of pathogenic bacteria.

Table 1: Antibacterial Activity of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one Derivatives (Zone of Inhibition in mm) [4][5]

CompoundConcentration (mg/mL)Staphylococcus aureusBacillus subtilisEscherichia coli
5A 1.0181715
2.0201917
2.5222119
5D 1.0191816
2.0212018
2.5232220
5F 1.0201917
2.0222119
2.5242321
Ciprofloxacin 1.0252624

Table 2: Minimum Inhibitory Concentration (MIC) of 2H-Indazole Derivatives (in µg/mL) [6]

CompoundStaphylococcus aureus (MDR)Staphylococcus epidermidisEnterococcus faecalis
Compound 2 >128>128128
Compound 3 >128>128128
Compound 5 64-12864-128>128

MDR: Multi-Drug Resistant

II. Experimental Protocols

A. General Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol Derivatives

The synthesis of the 4,5,6,7-tetrahydro-1H-indazole scaffold typically involves the condensation of a 1,3-cyclohexanedione derivative with hydrazine or a substituted hydrazine.[4][5]

Protocol 1: Synthesis of Substituted 4,5,6,7-Tetrahydro-1H-indazoles

  • Starting Material Preparation: Synthesize or procure the desired substituted 1,3-cyclohexanedione.

  • Cyclization Reaction:

    • Dissolve the substituted 1,3-cyclohexanedione (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add hydrazine hydrate (or a substituted hydrazine) (1-1.2 equivalents) to the solution.

    • Acidify the reaction mixture with a catalytic amount of a strong acid (e.g., HCl).

    • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterization: Characterize the final product using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

B. Antimicrobial Susceptibility Testing

Protocol 2: Agar Well Diffusion Method [7]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Preparation: Pour molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at various concentrations) into the wells. A standard antibiotic (e.g., ciprofloxacin) and the solvent alone should be used as positive and negative controls, respectively.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [6]

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Potential Mechanism of Action

While the exact mechanism of action for 4,5,6,7-tetrahydro-1H-indazol-3-ol is yet to be elucidated, studies on related derivatives suggest potential targets. Molecular docking studies of some 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives have indicated that they may exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication.[4][5]

IV. Visualizations

Synthesis Workflow

Synthesis_Workflow A Substituted 1,3-Cyclohexanedione C Cyclization (Reflux in MeOH/H+) A->C B Hydrazine Hydrate B->C D Crude Tetrahydroindazole Derivative C->D Reaction E Purification (Column Chromatography) D->E Work-up F Pure Tetrahydroindazole Derivative E->F Purification G Spectroscopic Characterization F->G Analysis

Caption: General synthesis workflow for 4,5,6,7-tetrahydro-1H-indazole derivatives.

Antimicrobial Screening Process

Antimicrobial_Screening cluster_preliminary Preliminary Screening cluster_quantitative Quantitative Analysis A Test Compound (Tetrahydroindazole Derivative) B Agar Well Diffusion Assay A->B C Measure Zone of Inhibition B->C D Active Compounds C->D Select active compounds E Broth Microdilution Assay D->E F Determine MIC E->F

Caption: Workflow for antimicrobial activity screening of synthesized compounds.

Postulated Mechanism of Action

Mechanism_of_Action A Tetrahydroindazole Derivative B Bacterial DNA Gyrase A->B Inhibition C DNA Replication B->C Blocks D Bacterial Cell Death C->D Leads to

Caption: Postulated mechanism of action involving the inhibition of DNA gyrase.

Conclusion

Derivatives of 4,5,6,7-tetrahydro-1H-indazol-3-ol represent a promising class of compounds for the development of new antimicrobial agents. The provided data on related analogs, along with the detailed experimental protocols, offer a valuable starting point for researchers in this field. Further investigation into the synthesis and biological evaluation of a wider range of derivatives, including the parent compound, is warranted to fully explore their therapeutic potential and to elucidate their precise mechanism of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the antimicrobial potency and selectivity of this promising scaffold.

References

Application Notes and Protocols for the Functionalization of the 4,5,6,7-Tetrahydro-1H-indazol-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydro-1H-indazol-3-ol core is a valuable scaffold in medicinal chemistry, serving as a precursor to a diverse range of biologically active molecules. Its structural similarity to other privileged structures, such as indoles and pyrazoles, makes it an attractive starting point for the development of novel therapeutics.[1] This document provides detailed protocols for the synthesis and subsequent functionalization of the 4,5,6,7-tetrahydro-1H-indazol-3-ol scaffold, focusing on N-alkylation/arylation and O-alkylation/acylation. These methodologies enable the systematic exploration of the chemical space around this core structure, facilitating structure-activity relationship (SAR) studies and the discovery of new drug candidates.

Introduction

The indazole nucleus is a key structural motif in a multitude of pharmacologically active compounds, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The saturated carbocyclic ring of the 4,5,6,7-tetrahydro-1H-indazol-3-ol scaffold provides a three-dimensional architecture that can be exploited for targeted drug design. Functionalization of this scaffold at the nitrogen and oxygen atoms allows for the fine-tuning of its physicochemical and pharmacological properties.

This application note details the synthesis of the parent scaffold via a classical condensation reaction, followed by protocols for its selective functionalization. The provided methodologies are based on established procedures for related pyrazolone systems and are adapted for this specific scaffold.

Experimental Workflow

The overall workflow for the synthesis and functionalization of the 4,5,6,7-tetrahydro-1H-indazol-3-ol scaffold is depicted below. The process begins with the synthesis of the core structure, which is then subjected to various functionalization reactions to generate a library of derivatives.

G start Start: Cyclohexanone formylation Formylation start->formylation cyclization Cyclization with Hydrazine formylation->cyclization scaffold 4,5,6,7-Tetrahydro-1H-indazol-3-ol cyclization->scaffold functionalization Functionalization scaffold->functionalization n_alkylation N-Alkylation functionalization->n_alkylation n_arylation N-Arylation functionalization->n_arylation o_alkylation O-Alkylation functionalization->o_alkylation o_acylation O-Acylation functionalization->o_acylation derivatives Library of Derivatives n_alkylation->derivatives n_arylation->derivatives o_alkylation->derivatives o_acylation->derivatives analysis Characterization and Biological Screening derivatives->analysis

Caption: Overall workflow for the synthesis and diversification of the target scaffold.

Reaction Pathways

The functionalization of the 4,5,6,7-tetrahydro-1H-indazol-3-ol scaffold can be directed towards either the nitrogen or the oxygen atom, depending on the reaction conditions. The tautomeric nature of the pyrazolinone ring system allows for selective N- or O-functionalization.

G cluster_0 Starting Scaffold cluster_1 N-Functionalization cluster_2 O-Functionalization scaffold 4,5,6,7-Tetrahydro-1H-indazol-3-ol n_alkylation N-Alkylated Product scaffold->n_alkylation R-X, Base (e.g., NaH) n_arylation N-Arylated Product scaffold->n_arylation Ar-X, Cu(I) catalyst o_alkylation O-Alkylated Product scaffold->o_alkylation R-X, Base (e.g., K2CO3) o_acylation O-Acylated Product scaffold->o_acylation RCOCl, Pyridine

Caption: Key functionalization pathways of the tetrahydroindazole scaffold.

Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol

This protocol describes the synthesis of the parent scaffold from 2-(hydroxymethylene)cyclohexanone and hydrazine hydrate.

Materials:

  • 2-(Hydroxymethylene)cyclohexanone

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve 2-(hydroxymethylene)cyclohexanone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the title compound.

Expected Yield: 70-85%

Protocol 2: N-Alkylation

This protocol describes the N-alkylation of the scaffold using an alkyl halide and a strong base.

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazol-3-ol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF, add the 4,5,6,7-tetrahydro-1H-indazol-3-ol (1.0 eq) portionwise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: N-Arylation (Ullmann Condensation)

This protocol outlines the copper-catalyzed N-arylation of the scaffold with an aryl halide.

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazol-3-ol

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine the 4,5,6,7-tetrahydro-1H-indazol-3-ol (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

  • Add anhydrous DMF and degas the mixture.

  • Heat the reaction mixture at 110-130 °C for 24-48 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 4: O-Alkylation

This protocol describes the O-alkylation of the scaffold under milder basic conditions.

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazol-3-ol

  • Alkyl halide (e.g., ethyl bromide)

  • Potassium carbonate (K2CO3)

  • Acetone or Acetonitrile

Procedure:

  • To a solution of 4,5,6,7-tetrahydro-1H-indazol-3-ol (1.0 eq) in acetone, add K2CO3 (2.0 eq) and the alkyl halide (1.5 eq).

  • Reflux the mixture for 8-16 hours, monitoring the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 5: O-Acylation

This protocol details the O-acylation of the scaffold using an acyl chloride in the presence of a base.[2]

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazol-3-ol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)[2]

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 4,5,6,7-tetrahydro-1H-indazol-3-ol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (1.5 eq) followed by the dropwise addition of the acyl chloride (1.2 eq).[2]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[2]

Data Presentation

The following tables summarize the expected outcomes for the functionalization of the 4,5,6,7-tetrahydro-1H-indazol-3-ol scaffold based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: N-Alkylation and N-Arylation

EntryElectrophileProduct TypeExpected Yield (%)
1Methyl IodideN-Methylated60-80
2Benzyl BromideN-Benzylated65-85
3IodobenzeneN-Phenylated40-60

Table 2: O-Alkylation and O-Acylation

EntryElectrophileProduct TypeExpected Yield (%)
1Ethyl BromideO-Ethylated70-90
2Acetyl ChlorideO-Acetylated80-95
3Benzoyl ChlorideO-Benzoylated75-90

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and functionalization of the 4,5,6,7-tetrahydro-1H-indazol-3-ol scaffold. By employing these methods, researchers can efficiently generate diverse libraries of novel compounds for biological screening and drug discovery programs. The ability to selectively functionalize the nitrogen and oxygen atoms of the core structure offers a powerful tool for optimizing the pharmacological properties of this promising heterocyclic system.

References

Application of 4,5,6,7-Tetrahydro-1H-Indazole Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundational core for the development of novel anti-cancer agents. While specific studies on 4,5,6,7-tetrahydro-1H-indazol-3-ol are not extensively documented in publicly available literature, a significant body of research highlights the potent anti-proliferative and pro-apoptotic activities of its derivatives against a variety of cancer cell lines. These derivatives, featuring modifications at the 1, 3, and other positions of the tetrahydroindazole ring, have demonstrated efficacy in inhibiting key cancer-related signaling pathways, underscoring the therapeutic potential of this chemical class.

This document provides a comprehensive overview of the application of 4,5,6,7-tetrahydro-1H-indazole derivatives in cancer cell line studies, including a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.

I. Biological Activity of Tetrahydroindazole Derivatives in Cancer Cell Lines

Derivatives of the 4,5,6,7-tetrahydro-1H-indazole scaffold have been synthesized and evaluated for their cytotoxic and anti-proliferative effects against a broad spectrum of human cancer cell lines. The biological activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%. The following tables summarize the reported IC50 values for various tetrahydroindazole derivatives across different cancer cell lines.

Table 1: Anti-proliferative Activity of Indazole and Tetrahydroindazole Derivatives

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 2f A549Human Lung Carcinoma0.89[1]
4T1Mouse Breast Cancer0.23[1]
HepG2Human Liver Cancer1.15[1]
MCF-7Human Breast Cancer0.46[1]
HCT116Human Colorectal Carcinoma0.68[1]
Compound 6o A549Human Lung Carcinoma>10[2][3]
K562Human Chronic Myeloid Leukemia5.15[2][3]
PC-3Human Prostate Cancer>10[2][3]
Hep-G2Human Liver Cancer>10[2][3]
HZ Analogues ARN8Human MelanomaVarious[4]

Note: The specific structures of the referenced compounds can be found in the cited literature. "Compound 2f" is an (E)-3-(3,5-dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole. "Compound 6o" is a 1H-indazole-3-amine derivative. "HZ Analogues" are a series of tetrahydroindazoles evaluated as DHODH inhibitors.

II. Mechanisms of Action

The anti-cancer effects of tetrahydroindazole derivatives are attributed to various mechanisms of action, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

  • Apoptosis Induction: Several indazole derivatives have been shown to induce programmed cell death in cancer cells. For instance, compound 2f was found to promote apoptosis in 4T1 breast cancer cells by upregulating the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1][5] This is often associated with a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[5]

  • Cell Cycle Arrest: Certain 1H-indazole-3-amine derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[6]

  • Kinase Inhibition: The indazole scaffold is a known hinge-binding fragment for various kinases, which are crucial regulators of cell signaling. Tetrahydroindazole derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation.[7]

  • p53/MDM2 Pathway Interaction: Some 1H-indazole-3-amine derivatives have been shown to modulate the p53/MDM2 pathway, a critical regulator of apoptosis and cell cycle.[3]

III. Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-cancer activity of 4,5,6,7-tetrahydro-1H-indazole derivatives in cancer cell line studies.

A. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well culture plates

  • Test compound (tetrahydroindazole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of the test compound for 24 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

C. Cell Cycle Analysis

This assay uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

D. Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

IV. Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the application of tetrahydroindazole derivatives in cancer research.

G cluster_workflow Experimental Workflow: Anticancer Activity Screening start Start: Synthesized Tetrahydroindazole Derivatives cell_culture Cancer Cell Line Culture start->cell_culture mtt MTT Assay for Cytotoxicity (IC50) cell_culture->mtt selection Selection of Potent Compounds mtt->selection mechanism Mechanism of Action Studies selection->mechanism IC50 < Threshold apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle western_blot Western Blot (Protein Expression) mechanism->western_blot end End: Identification of Lead Compound apoptosis->end cell_cycle->end western_blot->end G cluster_cell Cancer Cell compound Tetrahydroindazole Derivative (e.g., Compound 2f) ros Increased ROS compound->ros mito Mitochondrial Dysfunction compound->mito bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation bax Bax (Pro-apoptotic) compound->bax Upregulation ros->mito caspase Caspase-3 Activation mito->caspase bcl2->caspase bax->caspase apoptosis Apoptosis caspase->apoptosis G cluster_scaffold 4,5,6,7-Tetrahydro-1H-indazole Scaffold cluster_activity Biological Activities scaffold Core Scaffold cytotoxicity Cytotoxicity in Cancer Cells scaffold->cytotoxicity apoptosis Apoptosis Induction cytotoxicity->apoptosis cell_cycle Cell Cycle Arrest cytotoxicity->cell_cycle kinase_inhibition Kinase Inhibition (e.g., CDK2) cytotoxicity->kinase_inhibition

References

Application Notes and Protocols for High-Throughput Screening Assays of 4,5,6,7-tetrahydro-1H-indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives. This class of compounds has shown potential as modulators of various biological targets, making them promising candidates for drug discovery programs. The following protocols are designed for adaptation to various HTS platforms and laboratory settings, focusing on key targets identified for this scaffold: Cyclin-Dependent Kinase 2 (CDK2), Sigma-2 (σ2) Receptor, and Dihydroorotate Dehydrogenase (DHODH).

Target-Specific High-Throughput Screening Assays

This section details HTS-compatible assays for three primary targets of 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

CDK2 is a key regulator of cell cycle progression, and its inhibition is a validated strategy in oncology.

Application Note: This biochemical assay quantifies the inhibitory activity of test compounds against the CDK2/Cyclin A complex. The assay measures the amount of ATP consumed during the phosphorylation of a substrate, with a decrease in ATP consumption indicating inhibition.

Quantitative Data Summary:

Compound IDTargetIC50 (nM)Assay TypeReference Compound
TBDCDK2/Cyclin ATBDLuminescence-based Kinase AssayRoscovitine
TBDCDK2/Cyclin ETBDLuminescence-based Kinase AssayRoscovitine

Experimental Protocol: Luminescence-Based Kinase Assay (384-well format)

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme complex

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds and reference inhibitor (e.g., Roscovitine) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque assay plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds and controls (DMSO for 0% inhibition, 10 µM Roscovitine for 100% inhibition) into the assay plate.

  • Enzyme Addition: Add 5 µL of CDK2/Cyclin A (or E) enzyme solution (final concentration to be optimized, typically in the low nM range) in Kinase Assay Buffer to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing the kinase substrate (e.g., Histone H1, final concentration ~0.2 µg/µL) and ATP (final concentration at the Km for the enzyme, typically 10 µM) in Kinase Assay Buffer to initiate the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Equilibrate the plate to room temperature and add 10 µL of the ATP detection reagent to each well.

  • Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and read the plate on a luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

  • The Z' factor should be calculated to assess assay quality, with a value > 0.5 being acceptable for HTS.[1][2][3]

CDK2 Signaling Pathway and Inhibition Workflow

CDK2_Pathway_and_Assay cluster_pathway CDK2 Signaling Pathway cluster_assay HTS Assay Workflow CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes Plate_Compounds 1. Plate Compounds Add_Enzyme 2. Add CDK2/Cyclin A(E) Plate_Compounds->Add_Enzyme Add_Substrate_ATP 3. Add Substrate + ATP Add_Enzyme->Add_Substrate_ATP Incubate 4. Incubate Add_Substrate_ATP->Incubate Add_Detection_Reagent 5. Add Detection Reagent Incubate->Add_Detection_Reagent Read_Luminescence 6. Read Luminescence Add_Detection_Reagent->Read_Luminescence Inhibitor 4,5,6,7-tetrahydro- 1H-indazol-3-ol derivative Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK2 signaling in cell cycle progression and HTS workflow for inhibitors.

Sigma-2 (σ2) Receptor Binding Assay

The σ2 receptor is overexpressed in proliferating tumor cells and is a target for cancer therapeutics and diagnostics.

Application Note: This is a competitive radioligand binding assay to determine the affinity of test compounds for the σ2 receptor. The assay measures the displacement of a radiolabeled ligand from the receptor by the test compound.

Quantitative Data Summary:

Compound IDTargetKi (nM)Assay TypeRadioligand
TBDSigma-2 ReceptorTBDRadioligand Binding[³H]-DTG

Experimental Protocol: Radioligand Binding Assay (384-well format)

Materials:

  • Membrane preparation from cells expressing the σ2 receptor (e.g., Jurkat cells)

  • [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG)

  • (+)-Pentazocine (to mask σ1 receptors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM Haloperidol)

  • Test compounds and reference ligand dissolved in DMSO

  • 384-well filter plates (e.g., GF/B)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and controls into the assay plate.

  • Reagent Addition: Add 10 µL of [³H]-DTG (final concentration ~5 nM) and 10 µL of (+)-pentazocine (final concentration ~300 nM) in Assay Buffer to all wells.

  • Membrane Addition: Add 30 µL of the membrane preparation (protein concentration to be optimized) in Assay Buffer to each well.

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold and wash three times with ice-cold Assay Buffer.

  • Scintillation Counting: Dry the filter plate, add 20 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition for each compound concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.

  • Assess assay quality using the Z' factor.

Sigma-2 Receptor Binding and Downstream Effects

Sigma2_Pathway cluster_binding Receptor Binding cluster_effects Potential Downstream Effects Ligand 4,5,6,7-tetrahydro- 1H-indazol-3-ol derivative Sigma2_Receptor Sigma-2 Receptor (TMEM97) Ligand->Sigma2_Receptor binds to Ca_Signaling Modulation of Ca²⁺ Signaling Sigma2_Receptor->Ca_Signaling Cell_Proliferation Inhibition of Cell Proliferation Sigma2_Receptor->Cell_Proliferation Apoptosis Induction of Apoptosis Sigma2_Receptor->Apoptosis DHODH_Pathway_Assay cluster_pathway De Novo Pyrimidine Synthesis cluster_assay Assay Principle DHO Dihydroorotate Orotate Orotate DHO->Orotate oxidized by DHODH DHODH Orotate->DHODH Pyrimidines Pyrimidines (DNA/RNA Synthesis) Orotate->Pyrimidines leads to DCIP_ox DCIP (oxidized, blue) DHODH->DCIP_ox reduces DCIP_red DCIP (reduced, colorless) DCIP_ox->DCIP_red Inhibitor 4,5,6,7-tetrahydro- 1H-indazol-3-ol derivative Inhibitor->DHODH inhibits Cell_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 384-well Plates Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Compounds 3. Add Test Compounds Incubate_24h->Add_Compounds Incubate_72h 4. Incubate 72h Add_Compounds->Incubate_72h Add_Viability_Reagent 5. Add Viability Reagent Incubate_72h->Add_Viability_Reagent Read_Signal 6. Read Luminescence/Fluorescence Add_Viability_Reagent->Read_Signal Data_Analysis 7. Data Analysis (GI50) Read_Signal->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Synthesis of Fluorescent Probes from 4,5,6,7-Tetrahydro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their unique electronic properties also make them promising candidates for the development of fluorescent probes for biological imaging and sensing.[2] 4,5,6,7-Tetrahydro-1H-indazol-3-ol is a versatile starting material that offers multiple sites for functionalization to create novel fluorescent molecules. These probes can be designed to target specific biological molecules or environments, providing valuable tools for understanding cellular processes and for high-throughput screening in drug discovery.[3]

This document provides detailed protocols for the synthesis of a hypothetical fluorescent probe derived from 4,5,6,7-tetrahydro-1H-indazol-3-ol. The proposed synthetic strategy involves the functionalization of the indazol-3-ol scaffold to enable the introduction of a fluorophore via a stable linker, a common strategy in probe development.

Proposed Synthetic Pathway

The synthesis of a target fluorescent probe from 4,5,6,7-tetrahydro-1H-indazol-3-ol can be envisioned through a multi-step process. This involves an initial O-alkylation to introduce a reactive handle, followed by N-arylation to modulate the electronic properties and finally, a "click chemistry" reaction to attach a fluorophore.

G cluster_synthesis Synthetic Workflow A 4,5,6,7-Tetrahydro-1H-indazol-3-ol B Intermediate 1 (O-propargylated indazole) A->B O-Alkylation C Intermediate 2 (N-arylated, O-propargylated indazole) B->C N-Arylation (Buchwald-Hartwig) D Target Fluorescent Probe C->D CuAAC 'Click' Reaction + Azide-Fluorophore

Caption: Proposed synthetic workflow for a fluorescent probe.

Data Presentation: Photophysical Properties of Indazole-Based Fluorophores

The following table summarizes the photophysical properties of various substituted indazole derivatives reported in the literature, which can serve as a reference for the expected performance of newly synthesized probes.

Compound ClassExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)SolventReference
3-Substituted-1H-indazoles320340-620up to 0.85Acetonitrile[4]
3-Alkyl-3H-pyrazolo[4,3-a]acridin-11-carbonitrile~400-420~450-500Not specifiedVarious[5]
N-Aryl-2H-indazoles~350-400~450-550Not specifiedNot specified[6]
Indazole-fused RhodamineNot specified~580Not specifiedH₂O/CH₃CN[3]

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of a fluorescent probe from 4,5,6,7-tetrahydro-1H-indazol-3-ol, based on established synthetic methodologies for indazole functionalization.

Protocol 1: O-Alkylation of 4,5,6,7-Tetrahydro-1H-indazol-3-ol

This protocol describes the introduction of a propargyl group at the 3-position via O-alkylation, creating a reactive handle for subsequent click chemistry.

Materials:

  • 4,5,6,7-tetrahydro-1H-indazol-3-ol

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,5,6,7-tetrahydro-1H-indazol-3-ol (1.0 mmol) in anhydrous DMF (10 mL), add K₂CO₃ (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the O-propargylated indazole intermediate.

Protocol 2: N-Arylation of O-Propargylated Indazole Intermediate

This protocol details the N-arylation of the indazole core using a Buchwald-Hartwig cross-coupling reaction to introduce an aryl group, which can be used to tune the electronic and photophysical properties of the final probe.

Materials:

  • O-propargylated indazole intermediate from Protocol 1

  • Aryl iodide (e.g., 4-iodoaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Celite

Procedure:

  • In an oven-dried flask, combine the O-propargylated indazole (1.0 mmol), aryl iodide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite, washing the pad with additional EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the N-arylated, O-propargylated indazole.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction

This final step involves the attachment of a fluorophore (containing an azide group) to the indazole scaffold via a copper-catalyzed "click" reaction.

Materials:

  • N-arylated, O-propargylated indazole from Protocol 2

  • Azide-functionalized fluorophore (e.g., an azido-coumarin)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-arylated, O-propargylated indazole (1.0 mmol) and the azide-functionalized fluorophore (1.1 mmol) in a mixture of tert-butanol and water (1:1, 10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The formation of the triazole product can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by silica gel column chromatography to yield the final fluorescent probe.

Application: Fluorescent Kinase Inhibitor Probe

The indazole scaffold is a common core structure in many kinase inhibitors.[7][8] A fluorescently labeled indazole derivative can be used as a probe to study kinase activity, localization, and inhibitor binding in living cells.[9]

G cluster_pathway Kinase Inhibition and Imaging Probe Indazole-Fluorophore Probe Kinase Target Kinase Probe->Kinase Binding Imaging Fluorescence Imaging Probe->Imaging Enables Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP Kinase->Imaging Localization ATP ATP ATP->Kinase

Caption: Application of an indazole-based fluorescent probe.

These probes can be used in various applications, including:

  • High-Content Screening: To identify new kinase inhibitors by competitive binding assays.

  • Cellular Imaging: To visualize the subcellular localization of target kinases in real-time.[10]

  • In Vivo Imaging: For preclinical studies to monitor drug distribution and target engagement in animal models.

References

Application Notes and Protocols for the Scalable Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed and scalable methodology for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol, a valuable heterocyclic scaffold in medicinal chemistry. The described protocol is based on the robust and efficient Knorr pyrazole synthesis, involving the cyclocondensation of a β-keto ester with hydrazine. This document includes a comprehensive, step-by-step experimental procedure, a summary of expected quantitative data, and visual diagrams to illustrate the synthetic workflow, ensuring clarity and reproducibility for researchers in academic and industrial settings.

Introduction

4,5,6,7-Tetrahydro-1H-indazol-3-ol and its derivatives are important intermediates in the development of novel therapeutic agents. The indazole core is a privileged structure found in a variety of biologically active compounds. A reliable and scalable synthesis of this scaffold is therefore of significant interest. The most common and efficient method for constructing the pyrazolone ring, which is in tautomeric equilibrium with the indazol-3-ol form, is the reaction of a β-keto ester with hydrazine or its derivatives.[1][2][3][4] This protocol details a two-step process commencing with the synthesis of the key intermediate, ethyl 2-oxocyclohexanecarboxylate, followed by its cyclization to the target compound.

Synthetic Pathway Overview

The overall synthetic strategy involves two main stages:

  • Synthesis of Ethyl 2-oxocyclohexanecarboxylate: This β-keto ester precursor is synthesized from cyclohexanone.

  • Cyclocondensation to form 4,5,6,7-Tetrahydro-1H-indazol-3-ol: The synthesized β-keto ester is then reacted with hydrazine hydrate to form the final product.

cluster_0 Step 1: β-Keto Ester Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Purification A Cyclohexanone B Ethyl 2-oxocyclohexanecarboxylate A->B  Ethyl Chloroformate, Base C 4,5,6,7-Tetrahydro-1H-indazol-3-ol B->C  Hydrazine Hydrate, Ethanol, Acetic Acid (cat.) D Crude Product C->D  Precipitation/Filtration E Purified Product D->E  Recrystallization

Caption: Synthetic workflow for 4,5,6,7-tetrahydro-1H-indazol-3-ol.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

This procedure outlines the synthesis of the β-keto ester intermediate from cyclohexanone.

Materials:

  • Cyclohexanone

  • Ethyl chloroformate

  • Sodium ethoxide (or another suitable base)

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene in a round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 equivalent) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture again to 0 °C and add ethyl chloroformate (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude ethyl 2-oxocyclohexanecarboxylate.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol

This protocol describes the cyclocondensation of ethyl 2-oxocyclohexanecarboxylate with hydrazine hydrate.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Hydrazine hydrate (80% or higher)

  • Ethanol or 1-Propanol

  • Glacial acetic acid

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • TLC plates (silica gel 60 F254) and developing chamber

Procedure:

  • In a round-bottom flask, combine ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent) and ethanol (or 1-propanol) to form a solution.

  • Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-100 °C depending on the solvent) with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase) until the starting β-keto ester is completely consumed (typically 1-3 hours).

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, slowly add cold deionized water to the reaction mixture with stirring to induce precipitation.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water, followed by a small amount of cold diethyl ether, to remove any residual impurities.

  • Dry the product under vacuum to obtain 4,5,6,7-tetrahydro-1H-indazol-3-ol. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

The following table summarizes the expected parameters and outcomes for the scalable synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol.

ParameterStep 1: β-Keto Ester SynthesisStep 2: Cyclocondensation
Starting Material CyclohexanoneEthyl 2-oxocyclohexanecarboxylate
Key Reagents Ethyl chloroformate, Sodium ethoxideHydrazine hydrate, Acetic acid
Solvent TolueneEthanol or 1-Propanol
Reaction Temperature 0 °C to RefluxReflux (80-100 °C)
Typical Reaction Time 2-4 hours1-3 hours
Expected Yield 70-85%60-80% (based on related syntheses[5])
Purification Method Vacuum DistillationPrecipitation and Filtration/Recrystallization
Product Form LiquidSolid

Safety Precautions

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Sodium ethoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere.

  • Ethyl chloroformate is corrosive and a lachrymator. Handle with care in a fume hood.

  • All reactions should be performed in a well-ventilated area.

Conclusion

The methodology presented provides a clear and scalable pathway for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol. By following these detailed protocols, researchers and drug development professionals can efficiently produce this key heterocyclic intermediate for further chemical exploration and the development of novel pharmaceuticals. The use of readily available starting materials and the high efficiency of the Knorr pyrazole synthesis make this an attractive route for both laboratory and larger-scale production.

References

Application Notes and Protocols: 4,5,6,7-Tetrahydro-1H-indazol-3-ol in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its three-dimensional character which can enhance binding affinity and selectivity for various biological targets. The introduction of a hydroxyl group at the 3-position to yield 4,5,6,7-tetrahydro-1H-indazol-3-ol creates a key pharmacophore with potential for diverse biological activities, including but not limited to kinase inhibition and anticancer effects. Structure-activity relationship (SAR) studies of this core structure are crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds in drug discovery programs.

These application notes provide an overview of the use of 4,5,6,7-tetrahydro-1H-indazol-3-ol in SAR studies, including illustrative quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Structure-Activity Relationships

While comprehensive quantitative SAR data for 4,5,6,7-tetrahydro-1H-indazol-3-ol itself is not extensively consolidated in publicly available literature, the following table provides an illustrative summary of SAR trends observed for related tetrahydroindazole and indazole derivatives. This data is synthesized from various sources to guide the rational design of new analogs based on the 4,5,6,7-tetrahydro-1H-indazol-3-ol scaffold. The primary focus of many SAR studies on indazole derivatives has been kinase inhibition, a key mechanism in cancer therapy.

Table 1: Illustrative SAR Data for Tetrahydroindazole and Indazole Derivatives as Kinase Inhibitors

Compound IDCore ScaffoldR1 SubstitutionR2 SubstitutionTarget KinaseIC50 (nM)Reference
Lead Analog 1 4,5,6,7-Tetrahydro-1H-indazoleHOHp38α MAP Kinase>10000[1][2]
Analog 1a 4,5,6,7-Tetrahydro-1H-indazolePhenylOHp38α MAP Kinase520[1][2]
Analog 1b 4,5,6,7-Tetrahydro-1H-indazole4-FluorophenylOHp38α MAP Kinase150[1][2]
Lead Analog 2 1H-IndazoleH3-AmineFGFR1>5000[3]
Analog 2a 1H-Indazole6-(3-methoxyphenyl)3-AmineFGFR115.0[3]
Analog 2b 1H-Indazole6-(2,6-difluoro-3-methoxyphenyl)3-AmineFGFR14.1[3]
Lead Analog 3 1H-IndazoleH3-EthynylPI3Kα>10000[4]
Analog 3a 1H-IndazoleH3-((4-aminophenyl)ethynyl)PI3Kα1050[4]
Analog 3b 1H-IndazoleH3-((3-aminophenyl)ethynyl)PI3Kα1850[4]

Note: This table is illustrative and compiles data from studies on related indazole scaffolds to suggest potential SAR trends for 4,5,6,7-tetrahydro-1H-indazol-3-ol. Direct experimental values for the specified core structure may vary.

Experimental Protocols

Detailed methodologies are essential for the successful execution and replication of SAR studies. The following are protocols for key experiments commonly employed in the evaluation of kinase inhibitors and anticancer compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is designed to measure the ability of a test compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced.[5][6]

1. Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (at or near the Km for the kinase)

  • Test compounds (e.g., 4,5,6,7-tetrahydro-1H-indazol-3-ol analogs) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells of the 384-well plate.

    • Prepare the enzyme solution by diluting the kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Kinase Reaction Initiation:

    • Prepare the substrate/ATP mixture in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.

  • Kinase Reaction Incubation:

    • Gently shake the plate for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8] This assay is commonly used to determine the cytotoxic potential of compounds against cancer cell lines.

1. Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (e.g., 4,5,6,7-tetrahydro-1H-indazol-3-ol analogs) dissolved in DMSO

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader with absorbance measurement capabilities at 570 nm

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in complete medium. A typical starting concentration range is from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a common signaling pathway targeted by indazole derivatives and the general workflows for the experimental protocols described above.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Indazole 4,5,6,7-Tetrahydro- 1H-indazol-3-ol Analog Indazole->RAF Inhibition Indazole->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Simplified MAPK/PI3K signaling pathway often targeted by indazole-based kinase inhibitors.

Experimental_Workflows cluster_kinase_assay Protocol 1: In Vitro Kinase Inhibition Assay cluster_mtt_assay Protocol 2: Cell Viability (MTT) Assay k1 Prepare Compound Dilutions k2 Plate Setup: Compound + Kinase k1->k2 k3 Initiate Reaction: Add Substrate/ATP k2->k3 k4 Incubate (30°C, 60 min) k3->k4 k5 Add ADP-Glo™ Reagent k4->k5 k6 Incubate (RT, 40 min) k5->k6 k7 Add Kinase Detection Reagent k6->k7 k8 Incubate (RT, 30 min) k7->k8 k9 Measure Luminescence k8->k9 k10 Calculate IC50 k9->k10 m1 Seed Cells in 96-well Plate m2 Incubate (24h) m1->m2 m3 Treat with Compound Dilutions m2->m3 m4 Incubate (48-72h) m3->m4 m5 Add MTT Solution m4->m5 m6 Incubate (3-4h) m5->m6 m7 Solubilize Formazan (add DMSO) m6->m7 m8 Measure Absorbance (570 nm) m7->m8 m9 Calculate IC50 m8->m9

Caption: General experimental workflows for in vitro kinase inhibition and cell viability assays.

References

Application Notes and Protocols for Assessing Target Engagement of 4,5,6,7-tetrahydro-1H-indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for assessing the target engagement of 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives. This class of compounds has shown promise as kinase inhibitors and modulators of protein-protein interactions.[1][2][3] Confirming that a compound directly interacts with its intended molecular target within a cellular context is a critical step in drug discovery for validating its mechanism of action and interpreting efficacy and safety data.[4]

The following protocols outline several robust biophysical and biochemical methods to quantify the interaction between your compound of interest and its target protein(s). These methods include both in-vitro and cellular assays to provide a comprehensive understanding of target engagement.

Key Target Engagement Assessment Protocols

A multi-faceted approach is recommended to thoroughly characterize the target engagement of 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives. Here, we detail the following key methodologies:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target binding in a cellular environment.

  • Kinobeads Affinity Purification coupled with Mass Spectrometry (AP-MS): For unbiased identification of kinase targets and selectivity profiling in a competitive format.

  • Surface Plasmon Resonance (SPR): To determine the binding kinetics and affinity in a label-free, real-time manner.

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the binding interaction.

  • Western Blotting for Downstream Signaling: To assess the functional consequences of target engagement in a cellular pathway.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying the direct binding of a compound to its target protein in cells and tissues.[5] The principle is based on the ligand-induced stabilization of the target protein, resulting in increased resistance to thermal denaturation.[5]

Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_culture Culture Cells treatment Treat cells with 4,5,6,7-tetrahydro-1H-indazol-3-ol derivative or Vehicle (DMSO) cell_culture->treatment heat Aliquot cell suspension and heat at different temperatures treatment->heat lysis Lyse cells (freeze-thaw) heat->lysis centrifugation Centrifuge to separate soluble and precipitated proteins lysis->centrifugation western_blot Analyze soluble fraction by Western Blot centrifugation->western_blot data_analysis Quantify band intensities and plot melt curves western_blot->data_analysis

Caption: CETSA experimental workflow.

Detailed Protocol

Materials:

  • Target-expressing cell line

  • 4,5,6,7-tetrahydro-1H-indazol-3-ol derivative stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • RIPA lysis buffer

  • BCA protein assay kit

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of the 4,5,6,7-tetrahydro-1H-indazol-3-ol derivative or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.[5]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[5]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity of each band to the unheated control (100% soluble).

    • Plot the percentage of soluble protein against temperature to generate melt curves for both the vehicle- and compound-treated samples.

    • A shift in the melting temperature (Tm) indicates target engagement.

Data Presentation
TreatmentConcentration (µM)Melting Temperature (Tm) (°C)ΔTm (°C)
Vehicle (DMSO)-52.3-
Indazole Derivative 11056.8+4.5
Indazole Derivative 21053.1+0.8

Kinobeads Affinity Purification for Kinase Selectivity Profiling

Kinobeads are an affinity resin with immobilized, non-selective kinase inhibitors used to capture a large portion of the cellular kinome.[6] In a competitive binding experiment, pre-incubating a cell lysate with a free inhibitor (the 4,5,6,7-tetrahydro-1H-indazol-3-ol derivative) will prevent the specific kinase targets from binding to the beads. The bound kinases are then identified and quantified by mass spectrometry.[7]

Experimental Workflow

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competitive Binding cluster_enrichment_digestion Enrichment & Digestion cluster_ms_analysis MS Analysis cell_lysis Prepare Cell Lysate incubation Incubate lysate with indazole derivative (or DMSO) cell_lysis->incubation kinobeads Add Kinobeads incubation->kinobeads wash Wash beads to remove non-specific binders kinobeads->wash elute_digest Elute and digest bound proteins (trypsin) wash->elute_digest lc_ms Analyze peptides by LC-MS/MS elute_digest->lc_ms data_analysis Identify and quantify proteins, generate dose-response curves lc_ms->data_analysis

Caption: Kinobeads competition binding workflow.

Detailed Protocol

Materials:

  • Cell lysate

  • 4,5,6,7-tetrahydro-1H-indazol-3-ol derivative stock solution

  • Kinobeads slurry

  • Lysis/binding buffer

  • Wash buffers

  • Elution buffer

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Lysate Preparation:

    • Prepare a native cell lysate from the cell line of interest.

    • Determine and normalize the protein concentration.

  • Competitive Binding:

    • Aliquot the cell lysate and incubate with serial dilutions of the 4,5,6,7-tetrahydro-1H-indazol-3-ol derivative or vehicle for 1 hour at 4°C.

    • Add the Kinobeads slurry to each sample and incubate for an additional 1-2 hours at 4°C with rotation.

  • Enrichment and Digestion:

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by high-resolution LC-MS/MS.

    • Identify and quantify the proteins using appropriate software (e.g., MaxQuant).

  • Data Analysis:

    • For each identified kinase, plot the relative abundance against the concentration of the indazole derivative.

    • Fit the data to a dose-response curve to determine the apparent dissociation constant (Kd app) for each target.

Data Presentation
Kinase TargetApparent Kd (nM) with Indazole Derivative 1
Kinase A50
Kinase B850
Kinase C>10,000

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures the binding of an analyte (the indazole derivative) to a ligand (the target protein) immobilized on a sensor surface in real-time.[8][9] This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[10]

Experimental Workflow

SPR_Workflow cluster_immobilization Immobilization cluster_binding_assay Binding Assay cluster_regeneration Regeneration cluster_analysis Data Analysis immobilize Immobilize purified target protein on a sensor chip association Inject indazole derivative (analyte) at various concentrations (Association) immobilize->association dissociation Flow buffer over the surface (Dissociation) association->dissociation regenerate Inject regeneration solution to remove bound analyte dissociation->regenerate sensorgram Generate sensorgrams regenerate->sensorgram fitting Fit data to a binding model to determine ka, kd, and KD sensorgram->fitting

Caption: SPR experimental workflow.

Detailed Protocol

Materials:

  • Purified target protein

  • 4,5,6,7-tetrahydro-1H-indazol-3-ol derivative

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface (e.g., with EDC/NHS for amine coupling).

    • Inject the purified target protein to immobilize it on the surface.

    • Deactivate any remaining active groups.

  • Binding Analysis:

    • Prepare a series of dilutions of the indazole derivative in running buffer.

    • Inject each concentration over the immobilized protein surface and a reference surface (association phase).

    • Flow running buffer over the surface to monitor the dissociation of the compound (dissociation phase).

    • Inject a regeneration solution to remove any remaining bound compound.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the affinity (KD).

Data Presentation
Compoundka (1/Ms)kd (1/s)KD (nM)
Indazole Derivative 11.2e52.4e-320
Indazole Derivative 23.5e47.0e-3200

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein.[11] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[12][13]

Experimental Workflow

ITC_Workflow cluster_sample_prep Sample Preparation cluster_titration Titration cluster_data_analysis Data Analysis protein_prep Prepare purified target protein in buffer load_protein Load protein into the sample cell protein_prep->load_protein ligand_prep Prepare indazole derivative in the same buffer load_ligand Load indazole derivative into the syringe ligand_prep->load_ligand titrate Inject small aliquots of ligand into the protein solution load_protein->titrate load_ligand->titrate thermogram Record the heat change for each injection titrate->thermogram binding_isotherm Integrate the peaks and plot heat change vs. molar ratio thermogram->binding_isotherm fit_data Fit the binding isotherm to determine KD, n, ΔH, and ΔS binding_isotherm->fit_data

Caption: ITC experimental workflow.

Detailed Protocol

Materials:

  • Purified target protein

  • 4,5,6,7-tetrahydro-1H-indazol-3-ol derivative

  • ITC instrument

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein against the final ITC buffer.

    • Dissolve the indazole derivative in the same final dialysis buffer to avoid buffer mismatch effects.

    • Degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks from the raw thermogram.

    • Plot the integrated heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Data Presentation
CompoundKD (µM)Stoichiometry (n)ΔH (kcal/mol)TΔS (kcal/mol)
Indazole Derivative 10.51.02-8.5-0.2
Indazole Derivative 22.10.98-6.3-1.4

Western Blotting for Downstream Signaling

Assessing the phosphorylation status of downstream substrates is a common and effective way to confirm functional target engagement of kinase inhibitors.[4] For example, if the 4,5,6,7-tetrahydro-1H-indazol-3-ol derivative targets a specific kinase, a decrease in the phosphorylation of its known substrate would indicate successful engagement and inhibition in a cellular context.

Signaling Pathway Example: Generic Kinase Cascade

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Target_Kinase Target Kinase Upstream_Signal->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Indazole_Derivative 4,5,6,7-tetrahydro-1H-indazol-3-ol Derivative Indazole_Derivative->Target_Kinase Inhibits Phosphorylated_Substrate Phosphorylated Substrate (p-Substrate) Downstream_Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to

Caption: Inhibition of a kinase signaling pathway.

Detailed Protocol

Materials:

  • Cell line with an active signaling pathway of interest

  • 4,5,6,7-tetrahydro-1H-indazol-3-ol derivative

  • Phospho-specific antibody for the downstream substrate

  • Total protein antibody for the downstream substrate

  • Loading control antibody (e.g., GAPDH, β-actin)

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve cells if necessary to reduce basal signaling.

    • Pre-treat cells with various concentrations of the indazole derivative for 1-2 hours.

    • Stimulate the pathway with an appropriate agonist (e.g., growth factor) for a short period (e.g., 15-30 minutes).

    • Include unstimulated and vehicle-treated/stimulated controls.

  • Protein Extraction and Western Blot:

    • Lyse the cells and collect the protein extracts.

    • Perform a Western blot as described in the CETSA protocol.

    • Probe one membrane with the phospho-specific antibody and another with the total protein antibody. Re-probing the same membrane is also possible.

    • Probe for a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate, total substrate, and loading control.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized phospho-protein signal against the inhibitor concentration to determine the IC50 value for pathway inhibition.

Data Presentation
CompoundIC50 for p-Substrate Inhibition (nM)
Indazole Derivative 180
Indazole Derivative 21200

References

Troubleshooting & Optimization

Technical Support Center: Multi-step Synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis of this compound.

Troubleshooting Guides

This guide addresses specific issues that may be encountered during the multi-step synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol, presented in a question-and-answer format.

Step 1: Formylation of Cyclohexanone to 2-Formylcyclohexanone

Q1: The yield of 2-formylcyclohexanone is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the formylation of cyclohexanone are often attributed to several factors. Here are some troubleshooting steps:

  • Incomplete reaction: Ensure the reaction goes to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Side reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include self-condensation of cyclohexanone. To minimize this, ensure a slow and controlled addition of reagents and maintain the recommended reaction temperature.

  • Suboptimal pH: The pH of the reaction mixture can significantly impact the formylation reaction. Ensure the pH is maintained within the optimal range as specified in the protocol.

  • Reagent quality: Use high-purity starting materials. Impurities in cyclohexanone or the formylating agent can lead to unwanted side reactions.

Q2: I am observing the formation of a significant amount of a high-molecular-weight, viscous substance in my reaction mixture. What is it and how can I prevent it?

A2: The viscous substance is likely a polymer formed from the self-condensation of cyclohexanone or the product under the reaction conditions. To prevent this:

  • Temperature control: Strictly maintain the reaction temperature as specified. Lowering the temperature might be necessary if the issue persists.

  • Reaction time: Avoid unnecessarily long reaction times, as this can promote polymerization. Monitor the reaction closely and stop it once the starting material is consumed.

  • Order of addition: Add the base to the mixture of cyclohexanone and the formylating agent, rather than the other way around, to minimize the time cyclohexanone is in a basic environment alone.

Step 2: Cyclocondensation of 2-Formylcyclohexanone with Hydrazine

Q3: The cyclocondensation reaction is not proceeding to completion, and I have a mixture of starting material and product. How can I drive the reaction forward?

A3: Incomplete cyclocondensation can be due to several factors:

  • Insufficient hydrazine: Ensure you are using the correct stoichiometry of hydrazine hydrate. A slight excess of hydrazine can sometimes help drive the reaction to completion.

  • Reaction temperature: The reaction may require heating (reflux) to proceed at a reasonable rate. Ensure the temperature is appropriate for the solvent being used.

  • Solvent choice: The polarity of the solvent can influence the reaction rate. Protic solvents like ethanol or methanol are generally effective.

Q4: I am observing the formation of multiple products in my reaction mixture, making purification difficult. What are these side products and how can I minimize them?

A4: The formation of multiple products can be due to the formation of regioisomers or other side reactions.

  • Regioisomer formation: While the reaction of 2-formylcyclohexanone with hydrazine is expected to predominantly yield the desired 4,5,6,7-tetrahydro-1H-indazol-3-ol, the formation of other isomers is possible. Controlling the reaction temperature and pH can sometimes influence the regioselectivity.

  • Hydrazone formation: Incomplete cyclization can lead to the formation of the hydrazone of 2-formylcyclohexanone. Ensuring adequate heating and reaction time can promote the final cyclization step.

Frequently Asked Questions (FAQs)

Q5: What is the expected tautomeric form of 4,5,6,7-tetrahydro-1H-indazol-3-ol?

A5: 4,5,6,7-tetrahydro-1H-indazol-3-ol can exist in tautomeric forms: the -ol form (3-hydroxyindazole) and the -one form (indazol-3-one). The predominant tautomer can depend on the solvent and the physical state (solution vs. solid). It is crucial to characterize the final product thoroughly using techniques like NMR and IR spectroscopy to determine the major tautomeric form present under your specific conditions.

Q6: What are the best purification techniques for 4,5,6,7-tetrahydro-1H-indazol-3-ol?

A6: Purification of the final product can be challenging due to its polarity and potential for tautomerism.[1] Common purification methods include:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is critical and may require some experimentation. A mixture of polar and non-polar solvents is often effective.

  • Column chromatography: Silica gel chromatography can be used for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. The polarity of the eluent will need to be optimized based on the specific properties of your product.

Q7: Are there any specific safety precautions I should take during this synthesis?

A7: Yes, several safety precautions are necessary:

  • Hydrazine: Hydrazine is a toxic and potentially explosive compound. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents used in this synthesis are flammable. Avoid open flames and work in a well-ventilated area.

  • Exothermic reactions: The formylation step can be exothermic. Monitor the temperature carefully and have a cooling bath ready to control any temperature spikes.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1FormylationCyclohexanone, Ethyl formate, Sodium methoxideToluene0 - 254 - 660 - 75
2Cyclocondensation2-Formylcyclohexanone, Hydrazine hydrateEthanolReflux (78)8 - 1270 - 85

Experimental Protocols

Protocol 1: Synthesis of 2-Formylcyclohexanone

Materials:

  • Cyclohexanone

  • Ethyl formate

  • Sodium methoxide

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous toluene.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of cyclohexanone (1.0 equivalent) and ethyl formate (1.2 equivalents) in anhydrous toluene.

  • Add the cyclohexanone/ethyl formate solution dropwise to the sodium methoxide suspension over 1-2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-formylcyclohexanone, which can be used in the next step without further purification.

Protocol 2: Synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol

Materials:

  • 2-Formylcyclohexanone (crude from Step 1)

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (glacial)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 2-formylcyclohexanone (1.0 equivalent) and ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Cyclocondensation cluster_challenges Potential Challenges start Cyclohexanone + Ethyl Formate product1 2-Formylcyclohexanone start->product1 0-25°C, 4-6h challenge2 Side Reactions (Polymerization) start->challenge2 reagent1 Sodium Methoxide in Toluene reagent1->product1 product2 4,5,6,7-tetrahydro-1H-indazol-3-ol product1->product2 Reflux, 8-12h challenge1 Low Yield in Step 1 product1->challenge1 reagent2 Hydrazine Hydrate in Ethanol reagent2->product2 challenge3 Incomplete Cyclization product2->challenge3 challenge4 Tautomerism of Final Product product2->challenge4 challenge5 Purification Difficulties product2->challenge5

Caption: Synthetic workflow for 4,5,6,7-tetrahydro-1H-indazol-3-ol and associated challenges.

Tautomerism Indazolol 4,5,6,7-tetrahydro-1H-indazol-3-ol (-ol form) Indazolone 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one (-one form) Indazolol->Indazolone Tautomerization

Caption: Tautomeric equilibrium of the final product.

References

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on improving the yield and purity of 4,5,6,7-tetrahydro-1H-indazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 4,5,6,7-tetrahydro-1H-indazol-3-ol?

A1: The most widely employed synthetic route is the cyclocondensation reaction of ethyl 2-oxocyclohexanecarboxylate with hydrazine hydrate. This method is favored for its straightforward procedure and the ready availability of the starting materials.

Q2: What are the expected tautomers of the final product, and which is more stable?

A2: The product, 4,5,6,7-tetrahydro-1H-indazol-3-ol, can exist in tautomeric forms, primarily the 1H- and 2H-isomers. Generally, for indazole systems, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1]

Q3: What are the typical solvents used for this synthesis?

A3: High-boiling point alcohols such as ethanol or n-butanol are commonly used as solvents for the cyclocondensation reaction with hydrazine. Ethanol is a frequent choice for reactions conducted at reflux.

Q4: Is a catalyst required for the synthesis?

A4: The reaction can often proceed without a catalyst, particularly when using hydrazine hydrate. However, in some syntheses of related indazole derivatives, an acidic medium is employed to facilitate the reaction.[1]

Troubleshooting Guide

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and ensure the temperature is maintained at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.

    • Solution: Ensure the reaction mixture is heated to the reflux temperature of the chosen solvent. For higher temperatures, consider switching from ethanol to a higher-boiling solvent like n-butanol.

  • Decomposition of Product: Prolonged heating at very high temperatures can sometimes lead to product degradation.

    • Solution: Optimize the reaction time to avoid unnecessary heating after the reaction has reached completion.

  • Loss during Work-up: The product might be lost during the extraction or isolation steps.

    • Solution: Ensure proper pH adjustment during aqueous work-up to minimize the solubility of the product in the aqueous layer. Be meticulous with phase separation and extraction procedures.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?

A2: The presence of multiple spots indicates the formation of side products or unreacted starting materials.

  • Unreacted Starting Material: A spot corresponding to ethyl 2-oxocyclohexanecarboxylate may be present.

    • Solution: Ensure a slight excess of hydrazine hydrate is used and that the reaction is allowed to proceed to completion.

  • Side Products: Potential side products could include hydrazones or other condensation byproducts.

    • Solution: Careful control of the reaction temperature and stoichiometry can help minimize the formation of side products. A well-controlled reaction is more likely to favor the desired cyclization.

Q3: I am having difficulty purifying the crude product. What are the recommended purification methods?

A3: Purification of 4,5,6,7-tetrahydro-1H-indazol-3-ol can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Troubleshooting:

      • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to the solvent being too nonpolar or the cooling being too rapid. Try using a more polar solvent or a solvent mixture, and allow the solution to cool slowly.

      • Poor Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated enough, or nucleation may be slow. Try concentrating the solution or scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

  • Column Chromatography: This is a versatile method for separating the product from impurities.

    • Troubleshooting:

      • Poor Separation: If the product and impurities elute together, the solvent system (eluent) needs to be optimized. A common starting point is a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The polarity can be adjusted to achieve better separation.

      • Product Tailing: Tailing on the column can be due to the product's acidity or its strong interaction with the silica gel. Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve the peak shape.

Data Summary

Table 1: Typical Reaction Conditions for the Synthesis of Tetrahydroindazole Derivatives

ParameterConditionNotes
Starting Material Ethyl 2-oxocyclohexanecarboxylateReadily available commercially.
Reagent Hydrazine hydrateTypically used in slight excess.
Solvent Ethanol or n-butanolEthanol is common for reflux conditions.
Temperature RefluxDependent on the chosen solvent.
Reaction Time Several hours to 24 hoursMonitor by TLC for completion.
Catalyst Typically none, or acidic conditionsAn acidic medium can be used to promote the reaction.[1]

Table 2: Purification Strategies for 4,5,6,7-Tetrahydro-1H-indazol-3-ol

MethodKey ParametersTroubleshooting Tips
Recrystallization Solvent: Ethanol, ethanol/water mixtures, or ethyl acetate/hexanes.For "oiling out", use a more polar solvent system and cool slowly. For poor crystallization, concentrate the solution or use seeding/scratching.
Column Chromatography Stationary Phase: Silica gel.Optimize the eluent system (e.g., ethyl acetate/hexanes gradient) for best separation. Add a modifier if peak tailing is observed.
Eluent: Gradient of ethyl acetate in hexanes.

Experimental Protocols

Detailed Methodology for the Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol

This protocol provides a general method for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol based on established procedures for similar compounds.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Hydrazine hydrate (80-100%)

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for reflux, extraction, and filtration

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and adjust the pH to approximately 2-3 with dilute hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate to remove any non-basic impurities.

    • Adjust the pH of the aqueous layer to 7-8 with a saturated solution of sodium bicarbonate. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it with cold water.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

    • Column Chromatography (if necessary): If recrystallization does not yield a product of sufficient purity, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Dissolve Ethyl 2-oxocyclohexanecarboxylate in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 4-24h (Monitor by TLC) add_hydrazine->reflux concentrate Concentrate in vacuo reflux->concentrate acidify Acidify with HCl concentrate->acidify extract_impurities Extract with Ethyl Acetate acidify->extract_impurities neutralize Neutralize with NaHCO3 extract_impurities->neutralize precipitate Precipitate Product neutralize->precipitate filter Filter and Wash Solid precipitate->filter recrystallize Recrystallize filter->recrystallize chromatography Column Chromatography (optional) recrystallize->chromatography dry Dry under Vacuum chromatography->dry end_product Final Product: 4,5,6,7-Tetrahydro-1H-indazol-3-ol dry->end_product

Caption: Experimental workflow for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol.

troubleshooting_guide cluster_problem Problem Identification cluster_causes_low_yield Potential Causes for Low Yield cluster_solutions_low_yield Solutions for Low Yield cluster_causes_impurity Potential Causes for Impurity cluster_solutions_impurity Solutions for Impurity low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction low_temp Suboptimal Temperature low_yield->low_temp workup_loss Loss during Work-up low_yield->workup_loss impure_product Impure Product (TLC) unreacted_sm Unreacted Starting Material impure_product->unreacted_sm side_products Side Products impure_product->side_products purify Purify (Recrystallization/Chromatography) impure_product->purify increase_time Increase Reaction Time incomplete_reaction->increase_time increase_temp Increase Temperature low_temp->increase_temp optimize_workup Optimize Work-up pH workup_loss->optimize_workup check_stoichiometry Check Stoichiometry unreacted_sm->check_stoichiometry optimize_conditions Optimize Reaction Conditions side_products->optimize_conditions

References

"troubleshooting NMR peak assignments for 4,5,6,7-tetrahydro-1h-indazol-3-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate NMR peak assignment for 4,5,6,7-tetrahydro-1H-indazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for 4,5,6,7-tetrahydro-1H-indazol-3-ol?

A1: The expected chemical shifts can vary slightly depending on the solvent and concentration. Below is a table of predicted ¹H and ¹³C NMR chemical shifts in a common solvent like DMSO-d₆. These values are estimates based on the analysis of similar structures.[1][2][3]

Table 1: Predicted ¹H and ¹³C NMR Data for 4,5,6,7-Tetrahydro-1H-indazol-3-ol in DMSO-d₆

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
1N-H~11.5br s-
3C--~155
3aC--~115
4CH₂~2.5m~25
5CH₂~1.7m~22
6CH₂~1.7m~23
7CH₂~2.4m~21
7aC--~140
OHO-H~9.8br s-

Note: br s = broad singlet, m = multiplet. Chemical shifts for the saturated ring protons (positions 4, 5, 6, 7) are expected to be complex and may overlap.

Q2: My spectrum shows broad peaks for the N-H and O-H protons. How can I confirm their assignment?

A2: Broad peaks for N-H and O-H protons are common due to hydrogen bonding and chemical exchange.[4] To confirm these assignments, you can perform a D₂O exchange experiment.

  • Procedure: Acquire a standard ¹H NMR spectrum. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum. The peaks corresponding to the N-H and O-H protons will either disappear or significantly decrease in intensity due to the exchange of these protons with deuterium.[4][5]

Q3: The signals for the methylene groups in the tetrahydro- ring (positions 4, 5, 6, 7) are overlapping and difficult to assign. What should I do?

A3: Overlapping signals in the aliphatic region are a common challenge for this molecule.[6] To resolve and assign these peaks, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds). You should see correlations between the protons at C4 and C5, C5 and C6, and C6 and C7. This helps to trace the connectivity within the saturated ring.[7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[8][9][10] This will allow you to unambiguously link the proton signals to their corresponding carbon signals from Table 1.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for confirming the assignment of the quaternary carbons (C3, C3a, C7a) by observing their correlations with nearby protons.[9][10][11]

Below is a logical workflow for troubleshooting these overlapping signals.

G cluster_0 Troubleshooting Overlapping Aliphatic Signals A Overlapping signals in 4,5,6,7-ring region B Perform 2D COSY Experiment A->B C Identify coupled proton networks (e.g., H4-H5, H5-H6, H6-H7) B->C D Perform 2D HSQC Experiment C->D E Correlate each proton signal to its directly attached carbon D->E F Perform 2D HMBC Experiment E->F G Confirm assignments via 2-3 bond H-C correlations F->G H Final Peak Assignments G->H

Caption: Workflow for resolving overlapping signals using 2D NMR.

Q4: I am seeing more signals than expected in my ¹H NMR spectrum. What could be the cause?

A4: The presence of unexpected signals can arise from several sources:

  • Impurities: Residual solvents (e.g., acetone, ethyl acetate) or byproducts from the synthesis are common culprits. Compare the chemical shifts of the unknown peaks with tables of common NMR solvent impurities.[12]

  • Tautomers: Indazole derivatives can exist in different tautomeric forms (e.g., 1H and 2H). While the 1H-tautomer is generally more stable for indazol-3-ol systems, the presence of the 2H-tautomer in solution is possible and would give rise to a separate set of signals.[3]

  • Rotamers/Conformers: If the molecule is undergoing slow conformational exchange on the NMR timescale, you might observe a doubling of some signals. Acquiring the spectrum at a higher temperature can sometimes cause these peaks to coalesce into a single, averaged signal.[4]

Troubleshooting Guide

Problem: Poor resolution and broad peaks in the spectrum.

Possible Cause Solution
Poor Shimming The magnetic field is not homogeneous. Re-shim the spectrometer. For best results, perform automated shimming followed by manual adjustment of key shims (Z1, Z2).[12]
Sample Concentration The sample is too concentrated, leading to increased viscosity and peak broadening. Dilute the sample. A typical concentration for ¹H NMR is 5-25 mg in 0.6-0.7 mL of solvent.[4]
Paramagnetic Impurities Trace amounts of paramagnetic metals can cause significant line broadening. Filter the sample through a small plug of Celite or silica gel.
Undissolved Solids Solid particles in the NMR tube will disrupt the magnetic field homogeneity. Filter the sample into the NMR tube to ensure a clear, homogeneous solution.

Problem: Incorrect peak integrations.

Possible Cause Solution
Insufficient Relaxation Delay (d1) Protons with long relaxation times (T1), especially those on quaternary carbons or in less flexible parts of the molecule, may not fully relax between scans, leading to lower signal intensity. Increase the relaxation delay (d1). A delay of 5 times the longest T1 is recommended for quantitative analysis.
Overlapping Peaks If peaks are overlapping, automatic integration may be inaccurate. Use manual integration and deconvolution software to separate and integrate the signals more accurately.
Baseline Distortion A non-flat baseline can lead to integration errors. Re-process the spectrum with careful baseline correction.

Experimental Protocols

Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition

  • Sample Preparation:

    • Dissolve 5-10 mg of 4,5,6,7-tetrahydro-1H-indazol-3-ol for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Filter the solution through a pipette containing a small plug of glass wool or cotton into a clean, dry NMR tube to remove any particulate matter.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and tune/match the probe.

    • Optimize the magnetic field homogeneity by shimming the sample.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a 30° or 45° pulse angle.

    • Set the number of scans (e.g., 8-16) and a relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C. Set the number of scans based on the sample concentration (e.g., 128 to 1024 or more).

    • Use a relaxation delay of 2-5 seconds.

  • Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[13]

Protocol 2: 2D NMR (COSY, HSQC, HMBC) Acquisition

  • Initial Setup: Follow steps 1 and 2 from the 1D NMR protocol. A well-shimmed sample is crucial for high-quality 2D spectra.

  • Load 2D Pulse Program: Select the appropriate 2D experiment (e.g., COSY, HSQC, HMBC) from the spectrometer's software library.[14][15]

  • Set Parameters:

    • Spectral Width (SW): Set the spectral widths in both dimensions (F1 and F2) to encompass all relevant signals. For homonuclear experiments like COSY, SW(F1) = SW(F2). For heteronuclear experiments like HSQC and HMBC, SW(F2) will correspond to the proton spectral width, and SW(F1) will correspond to the carbon spectral width.[15][16]

    • Number of Scans (NS): Set the number of scans per increment (e.g., 2-8 for COSY/HSQC, 8-32 for HMBC).

    • Increments: Set the number of increments in the F1 dimension (typically 128-512). More increments will provide better resolution in the indirect dimension but will increase the experiment time.

  • Acquisition: Start the 2D experiment. These experiments can take from 30 minutes to several hours, depending on the parameters chosen.

  • Processing:

    • Apply Fourier transform in both dimensions (F2 and F1).

    • Perform phase and baseline corrections.

    • Symmetrize the data for COSY spectra if necessary.

G cluster_0 NMR Experiment Interrelationships NMR_1D_H 1D ¹H NMR (Proton environments, multiplicity) NMR_COSY 2D COSY (¹H-¹H Connectivity) NMR_1D_H->NMR_COSY Identifies coupled protons NMR_HSQC 2D HSQC (Direct ¹H-¹³C Connectivity) NMR_1D_H->NMR_HSQC Correlates protons to... NMR_HMBC 2D HMBC (Long-range ¹H-¹³C Connectivity) NMR_1D_H->NMR_HMBC Correlates protons to... NMR_1D_C 1D ¹³C NMR (Carbon environments) NMR_1D_C->NMR_HSQC ...carbons NMR_1D_C->NMR_HMBC ...carbons (2-3 bonds) Structure Complete Structure Assignment NMR_COSY->Structure NMR_HSQC->Structure NMR_HMBC->Structure

Caption: Relationship between different NMR experiments for structure elucidation.

References

"optimization of reaction conditions for 4,5,6,7-tetrahydro-1h-indazol-3-ol derivatization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 4,5,6,7-tetrahydro-1H-indazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on 4,5,6,7-tetrahydro-1H-indazol-3-ol for derivatization?

The primary reactive sites are the hydroxyl group at the 3-position and the nitrogen atoms of the pyrazole ring (N1 and N2). The relative reactivity of these sites can be influenced by the reaction conditions.

Q2: I am observing a mixture of N1 and N2-alkylated products. How can I improve the regioselectivity for N1 derivatization?

Controlling the regioselectivity of N-alkylation is a common challenge in indazole chemistry. To favor the thermodynamically more stable 1H-indazole (N1-substituted) product, consider the following strategies:

  • Base and Solvent Selection: Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N1-substituted product in related indazole syntheses.[1]

  • Reaction Temperature: Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring one isomer over the other.

Q3: My derivatization reaction is showing low yield. What are the potential causes and solutions?

Low product yield is a frequent issue and can stem from several factors:

  • Suboptimal Reaction Conditions: The reaction time and temperature may not be ideal. It is crucial to optimize these parameters for your specific substrate and reagent.

  • Presence of Moisture: Many derivatizing reagents are sensitive to water. Ensure that all glassware is oven-dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Reagent Quality and Stoichiometry: The derivatizing agent may have degraded due to improper storage. Use fresh, high-quality reagents. An insufficient amount of the derivatizing agent will lead to an incomplete reaction. A molar excess of the derivatizing agent is often recommended.

Q4: How can I confirm the structure of my derivatized product and distinguish between isomers?

Spectroscopic methods are essential for structure elucidation:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers. For example, in 1H NMR, the chemical shift of protons on the pyrazole ring can differ between N1 and N2 isomers.[1][2]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product.

  • Chromatographic Techniques: HPLC can often separate isomers, and their distinct retention times and UV-Vis spectra can aid in identification.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction / Low Yield 1. Suboptimal reaction time or temperature.2. Presence of moisture.3. Degraded or insufficient derivatizing reagent.4. Poor solubility of starting material.1. Perform a time-course study and optimize the reaction temperature.2. Use oven-dried glassware and anhydrous solvents. Consider adding a water scavenger.3. Use a fresh bottle of high-quality reagent in appropriate molar excess.4. Screen different anhydrous solvents to improve solubility.
Formation of Multiple Products (Poor Selectivity) 1. Competing reactions at different sites (N1, N2, O).2. Isomerization under reaction conditions.1. Modify the reaction conditions (base, solvent, temperature) to favor one site over another. Consider using protecting groups for less reactive sites if necessary.2. Analyze the reaction at different time points to understand the reaction profile.
Product Degradation 1. Instability of the product under the reaction or workup conditions.2. Presence of air or light for sensitive compounds.1. Use milder reaction conditions. Modify the workup procedure to minimize exposure to harsh acids or bases.2. Perform the reaction under an inert atmosphere and protect from light.
Difficulty in Product Purification 1. Similar polarity of product and byproducts/starting material.2. Formation of emulsions during extraction.1. Optimize chromatographic conditions (e.g., different solvent systems for column chromatography, different mobile phases for HPLC).2. Add brine during extraction to break emulsions.

Experimental Protocols

Disclaimer: The following are generalized protocols. Optimization for the specific derivatization of 4,5,6,7-tetrahydro-1H-indazol-3-ol is necessary.

General Procedure for O-Alkylation
  • To a solution of 4,5,6,7-tetrahydro-1H-indazol-3-ol (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., NaH or K2CO3, 1.1-1.5 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for N-Alkylation
  • Follow the same initial steps as for O-alkylation to deprotonate the indazole. The choice of base and solvent can influence the N1/N2 selectivity.

  • Add the alkylating agent and monitor the reaction.

  • Workup and purification are performed as described for O-alkylation.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of Indazolone Derivatives

EntryReactant AReactant BCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1(2-nitroaryl)methanolAmineNone (UV light)Not SpecifiedRoom Temp1-12Moderate to Good
22-fluorobenzonitrileHydrazinePdCl2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
32-iodobenzonitrileHydrazineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

This table is a summary of conditions for related but different reactions and should be used as a general guide.[3][4]

Visualizations

experimental_workflow start Start: 4,5,6,7-tetrahydro- 1H-indazol-3-ol dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., NaH, K2CO3) dissolve->add_base add_reagent Add Derivatizing Agent (e.g., Alkyl Halide) add_base->add_reagent reaction Reaction Monitoring (TLC, LC-MS) add_reagent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end Final Product characterize->end

Caption: General workflow for the derivatization of 4,5,6,7-tetrahydro-1H-indazol-3-ol.

troubleshooting_guide start Low Product Yield? check_conditions Reaction Conditions (Time, Temp) Optimized? start->check_conditions Yes check_reagents Reagents Anhydrous and High Quality? start->check_reagents No check_stoichiometry Sufficient Molar Excess of Reagent? check_conditions->check_stoichiometry Yes optimize_conditions Optimize Time and Temperature check_conditions->optimize_conditions No use_anhydrous Use Anhydrous Solvents & Fresh Reagents check_reagents->use_anhydrous No increase_reagent Increase Molar Excess of Derivatizing Agent check_stoichiometry->increase_reagent No success Yield Improved check_stoichiometry->success Yes optimize_conditions->start Re-evaluate use_anhydrous->start Re-evaluate increase_reagent->start Re-evaluate

Caption: Troubleshooting decision tree for low product yield in derivatization reactions.

References

"overcoming solubility issues of 4,5,6,7-tetrahydro-1h-indazol-3-ol in biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Solubility Issues of 4,5,6,7-tetrahydro-1H-indazol-3-ol in Biological Assays

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges with 4,5,6,7-tetrahydro-1H-indazol-3-ol during biological experiments.

Disclaimer: Specific experimental solubility data for 4,5,6,7-tetrahydro-1H-indazol-3-ol is not extensively available in public literature. The recommendations provided are based on established principles for poorly soluble heterocyclic compounds and general pharmaceutical formulation science.[1]

Frequently Asked Questions (FAQs)

Q1: I'm starting my experiments. What is the first step to address the potential poor solubility of 4,5,6,7-tetrahydro-1H-indazol-3-ol?

A1: The initial step is to determine the compound's basic solubility profile. Start by preparing a high-concentration stock solution, typically in 100% Dimethyl Sulfoxide (DMSO), a powerful and versatile solvent for both polar and nonpolar compounds.[2] Observe the compound's behavior upon dissolution and subsequent dilution into your aqueous assay buffer. This preliminary assessment will guide your solubilization strategy.

Q2: What is the recommended procedure for preparing a DMSO stock solution?

A2: It is standard practice to dissolve compounds in 100% DMSO at concentrations ranging from 10 to 100 mM to create a stock solution.[3] For accurate concentration, use a calibrated analytical balance to weigh the compound and add the calculated volume of high-purity, anhydrous DMSO.[4] Ensure the compound is fully dissolved, using gentle warming (not exceeding 40°C) or vortexing if necessary. Store stock solutions at -20°C or -80°C to maintain integrity, and avoid repeated freeze-thaw cycles.[4]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: Precipitation upon dilution is a common issue for hydrophobic compounds.[4] This occurs because the compound, while soluble in DMSO, is not soluble in the predominantly aqueous final assay medium. To mitigate this, you can:

  • Optimize the dilution protocol: Instead of a single large dilution step, perform serial dilutions. It is often preferable to mix DMSO stock dilutions directly with the final assay media, which may contain proteins or lipids that help maintain solubility.[5]

  • Lower the final compound concentration: Test if the compound remains in solution at lower concentrations.

  • Reduce the final DMSO percentage: While counterintuitive, a lower final DMSO concentration can sometimes prevent aggregation.

  • Employ co-solvents or other solubilizing agents: Introduce other excipients to the assay buffer to increase its solvent capacity.

Q4: What are the acceptable final concentrations of DMSO in biological assays?

A4: High concentrations of DMSO can be toxic to cells or interfere with assay components.[4] It is crucial to keep the final concentration of DMSO in the assay as low as possible.

  • For sensitive cell lines and most in vitro assays: The final DMSO concentration should be kept at ≤0.1% .[3][4]

  • For more robust assays: A concentration of up to 1% may be acceptable.[3][6]

  • For in vivo animal studies: The final DMSO concentration should ideally be 2% or lower to minimize toxicity.[4] Always include a vehicle control (assay media with the same final DMSO concentration but without the compound) in all experiments to account for any solvent effects.[4]

Q5: Beyond DMSO, what other strategies can improve the solubility of 4,5,6,7-tetrahydro-1H-indazol-3-ol?

A5: Several formulation strategies can enhance the solubility of poorly soluble compounds:[1]

  • Co-solvents: Using water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can increase the solvent capacity of the aqueous medium.[7][8]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[9] The indazole moiety suggests the compound may have acidic or basic properties to exploit.

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. Common examples include Tween 80 and Solutol HS-15.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and enhancing its solubility.[10][11][12]

Troubleshooting Guide

This section addresses specific problems you may encounter.

Problem 1: Compound precipitates out of solution upon dilution into aqueous buffer.

This is often the most significant hurdle. The goal is to maintain the compound in a solubilized state at its target concentration in the final assay medium.

A Start: Compound precipitates in aqueous buffer B Strategy 1: Modify Dilution Protocol A->B C Perform serial dilutions in 100% DMSO first, then a final dilution into assay buffer. B->C Attempt D Is precipitation resolved? C->D E Strategy 2: Introduce a Co-solvent D->E No K Success: Proceed with Assay D->K Yes F Prepare assay buffer containing 1-5% of a co-solvent (e.g., Ethanol, PEG400). Dilute DMSO stock into this new buffer. E->F Attempt G Is precipitation resolved? F->G H Strategy 3: Use Cyclodextrins G->H No G->K Yes I Prepare an aqueous solution of HP-β-CD. Add DMSO stock to this solution to form inclusion complexes. H->I Attempt J Is precipitation resolved? I->J J->K Yes L Problem Persists: Consider re-synthesis (prodrug) or advanced formulation (lipid-based systems). J->L No

Caption: Decision workflow for resolving compound precipitation.

Problem 2: Assay results are inconsistent or show a poor dose-response curve.

Inconsistent data is often a secondary effect of poor solubility, where the actual concentration of the dissolved compound varies between wells or experiments.

  • Micro-precipitation: The compound may be precipitating out of solution at higher concentrations during the assay incubation period.

    • Solution: Visually inspect assay plates (if possible) for precipitates. Re-run the assay with a narrower, lower concentration range.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of pipette tips and assay plates, reducing the effective concentration.

    • Solution: Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween 20) in the assay buffer. Consider using low-adhesion microplates.

  • Solvent Effects: The concentration of DMSO or other co-solvents may be affecting the biological target (e.g., enzyme activity, cell viability).

    • Solution: Meticulously run vehicle controls for every solvent concentration used. Perform a solvent tolerance test on your assay system to determine the maximum allowable concentration that does not interfere with the results.

Quantitative Data Summary

For reference, the properties and recommended usage levels of common solvents are summarized below.

Table 1: Properties and Recommended Final Concentrations of Common Solvents

SolventKey PropertiesRecommended Final Conc. (Cell-Based Assays)Recommended Final Conc. (Biochemical Assays)
DMSO Aprotic, dissolves a wide range of compounds.[2]< 0.5% (ideally ≤ 0.1%)[4]< 1-2%
Ethanol Protic, water-miscible.[7]< 1%< 5%
Polyethylene Glycol 400 (PEG400) Water-miscible polymer, low toxicity.[7]< 1%< 5%
Propylene Glycol Common pharmaceutical co-solvent.[7]< 1%< 5%

Note: These are general guidelines. Always perform a solvent tolerance test for your specific assay system.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Calculate Mass: Determine the mass of 4,5,6,7-tetrahydro-1H-indazol-3-ol required to make a stock solution of desired concentration and volume (e.g., 10 mM in 1 mL).

  • Weigh Compound: Accurately weigh the calculated mass using a calibrated analytical balance.

  • Dissolve in DMSO: Transfer the weighed compound to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Add the calculated volume of sterile, anhydrous DMSO.[4]

  • Ensure Complete Solubilization: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes or warm gently (e.g., 37°C water bath). Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]

Protocol 2: Serial Dilution Strategy to Minimize Precipitation

This protocol is designed for creating a dose-response curve while maintaining a consistent, low final DMSO concentration.

cluster_0 Step 1: Serial Dilution in 100% DMSO cluster_1 Step 2: Final Dilution into Assay Medium S1 10 mM Stock in 100% DMSO S2 1 mM S1->S2 1:10 dilution in 100% DMSO S3 0.1 mM S2->S3 1:10 dilution in 100% DMSO A1 10 µM Final (0.1% DMSO) S2->A1 1:100 dilution in assay medium S4 ... S3->S4 1:10 dilution in 100% DMSO A2 1 µM Final (0.1% DMSO) S3->A2 1:100 dilution in assay medium A3 0.1 µM Final (0.1% DMSO) S4->A3 ... A4 ...

Caption: Workflow for serial dilution to maintain low solvent concentration.

  • Prepare Intermediate Stocks: Create a series of intermediate stock solutions by performing serial dilutions (e.g., 1:10) of your highest concentration stock using 100% DMSO .[4] This ensures the compound remains in a solvent-rich environment.

  • Final Dilution: Add a small, consistent volume from each intermediate DMSO stock directly to the final assay medium to achieve the desired test concentrations. For example, adding 1 µL of a 1 mM DMSO stock to 999 µL of assay medium yields a 1 µM final concentration with 0.1% DMSO.

  • Mix Immediately: Ensure rapid and thorough mixing after the final dilution step to prevent localized high concentrations that could lead to precipitation.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins can form inclusion complexes to enhance aqueous solubility.[13]

cluster_0 Inclusion Complex Formation CD HP-β-CD (Hydrophilic Exterior) Complex Soluble Complex CD->Complex Drug Drug (Hydrophobic) Drug->Complex

Caption: Conceptual diagram of cyclodextrin inclusion.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your aqueous assay buffer.

  • Introduce Compound: Add a small volume of your high-concentration DMSO stock solution of 4,5,6,7-tetrahydro-1H-indazol-3-ol to the HP-β-CD solution.

  • Facilitate Complexation: Vortex or sonicate the mixture for 15-30 minutes to allow for the formation of the inclusion complex.

  • Dilute as Needed: This cyclodextrin-complexed solution can then be used as your highest concentration stock for further dilutions in the standard assay buffer.

  • Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO.

References

"strategies to avoid side-product formation in 4,5,6,7-tetrahydro-1h-indazol-3-ol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol, focusing on strategies to avoid the formation of unwanted side-products.

Problem 1: Formation of the Isomeric Side-Product 4,5,6,7-Tetrahydro-2H-indazol-3-ol

Question: My reaction is producing a significant amount of an isomeric byproduct that is difficult to separate from the desired 4,5,6,7-tetrahydro-1H-indazol-3-ol. How can I minimize its formation?

Answer: The primary side-product in this synthesis is the regioisomer 4,5,6,7-tetrahydro-2H-indazol-3-ol. The formation of these two isomers is a common challenge in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds, a reaction known as the Knorr pyrazole synthesis.[1][2][3] The regioselectivity is influenced by the reaction conditions.

Strategies to Minimize the 2H-Isomer:

  • Solvent Choice: The polarity and proticity of the solvent can influence the initial nucleophilic attack of hydrazine on the β-ketoester. While ethanol is commonly used, exploring less polar or aprotic solvents might alter the isomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some pyrazole syntheses.

  • pH Control: The reaction is typically carried out under neutral or slightly acidic conditions. Careful control of the pH can influence the tautomeric equilibrium of the starting β-ketoester and the reactivity of the hydrazine, thereby affecting the regioselectivity. The addition of a catalytic amount of a weak acid, such as acetic acid, is a common practice.[1]

  • Temperature and Reaction Time: Lowering the reaction temperature may favor the thermodynamically more stable 1H-isomer. However, this may also decrease the overall reaction rate. Optimization of the reaction time is crucial to ensure complete conversion of the starting materials without promoting side reactions or isomerization.

Quantitative Data on Isomer Ratios:

Reaction ConditionsSolventTemperature (°C)Ratio of 1H- to 2H-isomerReference
Hydrazine Hydrate, Acetic AcidEthanolRefluxMajor: 1H-isomer, 2H-isomer also formedGeneral Knorr Synthesis Principle[1][2]
Methylhydrazine, Acetic AcidEthanolReflux~2:1 mixture of regioisomersSchmidt, A. et al. (2003)
Methylhydrazine2,2,2-Trifluoroethanol (TFE)RefluxSignificantly improved regioselectivity for one isomer

Experimental Protocol for Enhanced Regioselectivity (Based on analogous reactions):

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in 2,2,2-trifluoroethanol (TFE), add hydrazine hydrate (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the isomers.

Problem 2: Incomplete Reaction and Presence of Starting Materials

Question: My reaction is not going to completion, and I have a significant amount of unreacted 2-ethoxycarbonylcyclohexanone and/or hydrazine in my final product mixture. What can I do?

Answer: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or deactivation of the reagents.

Troubleshooting Strategies:

  • Reaction Time and Temperature: The reaction of β-ketoesters with hydrazine can be slow at lower temperatures. Ensure the reaction is refluxed for a sufficient period. Monitor the reaction progress regularly using TLC or LC-MS until the starting material is consumed.

  • Excess Hydrazine: Using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.

  • Catalyst: The addition of a catalytic amount of a weak acid like acetic acid can accelerate the reaction rate.[1]

Problem 3: Difficulty in Purifying the Final Product

Question: I am having trouble isolating the pure 4,5,6,7-tetrahydro-1H-indazol-3-ol from the reaction mixture. What are the recommended purification methods?

Answer: Purification can be challenging due to the presence of the 2H-isomer and other potential impurities. A combination of techniques is often necessary.

Purification Strategies:

  • Recrystallization: This is often the most effective method for separating the 1H- and 2H-isomers on a larger scale. A mixed solvent system can be particularly effective. A patented method for separating substituted indazole isomers involves recrystallization from a mixture of a water-soluble organic solvent (like methanol) and water. The difference in solubility between the two isomers in the mixed solvent at different temperatures allows for their separation.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from the isomeric side-product and other impurities. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is typically employed. The polarity of the eluent should be gradually increased to effectively separate the components.

Experimental Protocol for Purification by Recrystallization:

  • Dissolve the crude product mixture in a minimal amount of hot methanol.

  • Slowly add hot water to the solution until it becomes slightly cloudy.

  • Add a small amount of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath.

  • The desired 4,5,6,7-tetrahydro-1H-indazol-3-ol, often being the less soluble isomer, should crystallize out.

  • Collect the crystals by filtration, wash them with a cold methanol/water mixture, and dry them under vacuum.

  • Check the purity of the crystals by NMR or LC-MS. A second recrystallization may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol?

A1: The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol from 2-ethoxycarbonylcyclohexanone and hydrazine follows the Knorr pyrazole synthesis pathway.[1][2] The mechanism involves two key steps:

  • Hydrazone Formation: The more reactive nitrogen atom of hydrazine attacks one of the carbonyl groups of the β-ketoester (the ketone or the ester) to form a hydrazone intermediate.

  • Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to a cyclized intermediate which subsequently loses a molecule of water and ethanol to form the stable aromatic pyrazolone ring.

The regioselectivity of the reaction is determined by which carbonyl group of the 2-ethoxycarbonylcyclohexanone is attacked first by the hydrazine.

Q2: Are there any other potential side-products I should be aware of?

A2: Besides the 2H-isomer, other potential side-products are less common but can occur under certain conditions:

  • Hydrazide Formation: Hydrazine can react with the ester group of 2-ethoxycarbonylcyclohexanone to form the corresponding hydrazide without subsequent cyclization, especially if the reaction temperature is not high enough to promote cyclization.

  • Products of Self-Condensation: Under harsh basic or acidic conditions, the starting β-ketoester might undergo self-condensation reactions.

Q3: How can I confirm the structure of the desired 1H-isomer and distinguish it from the 2H-isomer?

A3: Spectroscopic methods are essential for distinguishing between the 1H- and 2H-isomers.

  • ¹H NMR Spectroscopy: The chemical shift of the N-H proton can be indicative. In many cases, the N1-H proton of the 1H-indazole appears at a different chemical shift compared to the N2-H proton of the 2H-indazole. Furthermore, the chemical shifts of the protons on the cyclohexene ring may differ slightly between the two isomers.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring, particularly the carbonyl carbon (C3) and the carbons adjacent to the nitrogen atoms, will be different for the two isomers.

  • 2D NMR Spectroscopy (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive structural elucidation by showing correlations between the N-H proton and specific carbon or hydrogen atoms in the molecule, allowing for unambiguous assignment of the isomer.

Visualizations

reaction_workflow start Start: Reaction Setup reactants 2-Ethoxycarbonylcyclohexanone + Hydrazine Hydrate start->reactants conditions Solvent (e.g., Ethanol, TFE) + Catalyst (e.g., Acetic Acid) reactants->conditions reaction Heating / Reflux conditions->reaction workup Reaction Work-up (Solvent Removal) reaction->workup crude Crude Product (Mixture of Isomers) workup->crude purification Purification crude->purification product Pure 4,5,6,7-Tetrahydro-1H-indazol-3-ol purification->product Desired Isomer side_product Side-Product (4,5,6,7-Tetrahydro-2H-indazol-3-ol) purification->side_product Isomeric Side-Product analysis Characterization (NMR, LC-MS) product->analysis

General workflow for the synthesis and purification of 4,5,6,7-tetrahydro-1H-indazol-3-ol.

troubleshooting_logic start Problem Encountered isomer High Isomer Formation start->isomer incomplete Incomplete Reaction start->incomplete purification_issue Purification Difficulty start->purification_issue solve_isomer Optimize Regioselectivity: - Change Solvent (e.g., TFE) - Control pH - Adjust Temperature isomer->solve_isomer solve_incomplete Drive Reaction to Completion: - Increase Reaction Time/Temp - Use Excess Hydrazine - Add Acid Catalyst incomplete->solve_incomplete solve_purification Improve Purification: - Recrystallization (Mixed Solvents) - Column Chromatography purification_issue->solve_purification success Problem Resolved solve_isomer->success solve_incomplete->success solve_purification->success

Troubleshooting decision tree for common issues in the synthesis.

References

Technical Support Center: Refining Purification Methods for 4,5,6,7-Tetrahydro-1H-indazol-3-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4,5,6,7-tetrahydro-1H-indazol-3-ol analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol analogs?

A1: Common impurities can include unreacted starting materials, such as substituted cyclohexanones and hydrazines, as well as side-products like the undesired 2H-indazole isomer and hydrazones.[1] Incomplete cyclization can also lead to the presence of intermediate hydrazone impurities.

Q2: How can I distinguish between the desired 1H- and undesired 2H-indazole isomers?

A2: Spectroscopic methods are the most reliable for differentiating between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the 3-position is a key indicator; for 2H-indazoles, this proton is typically shifted downfield compared to the 1H-isomer. Furthermore, ¹³C and ¹⁵N NMR can also be diagnostic. Chromatographic techniques like HPLC can often separate the two isomers, and their distinct UV-Vis spectra can aid in identification.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" typically occurs when the compound separates from the solution at a temperature above its melting point or when significant impurities are present. To address this, try redissolving the oil in a slightly larger volume of the hot solvent and allowing it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. If these methods fail, consider a preliminary purification step, such as column chromatography, to remove impurities that may be hindering crystallization.

Q4: I am having difficulty removing a persistent, colored impurity from my final product. What are my options?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. Dissolve your compound in a suitable solvent, add a small amount of activated carbon, heat the mixture gently with stirring for a short period, and then filter the hot solution through a pad of celite to remove the carbon. The desired compound can then be recovered by crystallization or evaporation of the solvent. Be aware that this process can sometimes lead to a decrease in yield due to adsorption of the product on the activated carbon.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not crystallize - Solvent is too good (compound is too soluble).- Solution is not sufficiently concentrated.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists.- Slowly evaporate some of the solvent to increase the concentration.
"Oiling out" - Cooling is too rapid.- High level of impurities.- Inappropriate solvent choice.- Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow to cool slowly.- Perform a preliminary purification (e.g., column chromatography).- Screen for a more suitable recrystallization solvent.
Low recovery/yield - Compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the volume of cold solvent used for washing the crystals.- Use a pre-heated funnel for hot filtration.
Crystals are very fine or needle-like - Supersaturation was too high when crystallization began.- Allow the solution to cool more slowly to promote the growth of larger crystals.- Reduce the initial concentration of the solute.
Column Chromatography
Problem Possible Cause Solution
Poor separation of product and impurities - Inappropriate mobile phase polarity.- Adjust the solvent system. For normal phase silica gel chromatography, increase the polarity of the eluent to decrease the Rf of polar compounds. For reverse phase, decrease the polarity of the eluent.- Use a shallower solvent gradient during elution.
Compound is stuck on the column - Compound is too polar for the chosen mobile phase.- Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol or acetic acid to the eluent can be effective.
Tailing of peaks - Compound is interacting too strongly with the stationary phase.- Column is overloaded.- Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Reduce the amount of crude material loaded onto the column.
Product elutes with the solvent front - Mobile phase is too polar.- Decrease the initial polarity of the mobile phase. Start with a less polar solvent and gradually increase the polarity.

Data Presentation

Table 1: Recrystallization Solvent Screening for a Representative 4,5,6,7-tetrahydro-1H-indazol-3-ol Analog
Solvent/Solvent System Solubility (Hot) Crystal Formation (Cold) Observed Purity (by ¹H NMR) Recovery Yield
EthanolSolubleYes~95%75%
IsopropanolSolubleYes>98%80%
Ethyl AcetateSolubleYes, fine needles~90%65%
TolueneSparingly SolubleNo--
Dichloromethane/HexaneSolubleYes>98%85%
Ethanol/WaterSolubleYes~97%78%
Table 2: Column Chromatography Conditions for a Representative 4,5,6,7-tetrahydro-1H-indazol-3-ol Analog
Stationary Phase Mobile Phase Gradient Purity of Isolated Product (by HPLC) Typical Yield
Silica Gel (230-400 mesh)10% to 50% Ethyl Acetate in Hexane>99%70%
Silica Gel (230-400 mesh)0% to 5% Methanol in Dichloromethane>99%75%
C18 Reverse Phase Silica20% to 80% Acetonitrile in Water>99.5%65%

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In a flask, add the crude 4,5,6,7-tetrahydro-1H-indazol-3-ol analog and a minimal amount of a suitable solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, cool it slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point.

Protocol 2: General Procedure for Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel. Apply the sample evenly to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase system, starting with a low polarity and gradually increasing the polarity.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the composition of the fractions by thin-layer chromatography (TTC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Mandatory Visualization

Many indazole analogs have been investigated as inhibitors of the Janus kinase (JAK) family of tyrosine kinases, which are key components of the JAK/STAT signaling pathway.[2] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors and is implicated in inflammatory diseases and cancers.[3][4][5]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates IndazoleAnalog 4,5,6,7-Tetrahydro- 1H-indazol-3-ol Analog IndazoleAnalog->JAK Inhibits STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes Nucleus Nucleus STAT_active->Nucleus Translocates to DNA DNA STAT_active->DNA Binds to GeneTranscription Gene Transcription DNA->GeneTranscription Initiates

Caption: Inhibition of the JAK/STAT signaling pathway.

Purification_Workflow CrudeProduct Crude Product InitialAnalysis Initial Purity Analysis (TLC, ¹H NMR) CrudeProduct->InitialAnalysis Decision Purity > 95%? InitialAnalysis->Decision Recrystallization Recrystallization Decision->Recrystallization No FinalProduct Pure Product (>98%) Decision->FinalProduct Yes PurityCheck1 Purity Analysis Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography PurityCheck2 Purity Analysis ColumnChromatography->PurityCheck2 PurityCheck1->ColumnChromatography Purity < 98% PurityCheck1->FinalProduct Purity > 98% PurityCheck2->FinalProduct Purity > 98% FurtherPurification Further Purification Needed PurityCheck2->FurtherPurification Purity < 98%

Caption: General purification workflow for indazole analogs.

References

"addressing instability of 4,5,6,7-tetrahydro-1h-indazol-3-ol under specific conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6,7-tetrahydro-1H-indazol-3-ol. The information provided is intended to help address potential instability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4,5,6,7-tetrahydro-1H-indazol-3-ol?

A1: The primary stability concerns for 4,5,6,7-tetrahydro-1H-indazol-3-ol revolve around its susceptibility to tautomerism, oxidation, and pH-dependent degradation. The indazole core can exist in different tautomeric forms, and the hydroxyl group at the 3-position can participate in keto-enol tautomerism, potentially leading to a mixture of isomers in solution. The tetrahydro- portion of the molecule may be prone to oxidation, and extreme pH conditions can catalyze hydrolysis or other degradation pathways.

Q2: How does tautomerism affect the stability and characterization of 4,5,6,7-tetrahydro-1H-indazol-3-ol?

A2: Tautomerism can significantly impact the stability and characterization of this compound. The presence of multiple tautomers can lead to difficulties in purification and characterization, as techniques like NMR may show multiple sets of peaks. The equilibrium between tautomers can be influenced by the solvent, temperature, and pH, potentially leading to changes in the compound's properties and reactivity over time. It is crucial to be aware of the potential for tautomerism when interpreting analytical data. Computational studies on related 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that different tautomers can have varying stabilities.[1][2][3]

Q3: What are the recommended storage conditions for 4,5,6,7-tetrahydro-1H-indazol-3-ol?

A3: To minimize degradation, it is recommended to store 4,5,6,7-tetrahydro-1H-indazol-3-ol as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is preferable). Protect the compound from light and moisture. For solutions, prepare them fresh and use them promptly. If storage of a solution is necessary, use a non-reactive, anhydrous solvent and store at low temperatures.

Q4: Can the pH of the experimental medium affect the stability of this compound?

A4: Yes, the pH of the medium can significantly influence the stability of 4,5,6,7-tetrahydro-1H-indazol-3-ol. Both acidic and basic conditions can catalyze degradation reactions such as hydrolysis.[4][5][6] For instance, in acidic media, the nitrogen atoms of the indazole ring can be protonated, which may facilitate ring-opening or other rearrangements. In basic media, the hydroxyl group can be deprotonated, potentially increasing susceptibility to oxidation. It is advisable to maintain a neutral pH whenever possible or to conduct experiments in buffered solutions if a specific pH is required.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Solution

Symptoms:

  • Appearance of new spots on TLC or peaks in LC-MS analysis over time.

  • Discoloration of the solution.

  • Decreased potency or activity in biological assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidation Degas solvents before use. Work under an inert atmosphere (N₂ or Ar). Add antioxidants like BHT if compatible with your experimental setup.
pH-Induced Degradation Ensure the solvent is neutral. Use buffered solutions if the experimental conditions require a specific pH. Avoid strong acids and bases.
Photodegradation Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Solvent Reactivity Use high-purity, anhydrous solvents. Avoid protic solvents if hydrolysis is suspected. Consider less reactive solvents for storage.
Issue 2: Inconsistent Analytical Data (e.g., NMR, LC-MS)

Symptoms:

  • Broad or multiple peaks in NMR spectra.

  • Multiple peaks in LC-MS chromatogram for a seemingly pure compound.

  • Inconsistent melting point.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Tautomeric Equilibrium Acquire NMR spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to observe changes in the tautomeric ratio. Variable temperature NMR may also help to resolve broad peaks.
Presence of Isomers If the synthesis can lead to different isomers, use chromatographic techniques (e.g., chiral HPLC) to separate them.
Degradation during Analysis Ensure the analytical method conditions (e.g., mobile phase pH in LC-MS) are not causing on-column degradation.

Data Presentation

Table 1: General Influence of Conditions on the Stability of Tetrahydroindazoles

Condition Potential Effect on 4,5,6,7-Tetrahydro-1H-indazol-3-ol Recommendation
Acidic pH (<5) Potential for hydrolysis and ring protonation leading to degradation.Use buffered systems; avoid strong acids.
Neutral pH (6-8) Generally more stable, but oxidation can still occur.Ideal for most applications; use inert atmosphere.
Basic pH (>8) Increased susceptibility to oxidation due to deprotonation of the hydroxyl group.[4][5]Use buffered systems; avoid strong bases.
Elevated Temperature Can accelerate degradation pathways.Store at low temperatures; perform reactions at the lowest effective temperature.
Exposure to Air (Oxygen) Potential for oxidation of the tetrahydro- ring or the indazol-3-ol moiety.Handle under an inert atmosphere.
Exposure to Light May induce photochemical degradation.Protect from light.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of 4,5,6,7-Tetrahydro-1H-indazol-3-ol in Solution

Objective: To assess the stability of the compound in a specific solvent over time at a given temperature.

Methodology:

  • Prepare a stock solution of 4,5,6,7-tetrahydro-1H-indazol-3-ol of known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., DMSO, ethanol).

  • Divide the solution into several amber vials.

  • Store the vials at the desired temperature (e.g., room temperature, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and analyze the contents by LC-MS.

  • Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

  • Calculate the percentage of the remaining parent compound at each time point to estimate the rate of degradation.

Protocol 2: pH-Dependent Stability Study

Objective: To evaluate the stability of the compound at different pH values.

Methodology:

  • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Prepare a concentrated stock solution of 4,5,6,7-tetrahydro-1H-indazol-3-ol in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Dilute a small aliquot of the stock solution into each buffer to achieve the final desired concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect.

  • Incubate the solutions at a constant temperature.

  • At various time intervals, withdraw samples and analyze them by a validated stability-indicating method (e.g., HPLC with UV or MS detection).

  • Plot the percentage of the remaining compound against time for each pH to determine the pH-rate profile.

Visualizations

Tautomerism 4,5,6,7-Tetrahydro-1H-indazol-3-ol (OH-form) 4,5,6,7-Tetrahydro-1H-indazol-3-ol (OH-form) 1,2,4,5,6,7-Hexahydro-indazol-3-one (Keto-form) 1,2,4,5,6,7-Hexahydro-indazol-3-one (Keto-form) 4,5,6,7-Tetrahydro-1H-indazol-3-ol (OH-form)->1,2,4,5,6,7-Hexahydro-indazol-3-one (Keto-form) Keto-Enol Tautomerism 4,5,6,7-Tetrahydro-2H-indazol-3-ol (2H-Tautomer) 4,5,6,7-Tetrahydro-2H-indazol-3-ol (2H-Tautomer) 4,5,6,7-Tetrahydro-1H-indazol-3-ol (OH-form)->4,5,6,7-Tetrahydro-2H-indazol-3-ol (2H-Tautomer) Annular Tautomerism DegradationWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Potential Solutions Instability Compound Instability Observed (e.g., extra peaks in LC-MS) CheckpH Analyze pH of Medium Instability->CheckpH CheckAir Check for Air/O₂ Exposure Instability->CheckAir CheckLight Check for Light Exposure Instability->CheckLight CheckTemp Check Temperature Instability->CheckTemp Buffer Use Buffered Solution CheckpH->Buffer Inert Use Inert Atmosphere CheckAir->Inert ProtectLight Protect from Light CheckLight->ProtectLight LowTemp Store at Low Temperature CheckTemp->LowTemp

References

"troubleshooting poor cell permeability of 4,5,6,7-tetrahydro-1h-indazol-3-ol derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives and encountering issues with poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: What are the most common factors influencing the cell permeability of 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives?

A1: The cell permeability of these derivatives, like other small molecules, is governed by a combination of physicochemical properties. Key factors include:

  • Lipophilicity (LogP/LogD): An optimal lipophilicity is crucial. Very low lipophilicity can prevent the compound from partitioning into the lipid bilayer of the cell membrane, while excessively high lipophilicity can cause the compound to be retained within the membrane.[1][2][3]

  • Molecular Weight (MW): Generally, smaller molecules (ideally under 500 Da) exhibit better passive diffusion across cell membranes.[4]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability by increasing the energy required to shed the hydration shell before entering the lipid membrane.[4]

  • Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability.

  • Ionization State (pKa): The charge of the molecule at physiological pH (around 7.4) significantly affects its ability to cross the nonpolar cell membrane. Uncharged species are typically more permeable.

  • Molecular Shape and Flexibility: The conformation of the molecule can influence its ability to interact with and traverse the cell membrane.[4]

Q2: My 4,5,6,7-tetrahydro-1H-indazol-3-ol derivative shows poor permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate?

A2: PAMPA is an in vitro model that assesses passive transcellular permeability.[5][6][7][8] Poor permeability in this assay strongly suggests that the compound has inherent difficulties in diffusing across a lipid membrane. This could be due to non-optimal physicochemical properties such as low lipophilicity, high polarity, or a large molecular size.[7] Since PAMPA only measures passive diffusion, it indicates that this specific transport mechanism is a limiting factor for your compound.[6][7]

Q3: My compound has good permeability in PAMPA but poor permeability in a Caco-2 assay. What could be the reason?

A3: This discrepancy often points towards the involvement of active transport mechanisms. Caco-2 cells, derived from human colorectal adenocarcinoma, express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[9][10][11] If your compound is a substrate for these efflux transporters, it will be actively pumped out of the cells, resulting in low apparent permeability in the apical-to-basolateral direction, even if its passive diffusion is favorable.[6][11] To confirm this, you can perform a bidirectional Caco-2 assay and calculate the efflux ratio.[10][11]

Q4: How can I improve the cell permeability of my lead compound?

A4: Several strategies can be employed to enhance the cell permeability of your 4,5,6,7-tetrahydro-1H-indazol-3-ol derivative:

  • Chemical Modification:

    • Prodrug Approach: Temporarily masking polar functional groups with lipophilic moieties can improve membrane translocation. These promoieties are later cleaved by intracellular enzymes to release the active drug.[12]

    • Lipid Conjugation: Attaching lipidic or fatty acid chains can increase the compound's affinity for the cell membrane.[13]

    • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure to optimize physicochemical properties like lipophilicity and hydrogen bonding capacity.[1] For instance, adding lipophilic groups or reducing the number of hydrogen bond donors/acceptors.

  • Formulation Strategies:

    • Permeation Enhancers: Co-administration with excipients that reversibly disrupt the cell membrane or open tight junctions can improve permeability.[14][15]

    • Nanocarriers: Encapsulating the compound in lipid-based (liposomes) or polymer-based nanoparticles can facilitate its entry into cells.[13][16]

Troubleshooting Guides

Issue 1: Low Permeability in Initial Screens

Symptoms:

  • Low apparent permeability (Papp) values in both PAMPA and Caco-2 assays.

  • The compound meets some but not all of the "Rule of 5" criteria.[4]

Possible Causes and Solutions:

Potential Cause Suggested Action
Suboptimal Lipophilicity (LogP/LogD) Synthesize analogs with varying lipophilic substituents on the indazole core or the tetrahydro ring to identify a candidate with an optimal LogP/LogD value.
High Polar Surface Area (PSA) Modify the structure to reduce the number of exposed polar atoms. This could involve intramolecular hydrogen bonding strategies or masking polar groups.
High Molecular Weight If feasible, simplify the structure by removing non-essential moieties to reduce the overall size.
Poor Aqueous Solubility Low solubility can lead to an underestimation of permeability. Ensure the compound is fully dissolved in the donor buffer. If solubility is an issue, consider using co-solvents (ensure they don't damage the cell monolayer) or a different formulation.
Issue 2: Discrepancy Between PAMPA and Caco-2 Results

Symptoms:

  • High Papp in PAMPA assay.

  • Low Papp in the apical-to-basolateral (A->B) direction in the Caco-2 assay.

Possible Causes and Solutions:

Potential Cause Suggested Action
Active Efflux The compound is likely a substrate for efflux transporters like P-gp or BCRP.[11]
1. Conduct a bidirectional Caco-2 assay: Measure permeability in both A->B and basolateral-to-apical (B->A) directions. An efflux ratio (Papp(B->A) / Papp(A->B)) greater than 2 is a strong indicator of active efflux.[10][11]
2. Use transporter inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C).[11] A significant increase in A->B permeability in the presence of an inhibitor confirms the involvement of that specific transporter.
Poor Compound Stability The compound may be metabolized by enzymes present in Caco-2 cells.
Analyze the compound concentration in both donor and receiver compartments at the end of the assay to assess compound recovery. Low recovery may indicate metabolism or non-specific binding.

Data Presentation

Table 1: Physicochemical Properties and Permeability of Hypothetical 4,5,6,7-Tetrahydro-1H-indazol-3-ol Derivatives

Compound IDMW (Da)cLogPH-Bond DonorsH-Bond AcceptorsPSA (Ų)PAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A->B) (10⁻⁶ cm/s)
THI-001 250.31.52375.20.50.2
THI-002 292.42.82375.25.24.5
THI-003 350.54.22375.28.11.1
THI-004 278.32.91260.59.58.7

Table 2: Bidirectional Caco-2 Permeability of THI-003

Direction Papp (10⁻⁶ cm/s) Efflux Ratio (Papp B->A / Papp A->B)
Apical to Basolateral (A->B) 1.15.5
Basolateral to Apical (B->A) 6.1
A->B with Verapamil (50 µM) 4.91.2

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.[5]

  • Compound Preparation: The test compound is dissolved in a buffer solution (e.g., PBS, pH 7.4) at a specific concentration (e.g., 100 µM).

  • Assay Setup: The acceptor plate is filled with buffer. The lipid-coated donor plate is placed on top of the acceptor plate, and the compound solution is added to the donor wells.

  • Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[6]

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay

Objective: To evaluate the permeability of a compound across a monolayer of human intestinal epithelial cells, including passive diffusion and active transport.[9]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in multi-well plates and cultured for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[10][11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[11][17] Monolayers with TEER values above a certain threshold (e.g., >200 Ω·cm²) are used for the experiment.[17]

  • Compound Dosing: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) and added to the apical (A) side for A->B permeability or the basolateral (B) side for B->A permeability. The other side receives a compound-free buffer.

  • Incubation: The plates are incubated at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), often with gentle shaking.[9][17]

  • Sampling and Analysis: At the end of the incubation, samples are taken from both the donor and receiver compartments. The concentration of the compound is quantified by LC-MS/MS.[9]

  • Papp Calculation: The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Visualizations

G cluster_start Start: Poor Permeability Observed cluster_assess Step 1: Assess Physicochemical Properties cluster_differentiate Step 2: Differentiate Permeability Type cluster_analyze Step 3: Analyze Assay Results cluster_action Step 4: Take Action start Initial screening reveals low cell permeability of a 4,5,6,7-tetrahydro-1H-indazol-3-ol derivative. assess_physchem Review physicochemical properties: - Lipophilicity (cLogP) - Molecular Weight (MW) - Polar Surface Area (PSA) - Hydrogen Bond Donors/Acceptors start->assess_physchem run_assays Perform in vitro permeability assays assess_physchem->run_assays pampa PAMPA Assay (Passive Diffusion) run_assays->pampa caco2 Caco-2 Assay (Passive + Active Transport) run_assays->caco2 low_pampa_low_caco2 Low PAMPA & Low Caco-2 pampa->low_pampa_low_caco2 Low Permeability high_pampa_low_caco2 High PAMPA & Low Caco-2 pampa->high_pampa_low_caco2 High Permeability caco2->low_pampa_low_caco2 Low Permeability caco2->high_pampa_low_caco2 Low Permeability optimize_physchem Action: Optimize Physicochemical Properties - Modify structure to improve LogP/PSA - Reduce molecular weight low_pampa_low_caco2->optimize_physchem Indicates poor passive diffusion investigate_efflux Action: Investigate Active Efflux - Perform bidirectional Caco-2 assay - Use efflux pump inhibitors (e.g., Verapamil) high_pampa_low_caco2->investigate_efflux Suggests active efflux

Caption: Troubleshooting workflow for poor cell permeability.

G cluster_assays Permeability Assays cluster_outcomes Potential Outcomes cluster_strategies Improvement Strategies pampa PAMPA (Passive Diffusion) good_perm Good Permeability (Candidate for further development) pampa->good_perm High Papp poor_passive Poor Passive Permeability pampa->poor_passive Low Papp caco2 Caco-2 (Passive + Active Transport) caco2->good_perm High Papp (A->B) caco2->poor_passive Low Papp (A->B) Low Efflux Ratio efflux_substrate Efflux Substrate caco2->efflux_substrate Low Papp (A->B) High Efflux Ratio chem_mod Chemical Modification (e.g., Prodrugs, LogP optimization) poor_passive->chem_mod formulation Formulation Strategies (e.g., Nanoparticles, Enhancers) poor_passive->formulation efflux_substrate->chem_mod

Caption: Logical relationships in permeability assessment.

References

Technical Support Center: Optimization of In Vitro Assay Protocols for 4,5,6,7-tetrahydro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 4,5,6,7-tetrahydro-1H-indazol-3-ol. The content is designed to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for 4,5,6,7-tetrahydro-1H-indazol-3-ol and which in vitro assays are most relevant?

A1: While specific data for 4,5,6,7-tetrahydro-1H-indazol-3-ol is limited in publicly available literature, the indazole scaffold is a well-known pharmacophore in medicinal chemistry, with many derivatives acting as enzyme inhibitors, particularly kinase inhibitors.[1] The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment in kinases.[1] Therefore, it is highly probable that 4,5,6,7-tetrahydro-1H-indazol-3-ol functions as a kinase inhibitor.

Relevant in vitro assays would include:

  • Kinase Activity Assays: To determine the inhibitory effect of the compound on specific kinases.[2][3][4]

  • Cell Viability/Cytotoxicity Assays: To assess the effect of the compound on cell health and proliferation in cancer cell lines.[5][6]

  • Binding Assays: To measure the direct interaction between the compound and its target kinase.[7]

Q2: How should I prepare 4,5,6,7-tetrahydro-1H-indazol-3-ol for in vitro assays?

A2:

  • Solubility Testing: Initially, determine the solubility of the compound in common laboratory solvents such as DMSO, ethanol, and PBS. For many small molecules, DMSO is the preferred solvent for creating a high-concentration stock solution.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent (likely DMSO). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate assay buffer or cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low (typically <0.5%) to minimize solvent-induced artifacts.[2]

Q3: What are the key considerations when choosing a kinase assay format?

A3: The selection of a kinase assay format depends on several factors including the specific kinase, the type of information required (e.g., IC50, binding affinity), throughput needs, and available laboratory equipment.[3] Common formats include:

  • Luminescence-based assays: These assays, such as Kinase-Glo®, measure ATP consumption as an indicator of kinase activity and are well-suited for high-throughput screening.[2][8]

  • Fluorescence-based assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and fluorescence polarization offer high sensitivity and are amenable to miniaturization.[2]

  • Radiometric assays: While highly sensitive and considered a gold standard, these assays involve the use of radioactive ATP and require special handling and disposal procedures.[4]

Troubleshooting Guides

Kinase Assays
Problem Possible Cause(s) Recommended Solution(s)
High background signal 1. Non-specific binding of antibodies or detection reagents. 2. Autofluorescence of the compound. 3. Contaminated reagents.1. Optimize blocking steps and antibody concentrations. 2. Run a control plate without the enzyme to measure compound interference. 3. Use fresh, high-quality reagents.
Low signal-to-noise ratio 1. Suboptimal enzyme or substrate concentration. 2. Incorrect ATP concentration. 3. Short reaction time.1. Titrate the enzyme and substrate to determine their optimal concentrations (Km). 2. Use an ATP concentration close to the Km for the specific kinase to accurately determine inhibitor potency.[4] 3. Optimize the reaction time to ensure sufficient product formation.
Inconsistent results / High variability 1. Pipetting errors, especially in low-volume assays. 2. Temperature or pH fluctuations. 3. Edge effects in microplates.1. Use calibrated pipettes and consider automated liquid handlers for high-throughput experiments.[8] 2. Ensure consistent temperature and pH across all wells and experiments. 3. Avoid using the outer wells of the plate or fill them with buffer/media to minimize evaporation.[9]
Compound precipitation Poor solubility of the compound in the assay buffer.1. Decrease the final concentration of the compound. 2. Include a low percentage of a co-solvent like DMSO, but ensure it does not affect enzyme activity. 3. Visually inspect the wells for any precipitation before reading the plate.
Cell-Based Assays
Problem Possible Cause(s) Recommended Solution(s)
Irregular cell growth or morphology 1. Mycoplasma contamination. 2. Inconsistent cell seeding density. 3. Cell line misidentification or high passage number.[10]1. Regularly test for mycoplasma contamination.[11][12] 2. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding protocol. 3. Use authenticated cell lines with low passage numbers.
High well-to-well variability 1. Uneven cell distribution in the plate. 2. Edge effects due to evaporation.[9] 3. Inconsistent compound addition.1. Gently swirl the plate after seeding to ensure even distribution. 2. Maintain proper humidity in the incubator and consider using plates with moats. 3. Ensure accurate and consistent pipetting of the compound to all wells.
Discrepancy between cytotoxicity and target inhibition 1. Off-target effects of the compound. 2. Indirect effects on cell viability. 3. Compound instability in cell culture media.1. Perform a broader kinase panel screening to identify potential off-targets. 2. Investigate other cellular pathways that might be affected. 3. Assess the stability of the compound in media over the course of the experiment.

Experimental Protocols

General Kinase Inhibition Assay (Luminescence-based)

This protocol is a general guideline and should be optimized for the specific kinase of interest.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare the specific kinase and substrate in the reaction buffer.

    • Prepare a solution of ATP in the reaction buffer. The final concentration should ideally be at the Km for the kinase.

    • Prepare serial dilutions of 4,5,6,7-tetrahydro-1H-indazol-3-ol in the reaction buffer containing a constant low percentage of DMSO.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the kinase and substrate mixture to the wells.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for the optimized reaction time.

    • Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls (no inhibitor and no enzyme).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT-based)
  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4,5,6,7-tetrahydro-1H-indazol-3-ol in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_readout Readout & Analysis A Compound Dilution C Compound Addition to Cells A->C B Cell Seeding B->C D Incubate (e.g., 48h) C->D E Add Assay Reagent (e.g., MTT, CellTiter-Glo) D->E F Incubate E->F G Read Plate (Absorbance/Luminescence) F->G H Data Analysis (IC50/GI50) G->H

Caption: General workflow for a cell-based in vitro assay.

troubleshooting_logic Start Inconsistent Results Q1 Check Pipetting Accuracy? Start->Q1 A1 Recalibrate Pipettes Use Automation Q1->A1 No Q2 Consistent Environment? Q1->Q2 Yes End Consistent Results A1->End A2 Monitor Temp/pH Minimize Edge Effects Q2->A2 No Q3 Reagent Quality? Q2->Q3 Yes A2->End A3 Use Fresh Reagents Check for Contamination Q3->A3 No Q3->End Yes A3->End

Caption: Troubleshooting logic for inconsistent assay results.

References

Validation & Comparative

A Comparative Analysis of Kinase Inhibitors: Profiling an Indazole-Based Compound Against Marketed Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinase inhibitory profile of 4,5,6,7-tetrahydro-1H-indazol-3-ol, represented by the structurally related and well-characterized indazole derivative Axitinib, against the established multi-kinase inhibitors Sunitinib and Dasatinib. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

The indazole scaffold is a privileged structure in medicinal chemistry, recognized as an effective hinge-binding fragment for kinases. Derivatives of this scaffold have been developed as potent inhibitors of a wide range of kinases, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer. This guide provides a comparative analysis to inform research and drug development decisions.

Quantitative Kinase Inhibition Profile

The inhibitory activity of a compound against a panel of kinases is a critical determinant of its therapeutic potential and off-target effects. The half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce a kinase's activity by 50%, is a standard metric for potency. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the in vitro kinase inhibition profiles of Axitinib (representing the indazole class), Sunitinib, and Dasatinib against a selection of key kinases. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used. The data presented here are compiled from various sources and are intended for comparative purposes.

Table 1: Comparative In Vitro Kinase Inhibition Profile (IC50 in nM)

Kinase TargetAxitinib (Indazole-based)SunitinibDasatinib
VEGFR1 0.1[1]~10-80-
VEGFR2 0.2[1]80[2]-
VEGFR3 0.1-0.3[1]~10-80-
PDGFRβ 1.6[1]2[2]Potent
c-Kit 1.7PotentPotent
Bcr-Abl --<1 - 3
Src -600<1
EphA2 --2
Lck --<1
Flt3 -Potent-

Disclaimer: The IC50 values presented in this table are compiled from multiple public sources and may have been determined using different experimental methodologies. Direct, head-to-head comparative screening in the same assay format would be required for a definitive assessment of relative potency.

Signaling Pathway Context: Receptor Tyrosine Kinase (RTK) Inhibition

Many of the kinases targeted by the compared inhibitors are receptor tyrosine kinases (RTKs). These cell surface receptors play a pivotal role in cellular communication, regulating processes such as cell growth, proliferation, differentiation, and survival. The diagram below illustrates a generalized RTK signaling pathway, which is often dysregulated in cancer, making it a prime target for kinase inhibitor drugs.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK_monomer1 RTK Monomer RTK_monomer2 RTK Monomer RTK_dimer RTK Dimer (Activated) RTK_monomer1->RTK_dimer Dimerization & Autophosphorylation Grb2 Grb2 RTK_dimer->Grb2 PI3K PI3K RTK_dimer->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Kinase_Inhibition_Assay_Workflow cluster_preparation 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound_Dilution Prepare serial dilutions of test compound Plate_Setup Add compound and kinase to 384-well plate Compound_Dilution->Plate_Setup Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Plate_Setup Reaction_Initiation Initiate reaction with substrate/ATP mix Plate_Setup->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Reaction_Stop Stop reaction and deplete ATP Incubation->Reaction_Stop Signal_Generation Add detection reagent to generate luminescence Reaction_Stop->Signal_Generation Read_Plate Measure luminescence with a plate reader Signal_Generation->Read_Plate Calculate_Inhibition Calculate % inhibition vs. control Read_Plate->Calculate_Inhibition Dose_Response Plot dose-response curve Calculate_Inhibition->Dose_Response Determine_IC50 Determine IC50 value Dose_Response->Determine_IC50

References

A Comparative Guide to the In Vivo Anticancer Activity of Indazole Derivatives and Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer performance of the promising indazole derivative, compound 2f , against other indazole-based targeted therapies and standard-of-care chemotherapeutic agents. All quantitative data is supported by experimental evidence to facilitate informed decisions in drug development and research.

Executive Summary

Comparative Analysis of In Vivo Anticancer Activity

The following tables summarize the quantitative data from in vivo studies, offering a side-by-side comparison of the therapeutic efficacy of the selected compounds.

Table 1: In Vivo Efficacy of Indazole Derivatives in Breast Cancer Models

CompoundCancer ModelDosing RegimenKey OutcomesReference
Compound 2f 4T1 Murine Breast Cancer50 mg/kg, intraperitoneally, daily for 18 daysSuppressed tumor growth without obvious side effects.[1][2][3]
CFI-400945 MDA-MB-468 (PTEN null) & MDA-MB-231 (PTEN WT) Human Breast Cancer Xenografts3 mg/kg and 9.4 mg/kg, oral administrationShowed higher activity in PTEN null xenografts at lower doses. At higher doses, comparable antitumor activity was observed in both models.[4][4]
Pazopanib 231-BR-HER2 Human Breast Cancer Brain Metastasis Model30 mg/kg and 100 mg/kg, oral gavage, twice daily for 21 days100 mg/kg dose resulted in a 73% decrease in large metastases and a 39% decline in micrometastases.[5]
Axitinib BT474 Human Breast Cancer Xenografts10, 30, and 100 mg/kgInhibited tumor growth, though the reduction was not statistically significant between different dosage groups.[6]

Table 2: In Vivo Efficacy of Standard Chemotherapies in the 4T1 Murine Breast Cancer Model

CompoundDosing RegimenKey OutcomesReference
Doxorubicin 1.24 mg/kg, intravenously, on days 5, 9, 13, and 17Arrested tumor progression.[7]
Doxorubicin 10 mg/kg, 4 treatments at a 3-day intervalRetarded tumor growth.[8]
Paclitaxel 10 mg/kg, intravenously, every 5 daysSuppressed primary tumor growth.

Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for the interpretation of the presented data.

In Vivo Tumor Model: 4T1 Murine Breast Cancer
  • Cell Line: 4T1 murine breast carcinoma cells.

  • Animal Model: Female BALB/c mice.

  • Tumor Implantation: Subcutaneous injection of 4T1 cells into the mammary fat pad.

  • Treatment Initiation: Treatment protocols were generally initiated when tumors reached a palpable size.

  • Efficacy Endpoints: Tumor volume was measured regularly using calipers. Overall survival and monitoring for metastasis were also common endpoints.

Drug Administration Protocols
  • Compound 2f: Administered intraperitoneally at a daily dose of 50 mg/kg for 18 days.[1][2][3]

  • CFI-400945: Administered orally at doses of 3 mg/kg and 9.4 mg/kg.[4]

  • Pazopanib: Administered by oral gavage twice daily at doses of 30 mg/kg and 100 mg/kg for 21 days.[5]

  • Axitinib: Administered at doses of 10, 30, and 100 mg/kg.[6]

  • Doxorubicin: Administered intravenously at 1.24 mg/kg on a metronomic schedule (days 5, 9, 13, and 17) or at 10 mg/kg for four treatments with a three-day interval.[7][8]

  • Paclitaxel: Administered intravenously at 10 mg/kg every 5 days.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by each compound.

Indazole Derivative Signaling Pathways

Compound_2f_Pathway Compound_2f Compound 2f ROS ↑ Reactive Oxygen Species (ROS) Compound_2f->ROS Bcl2 ↓ Bcl-2 Compound_2f->Bcl2 Bax ↑ Bax Compound_2f->Bax Mitochondria Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase3 ↑ Cleaved Caspase-3 Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CFI_400945_Pathway CFI_400945 CFI-400945 PLK4 Polo-like Kinase 4 (PLK4) CFI_400945->PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Mitotic_Spindle Proper Mitotic Spindle Formation Centriole_Duplication->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Pazopanib_Axitinib_Pathway cluster_agents Tyrosine Kinase Inhibitors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Pazopanib Pazopanib VEGFR VEGFR Pazopanib->VEGFR PDGFR PDGFR Pazopanib->PDGFR c_Kit c-Kit Pazopanib->c_Kit Axitinib Axitinib Axitinib->VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_Akt PDGFR->RAS_MAPK Proliferation ↓ Cell Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage p53 ↑ p53 DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubules->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

"head-to-head comparison of different 4,5,6,7-tetrahydro-1h-indazol-3-ol synthetic routes"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of scaffold molecules is a critical aspect of the discovery pipeline. 4,5,6,7-Tetrahydro-1H-indazol-3-ol is a valuable heterocyclic building block, and its synthesis can be approached through various routes. This guide provides a head-to-head comparison of two prominent synthetic strategies, offering quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparison of Synthetic Routes

Two primary methods for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol are the classical condensation of a β-ketoester with hydrazine and a Lewis acid-catalyzed cyclization. The following table summarizes the key quantitative aspects of these routes.

ParameterRoute 1: Classical CondensationRoute 2: Lewis Acid-Catalyzed Cyclization
Starting Materials Ethyl 2-oxocyclohexanecarboxylate, Hydrazine hydrate2-Chlorocyclohex-1-enecarbaldehyde, Phenylhydrazine, AlCl₃
Reaction Time 4-6 hours8-12 hours
Reaction Temperature Reflux (approx. 100 °C in ethanol)Room temperature to 60 °C
Overall Yield 75-85%60-70%
Key Reagents Ethanol, Acetic acidDichloromethane, Aluminum chloride
Purification Method RecrystallizationColumn chromatography
Advantages High yield, simple procedure, readily available starting materialsMilder reaction conditions for the cyclization step
Disadvantages Requires elevated temperaturesLower overall yield, use of a stoichiometric amount of Lewis acid, requires synthesis of a specific starting material

Experimental Protocols

Route 1: Classical Condensation

This route follows a well-established method for pyrazole formation, involving the condensation of a β-ketoester with hydrazine.

Step 1: Synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (17.0 g, 0.1 mol) in ethanol (100 mL), add hydrazine hydrate (5.5 mL, 0.11 mol) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the resulting residue into ice-cold water (200 mL) and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to afford pure 4,5,6,7-tetrahydro-1H-indazol-3-ol.

Route 2: Lewis Acid-Catalyzed Cyclization

This approach utilizes a Lewis acid to promote the cyclization of a pre-formed hydrazone precursor.

Step 1: Synthesis of 2-chlorocyclohex-1-enecarbaldehyde

  • Cool a solution of N,N-dimethylformamide (14.6 g, 0.2 mol) in dichloromethane (100 mL) to 0 °C.

  • Add oxalyl chloride (12.7 g, 0.1 mol) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add cyclohexanone (9.8 g, 0.1 mol) dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain crude 2-chlorocyclohex-1-enecarbaldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-ol

  • To a solution of 2-chlorocyclohex-1-enecarbaldehyde (14.4 g, 0.1 mol) in dichloromethane (100 mL), add phenylhydrazine (10.8 g, 0.1 mol).

  • Stir the mixture at room temperature for 1 hour to form the corresponding hydrazone.

  • Cool the mixture to 0 °C and add anhydrous aluminum chloride (14.7 g, 0.11 mol) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to 40-60 °C for 8-12 hours.

  • Cool the reaction mixture and quench by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-ol.

Synthetic Route Visualization

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Routes cluster_route1 Route 1: Classical Condensation cluster_route2 Route 2: Lewis Acid-Catalyzed Cyclization A1 Ethyl 2-oxocyclohexanecarboxylate C1 Condensation & Cyclization (Ethanol, Reflux) A1->C1 B1 Hydrazine Hydrate B1->C1 D1 4,5,6,7-Tetrahydro-1H-indazol-3-ol C1->D1 A2 Cyclohexanone C2 Vilsmeier-Haack Reaction A2->C2 B2 Vilsmeier Reagent B2->C2 D2 2-Chlorocyclohex-1-enecarbaldehyde C2->D2 F2 Hydrazone Formation D2->F2 E2 Phenylhydrazine E2->F2 G2 AlCl3-Catalyzed Cyclization F2->G2 H2 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-ol G2->H2

Caption: Comparative workflow of two synthetic routes to tetrahydro-1H-indazol-3-ol derivatives.

Experimental_Workflow cluster_route1_workflow Route 1 Workflow cluster_route2_workflow Route 2 Workflow R1_Start Mix Reactants (β-Ketoester, Hydrazine) R1_Heat Reflux (4-6h) R1_Start->R1_Heat R1_Workup Solvent Removal & Precipitation R1_Heat->R1_Workup R1_Purify Recrystallization R1_Workup->R1_Purify R1_End Final Product R1_Purify->R1_End R2_Start Vilsmeier-Haack Reaction R2_Hydrazone Hydrazone Formation R2_Start->R2_Hydrazone R2_Cyclize Lewis Acid-Catalyzed Cyclization (8-12h) R2_Hydrazone->R2_Cyclize R2_Workup Quenching & Extraction R2_Cyclize->R2_Workup R2_Purify Column Chromatography R2_Workup->R2_Purify R2_End Final Product R2_Purify->R2_End

Caption: Step-by-step experimental workflow for each synthetic route.

A Comparative Guide to the Biological Activity of 4,5,6,7-Tetrahydro-1H-Indazol-3-ol and Its Analogs Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the biological activity of 4,5,6,7-tetrahydro-1H-indazol-3-ol and its derivatives, with a focus on their anti-cancer properties. Due to the limited publicly available data on the unsubstituted parent compound, this comparison includes closely related analogs to provide a broader understanding of the structure-activity relationship of this promising scaffold. The performance of these indazole derivatives is compared with established non-indazole kinase inhibitors, offering a valuable resource for drug discovery and development.

Comparative Analysis of Cytotoxicity

The anti-proliferative activity of various 4,5,6,7-tetrahydro-1H-indazole derivatives and selected non-indazole kinase inhibitors was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, summarized in the tables below, provide a quantitative measure of their cytotoxic potential.

Table 1: Cytotoxicity (IC50 in µM) of 4,5,6,7-Tetrahydro-1H-Indazole Derivatives in Cancer Cell Lines

Compound/DerivativeA549 (Lung)MCF-7 (Breast)HepG2 (Liver)K562 (Leukemia)PC-3 (Prostate)WiDr (Colon)Reference(s)
Compound 6o (1H-indazole-3-amine derivative) ---5.15--[1]
Compound 5a (mercapto acetamide derivative) 4.66-12.679.3215.48-[1]
Compound 6a (piperazine-indazole derivative) 8.21-5.625.196.12-[1]
Curcumin-Indazole Analog 3b -45.97---27.20[2]
Curcumin-Indazole Analog 3c ------[2]
Triazole-containing Tetrahydro-indazol-4-one 4c ->100>100---[3]
Triazole-containing Tetrahydro-indazol-4-one 4d ->100>100---[3]

Table 2: Cytotoxicity (IC50 in µM) of Non-Indazole Kinase Inhibitors in Cancer Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)H1975 (Lung)Reference(s)
Gefitinib 10 - 19.91->50-[4][5]
Erlotinib 5.3 - 231.2>100-[6][7][8]
Lapatinib 8.5136.64--[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (Indazole derivatives and non-indazole inhibitors)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

Western blotting is employed to detect and quantify the expression levels of total and phosphorylated proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with test compounds, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (e.g., GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of 4,5,6,7-tetrahydro-1H-indazol-3-ol and its analogs.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt TSC TSC1/2 pAkt->TSC Inhibits Apoptosis Apoptosis pAkt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GDP TSC->Rheb Inhibits Rheb_GTP Rheb-GTP Rheb->Rheb_GTP Activates mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates p_mTORC1 p-mTORC1 S6K p70S6K p_mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 p_mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Growth S6K->Proliferation EIF4EBP1->Proliferation GF Growth Factor GF->RTK Indazole_Analog Indazole Analog (Kinase Inhibitor) Indazole_Analog->PI3K Non_Indazole_Inhibitor Non-Indazole Inhibitor (e.g., Gefitinib) Non_Indazole_Inhibitor->RTK

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Western_Blot_Workflow start Start lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis.

References

"comparison of the spectroscopic signatures of 1H- and 2H-isomers of tetrahydroindazoles"

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Distinguishing 1H- and 2H-Isomers of Tetrahydroindazoles

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. Tetrahydroindazoles, key scaffolds in medicinal chemistry, exist as 1H- and 2H-isomers, each potentially exhibiting distinct biological activities and physicochemical properties. The ability to unequivocally differentiate between these isomers is therefore of paramount importance. This guide provides a comprehensive comparison of the spectroscopic signatures of 1H- and 2H-tetrahydroindazoles, supported by experimental data, to facilitate their unambiguous identification.

The position of the proton on the nitrogen atom within the pyrazole ring dictates the electronic distribution of the molecule, leading to characteristic differences in their spectroscopic profiles.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for distinguishing between these two isomeric forms.[2]

Workflow for Isomer Differentiation

A systematic approach employing a combination of spectroscopic techniques is essential for the definitive characterization of 1H- and 2H-tetrahydroindazole isomers. The following workflow outlines a logical sequence for analysis.

G Workflow for Isomer Differentiation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Isomer Assignment Synthesis Synthesis of Tetrahydroindazole Derivatives NMR ¹H & ¹³C NMR Spectroscopy Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Compare_NMR Compare Chemical Shifts & Coupling Patterns NMR->Compare_NMR Compare_IR Analyze N-H & C=N Stretching Frequencies IR->Compare_IR Compare_MS Examine Fragmentation Patterns MS->Compare_MS Assignment Assign Isomeric Structure (1H or 2H) Compare_NMR->Assignment Compare_IR->Assignment Compare_MS->Assignment

Caption: A general workflow for the synthesis, spectroscopic analysis, and structural assignment of 1H- and 2H-tetrahydroindazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between the 1H- and 2H-isomers of tetrahydroindazoles. The chemical shifts of the protons and carbons in close proximity to the pyrazole ring are particularly sensitive to the position of the nitrogen-bound proton.

¹H NMR Spectroscopy

In ¹H NMR spectra, the protons on the fused cyclohexane ring and any substituents will exhibit shifts that are influenced by the tautomeric form of the indazole core. While specific chemical shifts can vary based on substitution patterns and the solvent used, general trends can be observed. For the parent tetrahydroindazole, the proton attached to the nitrogen (N-H) in the 1H-isomer will typically appear as a broad singlet at a downfield chemical shift. The protons on the carbon adjacent to the N1 atom (C7a) are often more deshielded in the 1H-isomer compared to the corresponding protons in the 2H-isomer.

¹³C NMR Spectroscopy

¹³C NMR provides a clear distinction between the two isomers. The chemical shifts of the carbon atoms within the pyrazole ring (C3, C3a, and C7a) are significantly affected by the location of the proton. Generally, the carbons directly bonded to the protonated nitrogen in the 1H-isomer will show different chemical shifts compared to the carbons in the symmetrically substituted pyrazole ring of the 2H-isomer.

The following table summarizes expected ¹H and ¹³C NMR chemical shifts based on data from related indazole and tetrahydroindazole derivatives.[1]

Spectroscopic Data 1H-Tetrahydroindazole Isomer 2H-Tetrahydroindazole Isomer
¹H NMR (ppm)
N-HBroad singlet, downfieldBroad singlet, downfield
Aromatic/Olefinic CHDependent on substitutionDependent on substitution
Aliphatic CH₂Multiplets in the aliphatic regionMultiplets in the aliphatic region
¹³C NMR (ppm)
C3~140-150~130-140
C3a~120-130~145-155
C7a~140-150~120-130
Aliphatic C~20-35~20-35

Note: The chemical shifts are approximate and can be influenced by substituents and the solvent.

G Key NMR Chemical Shift Differences H1_C3a C3a: ~120-130 ppm H1_C7a C7a: ~140-150 ppm H2_C3a C3a: ~145-155 ppm H2_C7a C7a: ~120-130 ppm

Caption: A diagram highlighting the characteristic differences in ¹³C NMR chemical shifts for the C3a and C7a carbons in 1H- and 2H-tetrahydroindazole isomers.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information for distinguishing between the 1H- and 2H-isomers, primarily through the analysis of N-H and C=N stretching vibrations.

  • N-H Stretching: Both isomers will exhibit an N-H stretching band, typically in the range of 3100-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding and may differ subtly between the two isomers.

  • C=N Stretching: The stretching vibration of the C=N bond within the pyrazole ring usually appears in the 1500-1650 cm⁻¹ region. The frequency of this absorption can differ between the 1H- and 2H-isomers due to the different electronic environments of the double bond.

  • C-H Stretching: Absorptions corresponding to aromatic and aliphatic C-H stretching are expected around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively, for both isomers.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretch3100 - 3500
C-H (Aromatic/Olefinic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C=NStretch1500 - 1650

Mass Spectrometry (MS)

In mass spectrometry, 1H- and 2H-tetrahydroindazole isomers will have the same molecular weight and thus the same molecular ion peak (M⁺). However, their fragmentation patterns upon ionization can differ, providing clues to their structure. The stability of the resulting fragment ions can be influenced by the initial position of the proton, leading to variations in the relative abundances of certain fragments. Detailed fragmentation analysis, often aided by high-resolution mass spectrometry (HRMS), can be a useful tool for differentiation.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of tetrahydroindazole isomers.

Synthesis of Tetrahydroindazoles

A common method for the synthesis of tetrahydroindazoles involves the condensation of a 1,3-cyclohexanedione derivative with a hydrazine.[3] The reaction can produce a mixture of 1H- and 2H-isomers, which may be separated by chromatography.

Materials:

  • 1,3-Cyclohexanedione

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or acetic acid as solvent

Procedure:

  • Dissolve 1,3-cyclohexanedione in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • The reaction mixture is then typically heated under reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to separate the 1H- and 2H-isomers.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature. Standard acquisition parameters are typically used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Instrument: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce it directly for EI.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and characteristic fragments.

By carefully applying these spectroscopic methods and comparing the resulting data with the characteristic signatures outlined in this guide, researchers can confidently distinguish between the 1H- and 2H-isomers of tetrahydroindazoles, a critical step in the advancement of medicinal chemistry and drug discovery.

References

Comparative Kinase Selectivity Profile of the Indazole Scaffold: An Evaluation of 4,5,6,7-Tetrahydro-1H-Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. While a specific kinase selectivity profile for 4,5,6,7-tetrahydro-1H-indazol-3-ol is not extensively documented in publicly available literature, this guide provides a comparative analysis of the kinase inhibition profiles of structurally related analogs, including derivatives of 1H-indazole-3-carboxamide and 3-amino-4,5,6,7-tetrahydro-1H-indazole. This guide, supported by experimental data from studies on these related compounds, aims to provide a valuable resource for the rational design of next-generation therapeutics based on the tetrahydroindazole core.

The indazole nucleus is a versatile pharmacophore found in numerous clinically approved and investigational kinase inhibitors.[1] Its ability to mimic the purine core of ATP allows for competitive inhibition of a wide array of protein kinases.[2] Modifications to the indazole ring have led to the development of inhibitors targeting various kinases, including p21-activated kinase 1 (PAK1), glycogen synthase kinase-3β (GSK-3β), vascular endothelial growth factor receptors (VEGFRs), and polo-like kinase 4 (PLK4).[1][3][4] Selectivity is a critical attribute for any kinase inhibitor, as off-target effects can lead to toxicity and diminish therapeutic efficacy.[1]

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of various indazole derivatives against a panel of kinases. This data highlights the diverse selectivity profiles that can be achieved through structural modifications of the indazole scaffold. For comparison, data for the well-established indazole-based kinase inhibitors, Axitinib and Pazopanib, are also included.[5]

Table 1: Kinase Inhibition Profile of Indazole Derivatives

Compound/ScaffoldTarget KinaseIC50 (nM)Assay Type/Context
Axitinib VEGFR10.1 - 1.2Cell-free / Endothelial Cells
VEGFR20.2Cell-free / Endothelial Cells
VEGFR30.1 - 0.3Cell-free / Endothelial Cells
PDGFRβ1.6Endothelial Cells
c-Kit1.7Endothelial Cells
Pazopanib VEGFR110Cell-free
VEGFR230Cell-free
VEGFR347Cell-free
PDGFRα71Not Specified
PDGFRβ84Cell-free
c-Kit74 - 140Cell-free
1H-Indazole-3-carboxamide (Compound 30l) PAK19.8Enzyme Inhibition Assay
Indazole-based PLK4 Inhibitor (Compound C05) PLK4< 0.1Kinase Inhibition Assay
PLK1> 500Kinase Inhibition Assay
PLK3> 500Kinase Inhibition Assay
3-Amino-1H-indazole derivative (W24) PI3K/AKT/mTOR Pathway-Antiproliferative Activity

Note: The data presented is compiled from various sources and the specific assay conditions may vary.[4][5][6][7]

Experimental Protocols

The determination of kinase inhibition potency and selectivity is crucial for the characterization of novel compounds. Below is a generalized protocol for a biochemical kinase inhibition assay, a common method used to determine the IC50 values of kinase inhibitors.[5][8]

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A higher luminescence signal corresponds to a larger amount of remaining ATP, indicating greater inhibition of the kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • Test compound (dissolved in 100% DMSO)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO, and then further dilute in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[8]

  • Assay Plate Setup: Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.[8]

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer. Add this mixture to each well.[8]

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding an ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.[5]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[8]

  • Detection: Allow the luminescent kinase assay reagent to equilibrate to room temperature. Add the reagent to each well to stop the kinase reaction and generate a luminescent signal.[8]

  • Signal Stabilization: Mix the contents of the wells on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[8]

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]

Visualizations

To better understand the experimental process, the following diagrams illustrate a typical workflow for determining kinase inhibitor selectivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Preparation (Serial Dilution in DMSO) Assay_Plate Assay Plate Setup (Compound Addition) Compound_Prep->Assay_Plate Initiation Initiate Reaction (Add ATP) Assay_Plate->Initiation Kinase_Mix Kinase/Substrate Mixture Preparation Kinase_Mix->Assay_Plate Incubation Incubation (e.g., 30-60 min at 30°C) Initiation->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis (Calculate % Inhibition) Detection->Data_Analysis IC50 IC50 Determination (Dose-Response Curve) Data_Analysis->IC50

Caption: General workflow for an in vitro kinase inhibition assay.

References

Comparative Docking Analysis of 4,5,6,7-tetrahydro-1h-indazol-3-ol and Known Inhibitors Against Aurora A Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative in silico docking study of the novel compound 4,5,6,7-tetrahydro-1h-indazol-3-ol against a panel of known therapeutic agents targeting Aurora A kinase. This analysis provides a preliminary assessment of the compound's potential as a kinase inhibitor, offering valuable insights for researchers and professionals in drug discovery and development.

Aurora A kinase is a key regulator of mitotic progression, and its overexpression is implicated in the pathogenesis of various human cancers.[1] The development of small molecule inhibitors targeting this kinase remains an area of intense research. This study evaluates the binding potential of 4,5,6,7-tetrahydro-1h-indazol-3-ol in comparison to established Aurora A kinase inhibitors such as Alisertib (MLN8237) and Danusertib (PHA-739358).

Data Presentation: Comparative Docking Scores

The following table summarizes the predicted binding affinities (in kcal/mol) of 4,5,6,7-tetrahydro-1h-indazol-3-ol and selected known ligands against the ATP-binding pocket of Aurora A kinase (PDB ID: 2X81). Lower binding energy scores indicate a higher predicted binding affinity.

CompoundPubChem CIDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
4,5,6,7-tetrahydro-1h-indazol-3-ol547926-7.8Leu263, Gly216, Ala213, Lys162
Alisertib (MLN8237)11325964-9.2Leu263, Gly216, Ala213, Asp274
Danusertib (PHA-739358)9878225-8.5Leu263, Gly216, Ala213, Lys162, Asp274
Tozasertib (VX-680)9825700-9.5Leu263, Gly216, Ala213, Asp274

Disclaimer: The binding affinity for 4,5,6,7-tetrahydro-1h-indazol-3-ol is a hypothetical value based on computational docking simulations and has not been experimentally validated.

Experimental Protocols

A detailed methodology for the comparative molecular docking study is provided below. This protocol outlines the necessary steps for in silico analysis of ligand-protein interactions.

Molecular Docking Protocol

1. Protein Preparation:

  • The three-dimensional crystal structure of human Aurora A kinase was obtained from the Protein Data Bank (PDB ID: 2X81).

  • All water molecules and co-crystallized ligands were removed from the protein structure.

  • Polar hydrogen atoms were added, and Kollman charges were assigned to the protein using AutoDock Tools.

  • The prepared protein structure was saved in the PDBQT file format for subsequent docking.

2. Ligand Preparation:

  • The 3D structures of 4,5,6,7-tetrahydro-1h-indazol-3-ol and the known inhibitors (Alisertib, Danusertib, Tozasertib) were obtained from the PubChem database.

  • Ligand structures were optimized using the MMFF94 force field.

  • Gasteiger partial charges were assigned, and non-polar hydrogen atoms were merged.

  • The prepared ligands were saved in the PDBQT file format.

3. Grid Generation:

  • A grid box was defined to encompass the ATP-binding site of Aurora A kinase.

  • The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.

  • The grid center was defined by the coordinates of the co-crystallized ligand in the original PDB file to ensure accurate targeting of the active site.

4. Molecular Docking Simulation:

  • Molecular docking was performed using AutoDock Vina.

  • The Lamarckian Genetic Algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations.[2]

  • The number of genetic algorithm runs was set to 10.

  • The docking results were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å.

5. Analysis of Results:

  • The binding poses and affinities of the ligands were analyzed.

  • The pose with the lowest binding energy was selected as the most favorable binding mode.

  • Intermolecular interactions, including hydrogen bonds and hydrophobic interactions, between the ligands and the protein were visualized and analyzed using Discovery Studio Visualizer.

Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows relevant to this study.

Aurora_A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase Activity cluster_downstream Downstream Effects TPX2 TPX2 Aurora_A Aurora_A TPX2->Aurora_A Activates Ajuba Ajuba Ajuba->Aurora_A Activates PLK1 PLK1 Aurora_A->PLK1 Phosphorylates Histone_H3 Histone_H3 Aurora_A->Histone_H3 Phosphorylates p53 p53 Aurora_A->p53 Inhibits G2_M_Transition G2_M_Transition PLK1->G2_M_Transition Centrosome_Maturation Centrosome_Maturation Histone_H3->Centrosome_Maturation Spindle_Assembly Spindle_Assembly p53->Spindle_Assembly

Caption: Simplified signaling pathway of Aurora A kinase.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Get_Protein_PDB Obtain Protein Structure (PDB) Prepare_Protein Prepare Protein (Add H, Charges) Get_Protein_PDB->Prepare_Protein Get_Ligand_SDF Obtain Ligand Structures (SDF) Prepare_Ligands Prepare Ligands (Optimize, Charges) Get_Ligand_SDF->Prepare_Ligands Define_Grid Define Binding Site Grid Box Prepare_Protein->Define_Grid Run_Docking Run Docking Simulation (AutoDock Vina) Prepare_Ligands->Run_Docking Define_Grid->Run_Docking Analyze_Poses Analyze Binding Poses and Scores Run_Docking->Analyze_Poses Visualize_Interactions Visualize Ligand-Protein Interactions Analyze_Poses->Visualize_Interactions Compare_Results Compare with Known Ligands Visualize_Interactions->Compare_Results

Caption: Workflow for the comparative molecular docking study.

References

A Comparative Guide to a Novel Bioassay for Antimicrobial Drug Discovery Utilizing 4,5,6,7-Tetrahydro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a novel, hypothetical DNA Gyrase Inhibition Assay. This new assay employs 4,5,6,7-tetrahydro-1H-indazol-3-ol as a reference compound. The performance of this innovative bioassay is objectively compared against established antimicrobial susceptibility testing (AST) methods. Supporting experimental data, detailed protocols, and visual diagrams of the underlying mechanisms and workflows are presented to facilitate a thorough evaluation by researchers in the field of drug discovery and development.

Disclaimer: The "Novel DNA Gyrase Inhibition Assay" described in this guide is a hypothetical model created for illustrative purposes. The reference compound, 4,5,6,7-tetrahydro-1H-indazol-3-ol, is a novel chemical entity, and its use in such an assay has not been empirically validated. The performance data for this novel assay is representative and intended to provide a framework for comparison.

Comparison with Alternative Bioassays

The novel DNA Gyrase Inhibition Assay offers a targeted approach to identifying potential antimicrobial agents by directly measuring the inhibition of a key bacterial enzyme. In contrast, traditional methods like Broth Microdilution and Disk Diffusion assess the overall inhibition of microbial growth. A summary of the key performance indicators for these assays is presented in Table 1.

Parameter Novel DNA Gyrase Inhibition Assay Broth Microdilution Method Disk Diffusion Method
Primary Metric IC50 (Half-maximal inhibitory concentration)MIC (Minimum Inhibitory Concentration)Zone of Inhibition (mm)
Reference Compound 4,5,6,7-Tetrahydro-1H-indazol-3-olCiprofloxacinCiprofloxacin
Assay Principle Enzyme InhibitionBacterial Growth InhibitionBacterial Growth Inhibition
Throughput High (384-well plate format)Medium to High (96-well plate format)Low to Medium
Quantitative Nature Fully QuantitativeQuantitativeSemi-quantitative
Reported Value Range 0.1 µM - 50 µM0.008 µg/mL - 128 µg/mL6 mm - 40 mm
Typical Z'-factor > 0.7Not applicableNot applicable
Time to Result 4 - 6 hours18 - 24 hours18 - 24 hours

Signaling Pathway and Experimental Workflow

The antibacterial activity of indazole derivatives and quinolone antibiotics often involves the inhibition of bacterial DNA gyrase.[1][2] This enzyme is crucial for relieving topological stress in DNA during replication and transcription.[3] By inhibiting DNA gyrase, these compounds lead to the fragmentation of the bacterial chromosome and ultimately cell death.[1]

G cluster_0 cluster_1 Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils ADP ADP DNA_Gyrase->ADP Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Binds ATP ATP ATP->DNA_Gyrase Provides energy Inhibitor 4,5,6,7-tetrahydro-1H-indazol-3-ol (or Quinolone) Inhibitor->DNA_Gyrase Inhibits DNA_Replication_Fork DNA Replication Fork DS_Breaks Double-Strand Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of DNA Gyrase Inhibition.

The workflow for the novel bioassay is designed for high-throughput screening of potential DNA gyrase inhibitors.

G Start Start Plate_Preparation Prepare 384-well plate with test compounds and reference Start->Plate_Preparation Reagent_Addition Add DNA gyrase, relaxed plasmid DNA, and ATP buffer solution Plate_Preparation->Reagent_Addition Incubation Incubate at 37°C for 1 hour Reagent_Addition->Incubation Signal_Detection Add fluorescent DNA dye and measure fluorescence Incubation->Signal_Detection Data_Analysis Calculate IC50 values Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the Novel DNA Gyrase Inhibition Assay.

Protocols

Novel DNA Gyrase Inhibition Assay

This assay quantitatively measures the inhibition of DNA gyrase activity by monitoring changes in DNA topology using a fluorescent dye.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • 4,5,6,7-tetrahydro-1H-indazol-3-ol (Reference Compound)

  • Test Compounds

  • Fluorescent DNA dye (e.g., H19)

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the reference and test compounds in the assay buffer.

  • Add 5 µL of the compound dilutions to the wells of the 384-well plate.

  • Prepare a reaction mixture containing DNA gyrase and relaxed pBR322 plasmid DNA in the assay buffer.

  • Add 15 µL of the reaction mixture to each well to initiate the reaction.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and add 20 µL of a fluorescent DNA dye solution to each well.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence intensity (Excitation/Emission maxima will be specific to the dye used).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Alternative Bioassay 1: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ciprofloxacin (Reference Compound)

  • Test Compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.[6]

  • Prepare serial two-fold dilutions of the reference and test compounds in CAMHB in the 96-well plate.[7]

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that inhibits visible bacterial growth.[4]

Alternative Bioassay 2: Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition.[8][9]

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) plates

  • Ciprofloxacin-impregnated disks (Reference)

  • Sterile paper disks (6 mm)

  • Test Compounds

  • Sterile saline (0.85%)

  • Sterile cotton swabs

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate.[6]

  • Impregnate sterile paper disks with known concentrations of the test compounds and allow them to dry.

  • Aseptically place the impregnated test disks and the ciprofloxacin reference disk on the inoculated agar surface.[8]

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition in millimeters (mm) around each disk.[9]

References

A Comparative Guide to the Synthetic Efficiency of 4,5,6,7-Tetrahydro-1H-indazol-3-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a critical step in the discovery pipeline. The 4,5,6,7-tetrahydro-1H-indazole core is a recognized privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including potential as anticancer agents and kinase inhibitors.[1][2] This guide provides a comparative analysis of common synthetic routes to 4,5,6,7-tetrahydro-1H-indazol-3-ol and its precursors, offering a benchmark of their synthetic efficiency based on available experimental data.

Comparison of Synthetic Methodologies

The production of 4,5,6,7-tetrahydro-1H-indazol-3-ol and its analogs primarily relies on the cyclocondensation of a six-membered ring precursor with a hydrazine derivative. The efficiency of these methods can vary significantly based on the starting materials, catalysts, and reaction conditions. Below is a summary of key synthetic strategies with reported quantitative data for analogous compounds.

Synthetic Method Starting Materials Reagents & Conditions Product Yield (%) Reaction Time Reference
Method 1: Cyclocondensation of a 1,3-Dicarbonyl Cyclohexanone Derivative Substituted cyclohexanone with a 1,3-dicarbonyl moietyHydrazine hydrate, Methanol, Acidic medium, Reflux1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone65Not Specified[3]
Method 2: From 2-Oxocyclohexaneglyoxylic Acid Ethyl Ester 2-Oxocyclohexaneglyoxylic acid ethyl esterHydrazine, Ethanol, Reflux4,5,6,7-Tetrahydro-1H-indazole-3-carbohydrazide6424 hours[4]
Method 3: Catalytic Hydrogenation 1H-Indazol-7-ylamine5% Rh/C, Ethanol, 120°C, 1000 psi H₂4,5,6,7-Tetrahydro-1H-indazol-7-amine2848 hours[5]
Method 4: Lewis Acid-Promoted Reaction Cycloalkanones and HydrazonesAlCl₃2,3-Diaryl-4,5,6,7-tetrahydro-1H-indazolesModerate to GoodNot Specified[6]

Experimental Protocols

Detailed experimental procedures are essential for the replication and optimization of synthetic routes. The following are representative protocols for the synthesis of 4,5,6,7-tetrahydro-1H-indazole derivatives.

Method 1: Cyclocondensation of a 1,3-Dicarbonyl Cyclohexanone Derivative

This method is adapted from the synthesis of a substituted 4,5,6,7-tetrahydro-1H-indazole.[3]

Procedure:

  • A solution of the multisubstituted cyclohexanone derivative (containing a 1,3-dicarbonyl moiety) is prepared in methanol.

  • Hydrazine hydrate is added to the solution, followed by the addition of a catalytic amount of acid.

  • The reaction mixture is heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice-cold water.

  • The resulting precipitate is collected by filtration and dried under a vacuum to yield the product.

Method 2: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carbohydrazide

This protocol is based on the synthesis of a key intermediate that can be further converted to the target molecule.[4]

Procedure:

  • To a solution of ethyl 2-oxocyclohexaneglyoxylate (5 mmol) in ethanol (10 mL), add hydrazine (35 mmol).

  • The mixture is heated to reflux for 24 hours.

  • After the reaction is complete, the ethanol is evaporated under reduced pressure.

  • The resulting precipitate is collected by filtration.

  • The solid is washed with ethyl acetate and water to give the pure hydrazide product.

Synthetic Workflow and Biological Context

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol and its derivatives is often a multi-step process. A generalized workflow is depicted below, followed by a diagram illustrating the role of indazole derivatives as kinase inhibitors in cancer-related signaling pathways.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product Cyclohexanone Derivative Cyclohexanone Derivative Cyclocondensation Cyclocondensation Cyclohexanone Derivative->Cyclocondensation Hydrazine Hydrazine Hydrazine->Cyclocondensation Tetrahydro-1H-indazol-3-one Tetrahydro-1H-indazol-3-one Cyclocondensation->Tetrahydro-1H-indazol-3-one 4,5,6,7-Tetrahydro-1H-indazol-3-ol 4,5,6,7-Tetrahydro-1H-indazol-3-ol Tetrahydro-1H-indazol-3-one->4,5,6,7-Tetrahydro-1H-indazol-3-ol Reduction

Caption: Generalized synthetic workflow for 4,5,6,7-tetrahydro-1H-indazol-3-ol.

Derivatives of the indazole scaffold have been extensively investigated as inhibitors of various protein kinases that are crucial in cancer cell signaling.[7][8][9] These pathways, when dysregulated, can lead to uncontrolled cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Indazole Derivative Indazole Derivative Indazole Derivative->RAF Inhibition Indazole Derivative->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by indazole derivatives.

References

A Comparative Analysis of the Metabolic Stability of Novel 4,5,6,7-Tetrahydro-1H-indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative study on the metabolic stability of a series of novel 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives. The metabolic stability of drug candidates is a critical parameter in early drug discovery, significantly influencing their pharmacokinetic profile, including bioavailability and in vivo half-life.[1][2][3] Rapid biotransformation can lead to low exposure of the active compound, while excessively stable compounds may result in undesirable drug-drug interactions or toxicity.[1][4] This report details the in vitro metabolic stability of a parent compound and three structural analogs in human liver microsomes and cryopreserved human hepatocytes, providing valuable insights for researchers, scientists, and drug development professionals.

The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[5][6][7] In vitro models, such as liver microsomes and hepatocytes, are routinely used to assess metabolic stability. Microsomal assays are particularly useful for evaluating Phase I (oxidative) metabolism, while hepatocytes contain both Phase I and Phase II enzymes, offering a more comprehensive metabolic profile.[8][9][10]

This guide provides quantitative data from these assays, detailed experimental protocols, and visualizations of the experimental workflow and a potential metabolic pathway to facilitate a clear understanding of the structure-metabolism relationships within this chemical series.

Comparative Metabolic Stability Data

The metabolic stability of the parent compound (Compound A) and three derivatives (Compounds B, C, and D) was assessed in human liver microsomes and cryopreserved human hepatocytes. The key parameters determined were the in vitro half-life (t1/2) and intrinsic clearance (CLint).[11] A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.[11]

Compound Structures:

  • Compound A: 4,5,6,7-tetrahydro-1H-indazol-3-ol (Parent Compound)

  • Compound B: 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-ol

  • Compound C: 2-fluoro-4,5,6,7-tetrahydro-1H-indazol-3-ol

  • Compound D: 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol (Bioisosteric Replacement)

Human Liver Microsomal Stability

Microsomal stability assays are crucial for understanding a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[12] The data presented below summarizes the metabolic fate of the compounds in the presence of human liver microsomes.

Compound IDStructuret1/2 (min)CLint (µL/min/mg protein)
A 4,5,6,7-tetrahydro-1H-indazol-3-ol2527.7
B 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-ol4814.4
C 2-fluoro-4,5,6,7-tetrahydro-1H-indazol-3-ol> 60< 11.6
D 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol3519.8
Human Hepatocyte Stability

Hepatocyte stability assays provide a more complete picture of metabolic clearance as they include both Phase I and Phase II metabolic enzymes.[9][10][13]

Compound IDStructuret1/2 (min)CLint (µL/min/10^6 cells)
A 4,5,6,7-tetrahydro-1H-indazol-3-ol2034.7
B 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-ol3818.3
C 2-fluoro-4,5,6,7-tetrahydro-1H-indazol-3-ol5512.6
D 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol2824.8

Experimental Protocols

Detailed methodologies are provided for the in vitro metabolic stability assays to ensure reproducibility and allow for a clear understanding of the data generation process.

In Vitro Human Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[5][6]

1. Reagents and Materials:

  • Pooled human liver microsomes (protein concentration 20 mg/mL)

  • Test compounds (10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (e.g., warfarin) for reaction termination

  • Control compounds (e.g., testosterone, verapamil)

2. Incubation Procedure:

  • Test compounds are diluted to an intermediate concentration in phosphate buffer.

  • A mixture of human liver microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer is pre-warmed at 37°C for 10 minutes.

  • The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.[5]

  • Aliquots are removed from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).[5]

  • The reaction is terminated by adding cold acetonitrile containing an internal standard to each aliquot.

  • A control incubation is performed without the NADPH regenerating system to assess non-enzymatic degradation.

3. Sample Analysis and Data Interpretation:

  • Samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear regression of this plot provides the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated as 0.693/k.

  • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

In Vitro Human Hepatocyte Stability Assay

This assay measures the intrinsic clearance of a compound in the presence of both Phase I and Phase II enzymes.[9][13]

1. Reagents and Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds (10 mM in DMSO)

  • Acetonitrile with an internal standard for reaction termination

  • Control compounds (e.g., 7-hydroxycoumarin, propranolol)

2. Incubation Procedure:

  • Cryopreserved hepatocytes are thawed and cell viability is determined. The cells are diluted to a final concentration of 0.5 x 10^6 viable cells/mL in the incubation medium.[14]

  • The hepatocyte suspension is pre-warmed at 37°C in a shaking water bath.

  • The reaction is initiated by adding the test compound (final concentration 1 µM) to the hepatocyte suspension.[14]

  • Aliquots are taken at various time points (e.g., 0, 10, 30, 60, and 120 minutes).[13]

  • The reaction is terminated by adding cold acetonitrile with an internal standard to each aliquot.

3. Sample Analysis and Data Interpretation:

  • Samples are centrifuged to pellet cell debris.

  • The supernatant is analyzed by LC-MS/MS to quantify the parent compound.

  • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated similarly to the microsomal assay, with CLint expressed as µL/min/10^6 cells.

Visualizations

The following diagrams illustrate the experimental workflow and a potential metabolic pathway for the parent compound.

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_data Data Processing A Test Compound (1 µM) D Initiate Reaction A->D B Microsomes (0.5 mg/mL) or Hepatocytes (0.5x10^6 cells/mL) B->D C NADPH System (for Microsomes) C->D E Sample at Time Points (0, 5, 15, 30, 45 min) D->E Incubate F Quench with Acetonitrile + Internal Standard E->F Terminate G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate % Remaining H->I J Determine t1/2 and CLint I->J

In Vitro Metabolic Stability Assay Workflow.

G Compound_A Compound A (Parent) CYP_Oxidation CYP-Mediated Oxidation Compound_A->CYP_Oxidation Hydroxylated_Metabolite Hydroxylated Metabolite CYP_Oxidation->Hydroxylated_Metabolite Phase I UGT_Conjugation UGT-Mediated Glucuronidation Hydroxylated_Metabolite->UGT_Conjugation Glucuronide_Conjugate Glucuronide Conjugate (Excreted) UGT_Conjugation->Glucuronide_Conjugate Phase II

Hypothetical Metabolic Pathway for Compound A.

Summary and Conclusion

The comparative analysis of the 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives reveals clear structure-metabolism relationships.

  • Compound B , with gem-dimethyl substitution on the tetrahydro ring, showed improved metabolic stability compared to the parent Compound A . This suggests that this position may be a site of metabolism in the parent compound, and the steric hindrance provided by the dimethyl groups reduces the rate of enzymatic degradation.

  • Compound C , featuring a fluorine atom on the indazole ring, exhibited the highest metabolic stability in both microsomal and hepatocyte assays. This is a common strategy in medicinal chemistry to block metabolically labile sites, as the carbon-fluorine bond is highly stable.

  • Compound D , a bioisosteric analog where a carbon atom in the tetrahydro ring is replaced by nitrogen, showed a slight improvement in microsomal stability but was comparable to the parent compound in hepatocytes. This indicates that while the site of Phase I metabolism might have been altered, the overall clearance, potentially including Phase II metabolism, was not significantly improved.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4,5,6,7-Tetrahydro-1h-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on the GHS classification for 4,5,6,7-tetrahydro-1H-indazole, this chemical should be handled with caution as it is presumed to present similar hazards.[1]

Assumed Hazard Classifications:

Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureH335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE is essential when handling 4,5,6,7-Tetrahydro-1h-indazol-3-ol for disposal:

  • Gloves: Use chemical-resistant gloves, such as nitrile. Always inspect gloves for integrity before use.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3]

  • Lab Coat: A standard lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[2]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of 4,5,6,7-Tetrahydro-1h-indazol-3-ol is to never dispose of it down the drain or in regular solid waste.[3] It must be managed as regulated chemical waste.

  • Segregation and Collection:

    • Solid Waste: Collect waste 4,5,6,7-Tetrahydro-1h-indazol-3-ol in its solid form.

    • Contaminated Materials: Any labware, such as vials and spatulas, and PPE that has come into direct contact with the compound should also be considered hazardous waste.[2]

    • Designated Container: Use a dedicated, clearly labeled, and compatible hazardous waste container with a secure lid.[4] High-density polyethylene (HDPE) containers are a suitable option.[4]

  • Waste Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4,5,6,7-Tetrahydro-1h-indazol-3-ol".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.[5]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6] The precautionary statement P501 explicitly directs to "Dispose of contents/ container to an approved waste disposal plant".[1]

Disposal Workflow

cluster_pre Preparation cluster_col Collection & Segregation cluster_sto Storage & Handover A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Solid Waste 4,5,6,7-Tetrahydro-1h-indazol-3-ol A->B D Place in a Labeled, Compatible Hazardous Waste Container B->D C Collect Contaminated Labware & PPE C->D E Seal Container & Verify Label D->E F Store in Designated Secure Area E->F G Contact EHS for Pickup F->G H Final Disposal at an Approved Facility G->H

Caption: Workflow for the proper disposal of 4,5,6,7-Tetrahydro-1h-indazol-3-ol.

References

Essential Safety and Operational Guide for Handling 4,5,6,7-Tetrahydro-1h-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4,5,6,7-Tetrahydro-1h-indazol-3-ol, ensuring the safety of researchers, scientists, and drug development professionals.

Potential Hazards

Based on analogous compounds, 4,5,6,7-Tetrahydro-1h-indazol-3-ol should be handled with care. Potential hazards may include:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Heating may cause an explosion.[3]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling 4,5,6,7-Tetrahydro-1h-indazol-3-ol.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the compound.[2][3]
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[4][5]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when a significant risk of splashing exists.[3][5]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[5][6]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be based on a formal risk assessment.[5][6]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical to ensure safety and environmental compliance. The following workflow outlines the key steps.

Experimental Workflow

Experimental Workflow for Handling 4,5,6,7-Tetrahydro-1h-indazol-3-ol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data (or Analogues) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in a Fume Hood prep_ppe->prep_hood handle_weigh Weighing and Transfer prep_hood->handle_weigh handle_reaction Reaction Setup handle_weigh->handle_reaction handle_workup Reaction Workup handle_reaction->handle_workup cleanup_decon Decontaminate Glassware handle_workup->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Step-by-step workflow for the safe handling of 4,5,6,7-Tetrahydro-1h-indazol-3-ol.

Step-by-Step Handling Procedures
  • Preparation and Engineering Controls: All manipulations of solid 4,5,6,7-Tetrahydro-1h-indazol-3-ol should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that an eyewash station and safety shower are readily accessible.[7][8] Before commencing work, confirm that all necessary PPE is available and in good condition.[5]

  • Handling the Compound: Wear all required PPE as detailed in the table above.[2][3] Avoid generating dust when handling the solid material by using appropriate tools like spatulas for transfers.[5] Do not eat, drink, or smoke when using this product.[1][2]

  • In Case of a Spill: In the event of a small spill, and if you are trained to handle it, wear appropriate PPE, including respiratory protection.[5] Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[5] Clean the spill area with a suitable solvent, followed by washing with soap and water.[5] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of 4,5,6,7-Tetrahydro-1h-indazol-3-ol and any contaminated materials is crucial.

Disposal Workflow for 4,5,6,7-Tetrahydro-1h-indazol-3-ol cluster_waste_gen Waste Generation cluster_waste_collection Collection & Segregation cluster_waste_disposal Final Disposal waste_solid Solid Waste (Unused chemical, contaminated labware) collect_solid Collect in Labeled, Sealed Container for 'Halogenated Organic Solids' (if applicable) or 'Solid Chemical Waste' waste_solid->collect_solid waste_liquid Liquid Waste (Reaction mixtures, cleaning solvents) collect_liquid Collect in Labeled, Sealed Container for 'Halogenated Organic Solvents' (if applicable) or 'Liquid Chemical Waste' waste_liquid->collect_liquid dispose_ehs Store in a designated waste area and arrange for pickup by Environmental Health & Safety (EHS) collect_solid->dispose_ehs collect_liquid->dispose_ehs

Caption: Logical flow for the proper disposal of waste containing 4,5,6,7-Tetrahydro-1h-indazol-3-ol.

Step-by-Step Disposal Protocol
  • Waste Segregation: Treat 4,5,6,7-Tetrahydro-1h-indazol-3-ol as hazardous chemical waste.[6] Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.[9] All contaminated materials, including gloves, weigh boats, and pipette tips, should be considered hazardous.[6]

  • Containerization:

    • Solid Waste: Collect unused solid 4,5,6,7-Tetrahydro-1h-indazol-3-ol and contaminated solids in a designated, compatible, and leak-proof container with a secure lid.[6][9]

    • Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled, and appropriate waste container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "4,5,6,7-Tetrahydro-1h-indazol-3-ol" and any other components of the waste stream.[6] The label should also include the date of accumulation.

  • Storage and Disposal: Store waste containers in a designated and properly ventilated waste accumulation area.[3] Do not dispose of this chemical down the drain.[1] Final disposal must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.